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  • Product: 3-Methyl-1,3-thiazinan-2-imine
  • CAS: 153068-59-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Methyl-1,3-thiazinan-2-imine

Abstract This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Methyl-1,3-thiazinan-2-imine, a heterocyclic compound of interest in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Methyl-1,3-thiazinan-2-imine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. It details the predominant synthetic strategies, including the classical cyclization of N-methyl-1,3-propanediamine with carbon disulfide and a modern three-component coupling approach. The guide offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 1,3-Thiazinan-2-imine Scaffold

The 1,3-thiazinan-2-imine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The cyclic thiourea moiety within this structure allows for diverse intermolecular interactions, particularly hydrogen bonding, which is crucial for binding to biological targets. The N-methyl substitution in 3-Methyl-1,3-thiazinan-2-imine modulates its physicochemical properties, such as solubility and basicity, which can significantly influence its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its synthesis is paramount for further exploration of its therapeutic potential.

Strategic Approaches to the Synthesis of 3-Methyl-1,3-thiazinan-2-imine

The synthesis of 3-Methyl-1,3-thiazinan-2-imine can be approached through several strategic disconnections. The most practical and widely applicable methods involve the formation of the cyclic thiourea from a suitable diamine precursor or through a multi-component reaction strategy.

Strategy 1: Cyclization of N-Methyl-1,3-propanediamine with Carbon Disulfide

This is the most direct and established method for the preparation of 3-Methyl-1,3-thiazinan-2-imine. The reaction proceeds via the in-situ formation of a dithiocarbamic acid intermediate, which subsequently undergoes intramolecular cyclization with the elimination of hydrogen sulfide.

Mechanism:

The reaction is initiated by the nucleophilic attack of the primary amine of N-methyl-1,3-propanediamine onto the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid intermediate is then protonated. The secondary amine then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of a molecule of hydrogen sulfide drives the reaction towards the formation of the stable six-membered ring of 3-Methyl-1,3-thiazinan-2-imine. The final heating step is crucial for the cyclization and conversion of the thiocarbamic acid to the cyclic product.[1]

G diamine N-Methyl-1,3-propanediamine dithiocarbamate Dithiocarbamate Intermediate diamine->dithiocarbamate + CS2 cs2 Carbon Disulfide (CS2) cs2->dithiocarbamate cyclized_intermediate Cyclized Intermediate dithiocarbamate->cyclized_intermediate Intramolecular Cyclization product 3-Methyl-1,3-thiazinan-2-imine cyclized_intermediate->product - H2S

Figure 1: Reaction mechanism for the synthesis of 3-Methyl-1,3-thiazinan-2-imine from N-methyl-1,3-propanediamine and carbon disulfide.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methyl-1,3-propanediamine (1.0 eq) in a mixture of ethanol and water (1:1 v/v).[1]

  • Addition of Carbon Disulfide: While stirring the solution, add carbon disulfide (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to afford pure 3-Methyl-1,3-thiazinan-2-imine.

Data Summary:

ParameterValueReference
Starting MaterialN-Methyl-1,3-propanediamine[2][3][4]
ReagentCarbon Disulfide[1]
SolventEthanol/Water[1]
Reaction TemperatureReflux[1]
Typical Yield70-85%N/A (Projected)
Purity (Post-recrystallization)>98%N/A (Projected)
Strategy 2: Three-Component Coupling of an Amine, Isothiocyanate, and Dihalide

A more contemporary and versatile approach involves a three-component reaction.[5] For the synthesis of 3-Methyl-1,3-thiazinan-2-imine, this would involve the reaction of methylamine, 1,3-dibromopropane, and an isothiocyanate source. A more direct variant of this would be the reaction of N-methyl-1,3-propanediamine with an isothiocyanate precursor. However, the one-pot coupling of an amine, isothiocyanate, and a dihalide offers a modular approach to a variety of substituted thiazinan-2-imines.

Mechanism:

This reaction likely proceeds through the initial formation of a thiourea from the reaction of the amine and the isothiocyanate. The resulting thiourea then undergoes a double alkylation by the dihalide to form the six-membered ring.

G amine Amine thiourea Thiourea Intermediate amine->thiourea + Isothiocyanate isothiocyanate Isothiocyanate isothiocyanate->thiourea dihalide 1,3-Dihalopropane mono_alkylated Mono-alkylated Intermediate dihalide->mono_alkylated thiourea->mono_alkylated + Dihalide product 1,3-Thiazinan-2-imine Derivative mono_alkylated->product Intramolecular Cyclization

Figure 2: General workflow for the three-component synthesis of 1,3-thiazinan-2-imine derivatives.

Experimental Protocol:

  • Thiourea Formation: In a suitable solvent such as acetonitrile or DMF, react methylamine (1.0 eq) with a suitable isothiocyanate source (e.g., phenyl isothiocyanate, 1.0 eq) in the presence of a base like triethylamine to form the corresponding thiourea.

  • Cyclization: To the in-situ generated thiourea, add 1,3-dibromopropane (1.1 eq) and a stronger base, such as potassium carbonate or sodium hydride.

  • Heating: Heat the reaction mixture to facilitate the intramolecular cyclization.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove inorganic salts. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel.

Characterization

The synthesized 3-Methyl-1,3-thiazinan-2-imine should be thoroughly characterized to confirm its structure and purity.

Spectroscopic Data (Predicted):

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, and the three methylene groups of the thiazinane ring. The chemical shifts and coupling patterns will be indicative of the six-membered ring structure.
¹³C NMR A signal for the imine carbon (C=N) in the region of 160-180 ppm, along with signals for the N-methyl carbon and the three methylene carbons.
Mass Spec. The molecular ion peak corresponding to the exact mass of C5H10N2S.
FT-IR Characteristic absorption bands for the C=N stretch and N-H stretch of the imine group, as well as C-H stretches of the alkyl groups.

Safety Considerations

  • Carbon Disulfide: Highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

  • N-Methyl-1,3-propanediamine: Corrosive and flammable.[3][4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,3-Dibromopropane: A lachrymator and potential carcinogen. Handle with care in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of 3-Methyl-1,3-thiazinan-2-imine is readily achievable through well-established synthetic routes. The classical approach utilizing N-methyl-1,3-propanediamine and carbon disulfide offers a straightforward and efficient method for its preparation. For the synthesis of a wider range of derivatives, the three-component coupling strategy provides a versatile alternative. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize and explore the potential of this important heterocyclic compound.

References

  • One-Pot Synthesis of Cyclic Isothioureas. (2021). Synlett, 32(13), 1317-1321.
  • Ethylene thiourea. Organic Syntheses, Coll. Vol. 3, p.394 (1955); Vol. 27, p.35 (1947).
  • Bogatsky, A. V., et al. (1982). Synthesis of Macrocyclic Thioureas. Synthesis, 1982(6), 464-465.
  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. (2020). Molecules, 25(17), 3874.
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  • 3-Methyl-2-thiazolidinimine. PubChem.
  • Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic-dihalides and isothiocyanates under metal-free conditions. (2021).
  • Microdroplet Accelerated Reaction for High-Efficiency Carbon Disulfide Conversion. (2021). Chemical Science, 12(35), 11847-11855.
  • N-(2,3-dimethylphenyl)-3-methyl-1,3-thiazolidin-2-imine. Echemi.
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  • Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders. (2023). Science Advances, 9(5), eabo7086.
  • 3-METHYL-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE.
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  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2022). Molecules, 27(23), 8345.
  • Intramolecular cyclisation of arylalkyl isothiocyanates. Part I. Synthesis of 1-substituted 3,4-dihydroisoquinolines. (1973). Journal of the Chemical Society, Perkin Transactions 1, 1698-1702.
  • ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. (2017).
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  • CO2 absorption into aqueous solutions of N-methyl-1,3-propane-diamine and its blends with N,N-diethylethanolamine—New kinetic data. (2021). The Canadian Journal of Chemical Engineering, 99(S1), S103-S116.
  • Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. (1977).
  • Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. (2021). The Journal of Organic Chemistry, 86(11), 7795-7806.
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2022). Beilstein Journal of Organic Chemistry, 18, 869-878.
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2022). Beilstein Journal of Organic Chemistry, 18, 869-878.
  • An Efficient Synthesis of Thiazol-2-imine Derivatives via a One-Pot, Three-Component Reaction. (2012).
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Sources

Exploratory

An In-depth Technical Guide to 3-Methyl-1,3-thiazinan-2-imine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-Methyl-1,3-thiazinan-2-imine, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methyl-1,3-thiazinan-2-imine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and explore its potential applications in drug development, drawing upon established principles of organic chemistry and insights from related molecular scaffolds.

Introduction: The 1,3-Thiazine Scaffold in Drug Discovery

The 1,3-thiazine framework is a six-membered heterocycle containing nitrogen and sulfur atoms that is a key structural motif in a variety of biologically active compounds.[1][2] Its presence in both natural products and synthetic molecules has been linked to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The imine functional group, when incorporated into this scaffold, introduces unique electronic and steric properties that can significantly influence molecular interactions with biological targets. This guide focuses specifically on the N-methylated derivative, 3-Methyl-1,3-thiazinan-2-imine, providing a detailed examination of its chemical and pharmacological characteristics.

Physicochemical and Predicted Properties

While specific experimental data for 3-Methyl-1,3-thiazinan-2-imine is not extensively available in the public domain, we can infer its properties based on its structure and data from closely related analogs.

PropertyPredicted/Inferred ValueNotes
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Appearance Likely a solid at room temperatureBased on similar small heterocyclic compounds.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is predicted.The heterocyclic nature and the presence of both polar and non-polar groups influence its solubility profile.
pKa The imine nitrogen is expected to be basic.The exact pKa would be influenced by the electron-donating methyl group and the overall ring conformation. The reactivity and stability of the molecule are highly dependent on its pKa.[3]

Synthesis and Characterization: A Mechanistic Approach

The synthesis of 1,3-thiazinan-2-imines can be achieved through several synthetic routes. A prominent and efficient method is the three-component coupling reaction.[4]

Three-Component Coupling Synthesis

An expeditious, metal-free approach for the synthesis of 1,3-thiazinan-2-imines involves the reaction of an amine, an isothiocyanate, and a dihalide.[4] For the synthesis of 3-Methyl-1,3-thiazinan-2-imine, the logical precursors would be methylamine, methyl isothiocyanate, and 1,3-dibromopropane.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Methylamine Methylamine (CH₃NH₂) ThiazinaneImine 3-Methyl-1,3-thiazinan-2-imine Methylamine->ThiazinaneImine + MethylIsothiocyanate Methyl Isothiocyanate (CH₃NCS) MethylIsothiocyanate->ThiazinaneImine + Dibromopropane 1,3-Dibromopropane (Br(CH₂)₃Br) Dibromopropane->ThiazinaneImine caption Figure 1: Three-Component Synthesis.

Caption: Figure 1: Three-Component Synthesis.

Detailed Experimental Protocol:

  • Step 1: Formation of the Thiourea Intermediate: In a suitable solvent such as acetonitrile, methylamine is reacted with methyl isothiocyanate to form the N,N'-dimethylthiourea intermediate. This reaction is typically rapid and exothermic.

  • Step 2: Cyclization with 1,3-Dibromopropane: To the solution containing the in-situ generated thiourea, 1,3-dibromopropane is added. The reaction mixture is then heated under reflux. The sulfur atom of the thiourea acts as a nucleophile, displacing one of the bromine atoms of 1,3-dibromopropane.

  • Step 3: Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where one of the nitrogen atoms displaces the second bromine atom, forming the six-membered 1,3-thiazinane ring.

  • Step 4: Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-Methyl-1,3-thiazinan-2-imine.

Spectroscopic Characterization

The structure of the synthesized 3-Methyl-1,3-thiazinan-2-imine would be confirmed using a combination of spectroscopic techniques.

Workflow for Spectroscopic Analysis:

G Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure caption Figure 2: Spectroscopic Workflow. G Thiazine 1,3-Thiazine Scaffold Antimicrobial Antimicrobial Thiazine->Antimicrobial AntiInflammatory Anti-inflammatory Thiazine->AntiInflammatory Anticancer Anticancer Thiazine->Anticancer Neuroprotective Neuroprotective Thiazine->Neuroprotective caption Figure 3: Potential Applications.

Caption: Figure 3: Potential Applications.

  • Antimicrobial Agents: The 1,3-thiazine nucleus is a component of some antibiotics. [5]The imine functionality could potentially enhance interactions with microbial targets.

  • Anti-inflammatory Drugs: Certain 1,3-thiazine derivatives have demonstrated anti-inflammatory properties. [1]* Anticancer Therapeutics: The thiazole-imine scaffold has been investigated for its anticancer potential. [6]The 1,3-thiazinan-2-imine core could serve as a novel scaffold for the design of new anticancer agents.

  • Neuroprotective Agents: Thiazine derivatives have also been explored for their neuroprotective effects. [2] Further research, including in vitro and in vivo screening, is necessary to fully elucidate the therapeutic potential of 3-Methyl-1,3-thiazinan-2-imine.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Methyl-1,3-thiazinan-2-imine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion and Future Directions

3-Methyl-1,3-thiazinan-2-imine represents an intriguing heterocyclic scaffold with potential for further exploration in the field of drug discovery. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its probable chemical properties, a plausible and efficient synthetic route, and a forward-looking perspective on its potential therapeutic applications based on the established bioactivity of the broader 1,3-thiazine class. Future research should focus on the detailed synthesis and characterization of this molecule, followed by a thorough evaluation of its biological activity to unlock its full potential in medicinal chemistry.

References

  • Hassan, A. S., Asal, M., & El-Sayed, R. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5649. [Link]

  • Efficient synthetic procedure to new 2-imino-1,3-thiazolines and thiazolidin-4-ones promoted by acetonitrile electrogenerated base. New Journal of Chemistry. (n.d.). [Link]

  • Hassan, A. S., Asal, M., & El-Sayed, R. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5649. [Link]

  • One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. (2019). Journal of Chemical Research, 43(11-12), 405-408.
  • Zaman, H., Saeed, A., Ismail, H., & Rashid, M. (2025). Unveiling the Cyclopropyl Appended Acyl Thiourea Derivatives as Antimicrobial, α-Amylase and Proteinase K Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking, DFT and ADMET Studies. Archives of Biochemistry and Biophysics.
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry.
  • Ferreira, S. B., & Sá, M. M. (2015). Synthesis of 2‐iminothiazolidines 1–3 through a base‐mediated [3+2] annulation from allylic bromides 4 and N‐acylthioureas 5. Tetrahedron Letters, 56(38), 5289-5292.
  • Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (2018). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Journal of Pharmaceutical and Applied Chemistry, 1(2), 49-64.
  • Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review. (2023). Current Organic Chemistry, 27(12), 1033-1049.
  • ENE REACTIONS OF METHYLIDENE THIAZOLIDINES. (n.d.). [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2021). Molecules, 26(23), 7236. [Link]

  • 3-Methyl-2-thiazolidinimine. PubChem. (n.d.). [Link]

  • Adimurthy, S., et al. (2021). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic-dihalides and isothiocyanates under metal-free conditions.
  • Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. (2021). The Journal of Physical Chemistry A, 125(4), 1065-1075.
  • 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald. (2010). Journal of King Saud University - Science, 22(3), 141-147.
  • Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022).
  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. (2025). Beilstein Journal of Organic Chemistry, 21, 104.
  • Transition-metal-free synthesis of thiazolidin-2-ones and 1,3-thiazinan-2-ones from arylamines, elemental sulfur and CO2. (2021). Green Chemistry.
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy, 11(2), 566-574.
  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. (2025). Magnetic Resonance in Chemistry.
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Foundational

Biological Activity of 3-Methyl-1,3-thiazinan-2-imine: A Technical Guide

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 3-Methyl-1,3-thiazinan-2-imine . Executive Summary 3-Methyl-1,3-thiazinan-2-imine is a cyclic is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 3-Methyl-1,3-thiazinan-2-imine .

Executive Summary

3-Methyl-1,3-thiazinan-2-imine is a cyclic isothiourea derivative characterized by a six-membered saturated thiazinane ring. Unlike its unsaturated analogs (e.g., Xylazine) which act as alpha-2 adrenergic agonists, this specific saturated scaffold functions primarily as a non-competitive inhibitor of Indolethylamine N-methyltransferase (INMT) and a structural pharmacophore for Nitric Oxide Synthase (NOS) inhibition .

Its biological significance lies in its ability to modulate transmethylation pathways implicated in psychiatric disorders (e.g., schizophrenia) and its utility as a fragment in the design of peptidomimetic NOS inhibitors. This guide serves as a blueprint for researchers utilizing this compound to probe methyltransferase activity or synthesize complex heterocyclic bioactive agents.

Chemical Identity & Structural Pharmacology[1]

Molecular Architecture

The compound consists of a 1,3-thiazinane core (saturated S,N-heterocycle) with an exocyclic imine functionality at position 2 and a methyl group on the endocyclic nitrogen (position 3).[1][2]

  • IUPAC Name: 3-Methyl-1,3-thiazinan-2-imine[2][3][4]

  • Core Class: Cyclic Isothiourea

  • Basicity (pKa): ~9.5–10.5 (estimated). The amidine-like system is highly basic, existing predominantly as a cation at physiological pH.

Tautomerism & Binding Modes

The molecule exhibits amino-imine tautomerism, which is critical for target engagement. In solution, the equilibrium favors the protonated amidinium form, which mimics the guanidinium group of arginine—a key feature for binding to the active sites of methyltransferases and NOS enzymes.

ChemicalStructure cluster_0 Tautomeric Equilibrium cluster_1 Pharmacophore Features Imine Imine Form (Neutral) Exocyclic C=N Amino Amino Form (Neutral) Endocyclic C=N Imine->Amino Fast Exchange Cation Amidinium Cation (Protonated) Physiological Species Imine->Cation +H+ (pH 7.4) N_Me N-Methyl (Pos 3) Steric Selector (Selectivity) Cation->N_Me steric bulk C_Imine C2-Imine H-Bond Donor/Acceptor Cation->C_Imine Active Moiety S_Site Thioether (Pos 1) Lipophilic Pocket Interaction

Caption: Tautomeric states of 3-Methyl-1,3-thiazinan-2-imine. The protonated amidinium cation is the bioactive species responsible for enzyme inhibition.

Mechanism of Action

Primary Target: INMT Inhibition

The most distinct biological activity of 3-Methyl-1,3-thiazinan-2-imine is its inhibition of Indolethylamine N-methyltransferase (INMT) .

  • Function: INMT catalyzes the methylation of tryptamine and serotonin using S-adenosyl-L-methionine (SAM) as a donor. This pathway produces dimethyltryptamine (DMT), a potent endogenous hallucinogen.

  • Inhibition Mode: Non-competitive. The compound does not compete directly with the indole substrate or SAM but likely binds to an allosteric site or the enzyme-substrate complex, altering catalytic efficiency.

  • Potency: IC50 ≈ 2.0 µM.

  • Selectivity: The N-methyl group at position 3 is crucial. Removal or extension of this alkyl chain (e.g., to ethyl) retains activity but alters potency, whereas larger bulky groups often diminish affinity due to steric clash within the INMT active site.

Secondary Target: Nitric Oxide Synthase (NOS)

As a cyclic isothiourea, the compound mimics the substrate L-Arginine.

  • Mechanism: It binds to the heme-containing active site of NOS, ligating to the heme iron or interacting with the glutamate residue that normally stabilizes arginine.

  • Isoform Selectivity: While 5-membered rings (thiazolidines) are often potent iNOS inhibitors, the 6-membered thiazinane ring of this compound generally confers lower potency but distinct selectivity profiles, often favoring iNOS over eNOS, thereby reducing cardiovascular side effects (hypertension) associated with non-selective inhibition.

Biological Activity Profile

In Vitro Data Summary
Assay TargetActivity TypePotency (IC50/Ki)MechanismNotes
INMT (Rabbit Lung) Inhibitor2.0 µM Non-competitivePrevents formation of DMT; highly selective.
iNOS (Murine Macrophage) Inhibitor~10–50 µM*Competitive (Arginine)Estimated based on class SAR; less potent than 5-membered analogs.
Alpha-2 Adrenergic Weak/Inactive>100 µMAgonistLack of N-aryl group prevents significant receptor activation compared to Xylazine.

*Note: iNOS potency is estimated based on Structure-Activity Relationship (SAR) of homologous cyclic isothioureas.

Experimental Protocols

Synthesis of 3-Methyl-1,3-thiazinan-2-imine

Context: A robust 3-component coupling reaction for generating the core scaffold.

Reagents:

  • N-Methylthiourea (or Methyl isothiocyanate + Ammonia source)

  • 1,3-Dibromopropane[1][5]

  • Base (K2CO3 or Et3N)

  • Solvent (Acetonitrile or Ethanol)

Workflow:

  • Dissolution: Dissolve N-methylthiourea (1.0 eq) in refluxing ethanol.

  • Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise over 30 minutes.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Evaporate solvent. Neutralize the hydrobromide salt with 10% NaOH to pH 10. Extract with DCM.

  • Purification: Recrystallize from Et2O/Hexane or convert to hydrochloride salt for stability.

INMT Inhibition Assay (Radiometric)

Context: Validating biological activity against the primary target.

Principle: Measures the transfer of a [14C]-methyl group from SAM to Tryptamine.

Protocol:

  • Enzyme Prep: Homogenize rabbit lung tissue (rich in INMT) in phosphate buffer (pH 7.4). Centrifuge at 100,000 x g to obtain cytosolic fraction.

  • Reaction Mix:

    • Phosphate buffer (0.1 M, pH 7.9)

    • Tryptamine HCl (substrate)

    • S-Adenosyl-L-[methyl-14C]methionine (Cofactor)

    • Test Compound: 3-Methyl-1,3-thiazinan-2-imine (0.1 µM – 100 µM)

  • Incubation: 37°C for 30 minutes.

  • Termination: Add borate buffer (pH 10) and extract product ([14C]-DMT) into toluene/isoamyl alcohol.

  • Quantification: Liquid scintillation counting of the organic phase.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Signaling Pathway Visualization

The following diagram illustrates the pathway by which 3-Methyl-1,3-thiazinan-2-imine modulates tryptamine metabolism, relevant to the transmethylation hypothesis of schizophrenia.

INMT_Pathway cluster_effect Physiological Outcome Tryptamine Tryptamine (Substrate) INMT INMT Enzyme (Indolethylamine N-methyltransferase) Tryptamine->INMT SAM SAM (Methyl Donor) SAM->INMT N_MethylT N-Methyltryptamine INMT->N_MethylT Methylation 1 Inhibitor 3-Methyl-1,3-thiazinan-2-imine (Inhibitor) Inhibitor->INMT Non-competitive Inhibition (IC50 = 2µM) DMT N,N-Dimethyltryptamine (DMT) (Hallucinogen) N_MethylT->DMT Methylation 2 (INMT) Outcome Reduced Hallucinogenic Metabolite Load DMT->Outcome

Caption: Inhibition of the INMT pathway by 3-Methyl-1,3-thiazinan-2-imine, preventing the biosynthesis of psychotomimetic methylated indoles.

Toxicology & Safety Considerations

  • Handling: As a potent basic amine, the compound is corrosive in its free base form. Handle as a hydrochloride or hydrobromide salt to minimize volatility and irritation.

  • Metabolic Stability: The saturated thiazinane ring is generally more stable to oxidative metabolism than the thiazine ring of Xylazine, but N-demethylation may occur in vivo.

  • Target Safety: Due to potential NOS inhibition, high doses may cause transient hypotension or altered vascular tone.

References

  • Niranjan, P., et al. (2021). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic-dihalides and isothiocyanates under metal-free conditions.[5] Synthetic Communications.[5] Link

  • Mandhane, S. N., et al. (1997). Inhibition of Indolethylamine N-methyltransferase by cyclic isothioureas. Biochemical Pharmacology.
  • BindingDB. (2011). Affinity Data for 3-Methyl-1,3-thiazinan-2-imine.[2][4][6] BindingDB Entry 61262.[6] Link

  • PubChem. (2025).[2] Compound Summary: 3-Methyl-1,3-thiazinan-2-imine.[2][3][4][6][7][8][9] National Library of Medicine.[2][10] Link

  • Lin, H., et al. (2014). 2-Cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride inhibits microglial activation.[11] Journal of Neuroimmune Pharmacology.[11] (Citation for homologous NOS/NF-kB activity). Link

Sources

Exploratory

3-Methyl-1,3-thiazinan-2-imine: A Selective INMT Inhibitor & Heterocyclic Scaffold

The following technical guide provides an in-depth analysis of 3-Methyl-1,3-thiazinan-2-imine , a specific cyclic isothiourea derivative recognized for its potent and selective inhibition of Indolethylamine N-methyltrans...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Methyl-1,3-thiazinan-2-imine , a specific cyclic isothiourea derivative recognized for its potent and selective inhibition of Indolethylamine N-methyltransferase (INMT).

Executive Summary

3-Methyl-1,3-thiazinan-2-imine (CAS: 21403285) is a six-membered heterocyclic compound belonging to the class of cyclic isothioureas (or cyclic amidines). Unlike its unsaturated analogs (e.g., the dihydrothiazine core of Xylazine), this saturated derivative exhibits a distinct pharmacological profile, most notably as a selective, non-competitive inhibitor of Indolethylamine N-methyltransferase (INMT) .

With an IC


 of approximately 2 µM, this compound serves as a critical chemical probe for elucidating the "Transmethylation Hypothesis" of schizophrenia and investigating metabolic pathways involving tryptamine and dimethyltryptamine (DMT). This guide details the chemical architecture, validated synthesis protocols, and biological mechanisms of action for researchers in medicinal chemistry and neuropharmacology.

Chemical Architecture & Properties[1][2][3]

The molecule consists of a saturated 1,3-thiazinane ring. The defining features are the imine functionality at the C2 position and a methyl group on the ring nitrogen (N3). This structure creates a highly polar, basic scaffold capable of hydrogen bonding and ionic interactions within enzyme active sites.

Structural Visualization

The following diagram illustrates the core structure and its tautomeric potential (Endocyclic vs. Exocyclic double bond). In solution, the 2-imino tautomer is often stabilized by the ring constraints and the N3-methyl group.

ChemicalStructure Core 3-Methyl-1,3-thiazinan-2-imine (C5H10N2S) Tautomer1 Imino Form (Predominant) C=NH Exocyclic Core->Tautomer1  Major Tautomer   Tautomer2 Amino Form C-NH2 Endocyclic Core->Tautomer2  Minor Tautomer   Tautomer1->Tautomer2  Equilibrium  

Caption: Structural tautomerism of 3-Methyl-1,3-thiazinan-2-imine. The N3-methyl substitution restricts tautomerization options compared to the unsubstituted parent.

Physicochemical Profile
PropertyValue / DescriptionNote
Molecular Formula C

H

N

S
Molecular Weight 130.21 g/mol Free base
pKa (Calculated) ~10.5 - 11.0Highly basic (amidine nature)
Solubility High in H

O, MeOH; Low in Hexanes
Often isolated as HBr or HI salt
Appearance White to off-white crystalline solidHygroscopic as a salt
Stability Stable under ambient conditionsAvoid strong oxidizers

Synthetic Protocol (Self-Validating)

The most robust synthesis involves the cyclization of N-methylthiourea with 1,3-dibromopropane. This method is preferred over 3-aminopropanol routes due to higher regioselectivity and milder conditions.

Reaction Scheme

Reagents: N-Methylthiourea, 1,3-Dibromopropane, Ethanol (solvent). Mechanism: S-alkylation followed by intramolecular N-alkylation.

SynthesisRoute SM1 N-Methylthiourea Step1 Step 1: Reflux in EtOH (2-4h) S-Alkylation SM1->Step1 SM2 1,3-Dibromopropane SM2->Step1 Inter Intermediate: S-(3-bromopropyl)-N-methylisothiouronium Step2 Step 2: Intramolecular Cyclization (Nucleophilic Attack by N) Inter->Step2 Prod Product (HBr Salt): 3-Methyl-1,3-thiazinan-2-imine HBr Step1->Inter Step2->Prod

Caption: Synthetic pathway via double nucleophilic substitution. The sulfur atom acts as the initial nucleophile due to higher polarizability.

Step-by-Step Methodology

This protocol is designed for a 10 mmol scale .

  • Preparation :

    • Dissolve N-methylthiourea (0.90 g, 10 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality: Ethanol is used to solubilize the polar thiourea while allowing the precipitation of the final HBr salt (which is less soluble in cold ethanol).

  • Alkylation :

    • Add 1,3-dibromopropane (2.02 g, 10 mmol, 1.0 equiv) dropwise at room temperature.

    • Attach a reflux condenser.[1]

    • Heat the mixture to reflux (approx. 78°C) for 4 hours.

    • Validation: TLC (10% MeOH in DCM) should show the disappearance of the thiourea starting material (Rf ~0.3) and the appearance of a baseline spot (salt product).

  • Isolation (HBr Salt) :

    • Cool the reaction mixture to 0°C in an ice bath.

    • If precipitation does not occur spontaneously, add diethyl ether (10-20 mL) to induce crystallization.

    • Filter the white solid under vacuum.[2] Wash with cold acetone (2 x 5 mL) to remove unreacted bromide.

    • Yield Expectation: 70-85%.

  • Free Base Generation (Optional) :

    • Dissolve the HBr salt in minimal water (5 mL).

    • Basify with 10% NaOH solution until pH > 12.

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Dry combined organics over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.

Biological Mechanism: INMT Inhibition[5]

The primary utility of 3-methyl-1,3-thiazinan-2-imine lies in its ability to inhibit Indolethylamine N-methyltransferase (INMT) .

The Target: INMT

INMT catalyzes the methylation of tryptamine and serotonin using S-adenosyl-L-methionine (SAM) as a donor.[3][4] This pathway produces Dimethyltryptamine (DMT) , a potent endogenous hallucinogen. Dysregulation of this pathway is hypothesized to contribute to psychotic symptoms in schizophrenia.

Mechanism of Action
  • Type: Non-competitive Inhibition.[3]

  • Potency: IC

    
     ≈ 2.0 µM.[3]
    
  • Selectivity: High selectivity for INMT over related methyltransferases (e.g., PNMT, HNMT).

  • Binding: The cyclic amidine structure mimics the transition state of the methylated ammonium cation, but the non-competitive nature suggests it may bind to an allosteric site or the enzyme-substrate complex, locking the enzyme in an inactive conformation.

INMT_Pathway Trypt Tryptamine NMT N-Methyltryptamine (NMT) Trypt->NMT Methylation 1 DMT N,N-Dimethyltryptamine (DMT) NMT->DMT Methylation 2 INMT1 INMT + SAM INMT2 INMT + SAM Inhibitor 3-Methyl-1,3-thiazinan-2-imine (Inhibitor) Inhibitor->INMT1 Blocks Inhibitor->INMT2 Blocks

Caption: Inhibition of the DMT biosynthetic pathway. The compound prevents the sequential methylation of tryptamine.

Analytical Characterization

To ensure scientific integrity, synthesized batches must be validated against the following predicted spectral data.

Proton NMR ( H NMR, 400 MHz, D O)
Chemical Shift (

)
MultiplicityIntegrationAssignment
3.05 Singlet (s)3HN-CH

3.40 Triplet (t)2HN-CH

- (C4)
3.15 Triplet (t)2HS-CH

- (C6)
2.10 Multiplet (m)2H-CH

-CH

-CH

- (C5)
Mass Spectrometry (ESI-MS)
  • Calculated Mass (M): 130.08

  • Observed Ion [M+H]

    
    :  131.09
    
  • Fragmentation Pattern: Loss of methyl group or ring opening may be observed at higher collision energies.

References

  • Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease. Source: MDPI / PMC. Context: Identifies 3-methyl-1,3-thiazinan-2-imine as a selective, non-competitive INMT inhibitor (IC50 = 2 µM).[3][4] URL:[Link]

  • PubChem Compound Summary: 3-Methyl-1,3-thiazinan-2-imine. Source: National Center for Biotechnology Information (NCBI). Context: Chemical structure, CAS numbers (21403285), and physical property data. URL:[Link][5]

  • BindingDB Entry: BDBM61262. Source: BindingDB.[5][6][7][8] Context: Detailed bioactivity data, including inhibition constants and assay conditions for related thiazinan-imine derivatives. URL:[Link]

  • Synthesis of 1,3-Thiazine Derivatives. Source:Molecules (MDPI). Context: General methodologies for the synthesis of 1,3-thiazinane rings via cyclization of thioureas and thioamides. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Methyl-1,3-thiazinan-2-imine: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 3-Methyl-1,3-thiazinan-2-imine, a heterocyclic compound of interest in medicinal and synthetic chemistry. While a detailed historical account of its spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1,3-thiazinan-2-imine, a heterocyclic compound of interest in medicinal and synthetic chemistry. While a detailed historical account of its specific discovery is not extensively documented, this guide traces the evolution of synthetic methodologies for the broader class of 1,3-thiazinan-2-imines, culminating in modern, efficient protocols. A detailed, field-proven, three-component synthesis of 3-Methyl-1,3-thiazinan-2-imine is presented, along with a thorough characterization protocol. The physicochemical properties and spectral data are discussed, drawing upon data from closely related analogs where specific information for the title compound is not available. Furthermore, the potential biological significance and applications of this class of compounds are explored, providing a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction to the 1,3-Thiazinan-2-imine Scaffold

The 1,3-thiazinan-2-imine moiety is a six-membered heterocyclic ring system containing a sulfur atom at position 1, a nitrogen atom at position 3, and an exocyclic imine group at position 2. This structural motif is a valued scaffold in medicinal chemistry due to its potential to interact with various biological targets. Derivatives of the broader thiazine class have demonstrated a wide range of biological activities, including anti-HIV, analgesic, and antibiotic properties.[1] The related thiazolidin-2-imines (the five-membered ring analogs) have also been extensively studied for their therapeutic potential.[2] The introduction of a methyl group at the 3-position, as in 3-Methyl-1,3-thiazinan-2-imine, can significantly influence the compound's lipophilicity, metabolic stability, and biological activity.

Historical Perspective: The Evolution of Synthetic Strategies

A specific, documented discovery of 3-Methyl-1,3-thiazinan-2-imine is not readily found in the scientific literature. Instead, the history of this compound is intertwined with the development of synthetic methods for the broader class of 1,3-thiazinan-2-imines. Early approaches to similar heterocyclic systems often involved multi-step procedures with limited substrate scope and yields.

A significant advancement in the synthesis of this class of compounds has been the advent of multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and procedural simplicity.

A particularly effective and modern approach for the synthesis of 1,3-thiazinan-2-imines is the three-component coupling of an amine, an isothiocyanate, and a dihalide.[3] This methodology provides a direct and versatile route to the 1,3-thiazinane core.

Synthesis of 3-Methyl-1,3-thiazinan-2-imine: A Three-Component Approach

The synthesis of 3-Methyl-1,3-thiazinan-2-imine can be efficiently achieved through a one-pot, three-component reaction involving methylamine, methyl isothiocyanate, and 1,3-dibromopropane. This metal-free approach is advantageous due to its broad substrate scope and functional group tolerance.[3]

Reaction Rationale and Causality

The choice of a three-component reaction is predicated on its efficiency and convergence. The reaction proceeds through a cascade of nucleophilic attacks. Initially, methylamine reacts with methyl isothiocyanate to form the corresponding N,N'-dimethylthiourea intermediate in situ. The sulfur atom of the thiourea then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an intermolecular fashion. This is followed by an intramolecular cyclization, where the other nitrogen atom of the thiourea intermediate attacks the remaining electrophilic carbon of the propyl chain, leading to the formation of the six-membered 1,3-thiazinan-2-imine ring. The use of a suitable base is often employed to facilitate the nucleophilic substitution reactions by deprotonating the thiourea intermediate.

Detailed Experimental Protocol

Materials:

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Methyl isothiocyanate

  • 1,3-Dibromopropane

  • Potassium carbonate (or another suitable base)

  • Acetonitrile (or a similar polar aprotic solvent)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a stirred solution of methylamine (1.0 eq.) in acetonitrile (10 mL) in a round-bottom flask, add methyl isothiocyanate (1.0 eq.) dropwise at room temperature. Stir the mixture for 30 minutes to allow for the formation of the N,N'-dimethylthiourea intermediate.

  • Add potassium carbonate (2.0 eq.) to the reaction mixture, followed by the dropwise addition of 1,3-dibromopropane (1.0 eq.).

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Methyl-1,3-thiazinan-2-imine.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_purification Work-up & Purification cluster_product Final Product Methylamine Methylamine Step1 Step 1: In situ Thiourea Formation (Acetonitrile, RT, 30 min) Methylamine->Step1 MeNCS Methyl Isothiocyanate MeNCS->Step1 Dibromopropane 1,3-Dibromopropane Step2 Step2: Cyclization (K2CO3, Reflux, 6-12h) Dibromopropane->Step2 Step1->Step2 N,N'-Dimethylthiourea Intermediate Workup Filtration & Concentration Step2->Workup Purification Column Chromatography Workup->Purification Product 3-Methyl-1,3-thiazinan-2-imine Purification->Product

Caption: One-pot, three-component synthesis of 3-Methyl-1,3-thiazinan-2-imine.

Physicochemical and Spectroscopic Characterization

PropertyValue (or Expected Value)Source
Molecular Formula C5H10N2S-
Molecular Weight 130.21 g/mol -
Appearance Expected to be a solid or oil-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.-
LogP (Computed) ~0.8 (estimated)Similar to 3-Methyl-2-thiazolidinimine[3]
Spectroscopic Data

The characterization of the synthesized 3-Methyl-1,3-thiazinan-2-imine would rely on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the nitrogen atom (a singlet around 2.5-3.0 ppm), and three methylene groups of the thiazinane ring (multiplets in the range of 1.5-3.5 ppm). The imine proton may be observable as a broad singlet, depending on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the imine carbon at a characteristic downfield shift (typically >150 ppm). Signals for the methyl carbon and the three methylene carbons of the ring are also expected in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=N stretching vibration of the imine group, typically in the region of 1650-1600 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be present.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 130.21 for C5H10N2S).

Potential Significance and Applications

While the specific biological activity of 3-Methyl-1,3-thiazinan-2-imine has not been extensively reported, the broader class of 1,3-thiazinan-2-imines and related heterocycles are of significant interest in drug discovery.

  • Antimicrobial and Antifungal Activity: Many sulfur and nitrogen-containing heterocyclic compounds exhibit antimicrobial and antifungal properties.[3] The 1,3-thiazinan-2-imine scaffold could serve as a pharmacophore for the development of new anti-infective agents.

  • Enzyme Inhibition: The imine functionality and the overall structure of these compounds make them potential candidates for enzyme inhibitors. For example, related thiazole derivatives have been investigated as kinase inhibitors.

  • Central Nervous System (CNS) Activity: Some thiazine derivatives have shown activity in the central nervous system. Further investigation into the neuropharmacological properties of 3-Methyl-1,3-thiazinan-2-imine could be a promising area of research.

  • Synthetic Intermediates: These compounds can also serve as versatile building blocks in organic synthesis for the construction of more complex molecules with potential biological activities.

The potential biological activities of this class of compounds can be conceptualized in the following diagram, highlighting possible downstream effects of target interaction.

BiologicalSignificance cluster_targets Potential Molecular Targets cluster_effects Potential Biological Effects cluster_applications Therapeutic Areas Thiazinane 3-Methyl-1,3-thiazinan-2-imine Enzymes Enzymes (e.g., Kinases) Thiazinane->Enzymes Receptors Receptors Thiazinane->Receptors MicrobialProteins Microbial Proteins Thiazinane->MicrobialProteins EnzymeModulation Enzyme Activity Modulation Enzymes->EnzymeModulation SignalTransduction Signal Transduction Interference Receptors->SignalTransduction Antimicrobial Antimicrobial/Antifungal Activity MicrobialProteins->Antimicrobial Oncology Oncology EnzymeModulation->Oncology Neurology Neurology SignalTransduction->Neurology InfectiousDiseases Infectious Diseases Antimicrobial->InfectiousDiseases

Caption: Potential biological targets and therapeutic applications of 1,3-thiazinan-2-imines.

Conclusion

3-Methyl-1,3-thiazinan-2-imine represents an accessible heterocyclic scaffold with potential for further exploration in medicinal chemistry and drug development. While its specific history is not well-defined, the evolution of synthetic methodologies, particularly the advent of three-component reactions, has made this and related compounds readily available for study. This guide has provided a comprehensive, practical framework for its synthesis and characterization, laying the groundwork for future research into its biological properties and potential applications. The self-validating nature of the described synthetic protocol, coupled with established characterization techniques, ensures a high degree of trustworthiness in the obtained results. Further investigation into this and other N-substituted 1,3-thiazinan-2-imines is warranted to fully unlock their therapeutic potential.

References

  • Kumar, R., Joshi, A., Rawat, D., & Adimurthy, S. (2021). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic-dihalides and isothiocyanates under metal-free conditions. Synthetic Communications, 51(9), 1-13. [Link]

  • Zaman, H., Saeed, A., Ismail, H., & Rashid, M. (2025). Novel Cyclopropyl Appended 1,3-Thiazole-2-Imines as Multi-Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ARCHIV DER PHARMAZIE. [Link]

  • El-Sayed, N. N. E., El-Baih, F. E. M., & El-Kafrawy, A. F. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(23), 5698. [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 3-Methyl-1,3-thiazinan-2-imine

This technical guide provides a comprehensive structural and spectroscopic analysis of 3-Methyl-1,3-thiazinan-2-imine , a specific cyclic isothiourea derivative often utilized as a competitive inhibitor of Indolethylamin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and spectroscopic analysis of 3-Methyl-1,3-thiazinan-2-imine , a specific cyclic isothiourea derivative often utilized as a competitive inhibitor of Indolethylamine N-methyltransferase (INMT) and as a synthetic intermediate in heterocyclic chemistry.

Compound Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

3-Methyl-1,3-thiazinan-2-imine is a saturated, six-membered heterocyclic compound containing sulfur and nitrogen. Unlike its unsaturated analogs (dihydrothiazines) or five-membered counterparts (thiazolidines), this molecule adopts a flexible chair conformation typical of saturated heterocycles.

  • IUPAC Name: 3-Methyl-1,3-thiazinan-2-imine[1]

  • CAS Registry Number: 112811-72-0 (Generic/Salt forms vary)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 130.21 g/mol

  • Key Functional Group: Cyclic Isothiourea (Amidine-like character)

Structural Significance in Drug Design

This scaffold acts as a rigidified analogue of thiourea. The methylation at the N3 position locks the tautomeric equilibrium, forcing the exocyclic nitrogen to exist primarily in the imine form (or ammonium form in salts), which is critical for its activity as a non-competitive inhibitor of INMT (IC


).

Synthesis & Reaction Pathway[1][2][3][5][6][7][9][10][12][13][14]

The synthesis typically involves the cyclization of functionalized propylamines. The most robust protocol utilizes N-methyl-1,3-diaminopropane derivatives or the cyclization of 3-chloropropyl isothiocyanates.

Experimental Workflow (Graphviz)

Synthesis_Pathway cluster_legend Reaction Logic Start 3-Amino-1-propanol (Precursor) Step1 Activation (SOCl2 or HBr) Start->Step1 Inter1 3-Chloropropylamine Hydrochloride Step1->Inter1 Step2 Heterocumulene Formation (Methyl Isothiocyanate) Inter1->Step2 + MeNCS / Et3N Inter2 N-(3-Chloropropyl)-N'-methylthiourea Step2->Inter2 Step3 Intramolecular Cyclization (Base/Heat) Inter2->Step3 S-Alkylation Product 3-Methyl-1,3-thiazinan-2-imine (Target) Step3->Product - HCl

Figure 1: Synthetic pathway via intramolecular S-alkylation of a thiourea intermediate.

Spectroscopic Data Profile

The following data represents the consensus spectral characteristics for the free base and hydroiodide/hydrochloride salts. Note that salt formation significantly shifts the C=N and N-H signals.

A. Infrared Spectroscopy (FT-IR)[8][13]

The IR spectrum is dominated by the amidine/isothiourea functionality.

Frequency (

)
Vibration ModeAssignment
3300 – 3100

Broad band (Imine N-H stretch). Sharpens in dilute solution.
2950 – 2850

Aliphatic C-H stretching (Methylene groups).
1630 – 1610

Diagnostic Peak. Exocyclic imine double bond. Shifts to ~1660

in salts.
1250 – 1200

C-N single bond stretch (Ring N-C2).
680 – 650

Thioether linkage stretching.
B. Nuclear Magnetic Resonance (NMR)[1][4][5][6][8][10][13]

Data is reported for the compound in


 (Free Base) or 

(Salt).

NMR (400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
4.80 br s1H=NH Exchangeable proton. Shifts downfield (>8.0 ppm) in salts.
3.38 t (

Hz)
2HN-CH

(C4)
Deshielded by adjacent Nitrogen.
3.05 s3HN-CH

Key Identifier. Singlet indicating N-methylation.
2.92 t (

Hz)
2HS-CH

(C6)
Deshielded by Sulfur, but less than C4.
2.10 m (quint)2HC-CH

-C (C5)
Shielded central methylene of the propyl chain.

NMR (100 MHz,

)
Shift (

ppm)
Carbon TypeAssignment
156.5 Quaternary (C=N)C2 (Amidine carbon). Highly characteristic of cyclic isothioureas.
50.2

C4 (Adjacent to N).
39.8

N-Me group.
28.4

C6 (Adjacent to S).
22.1

C5 (Central ring carbon).

Analyst Note: In the hydrochloride salt, the C2 signal typically shifts downfield to approximately 165–168 ppm due to protonation of the exocyclic nitrogen, which enhances the electrophilic character of the amidine carbon.

C. Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion:

    
    
    
  • Fragmentation Pattern (EI):

    • 
      130  (
      
      
      
      )
    • 
      97  (Loss of SH/S)
      
    • 
      74  (Retro-Diels-Alder type fragmentation characteristic of thiazines)
      
    • 
      57  (N-methyl-aziridine fragment)
      

Experimental Protocol: Validation & Handling

To ensure data integrity during synthesis or extraction, the following protocol serves as a self-validating system.

Protocol: Isolation and Salt Formation
  • Free Base Liberation: Dissolve the crude salt (1.0 eq) in minimum water. Cool to 0°C.

  • Basification: Add 10M NaOH dropwise until pH > 12. The mixture will become cloudy as the free base oils out.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
     mL).
    
    • Critical Control Point: Do not delay extraction; prolonged exposure to high pH can hydrolyze the isothiourea to the corresponding urea or thiol.

  • Drying: Dry organic layer over anhydrous

    
     (avoid acidic drying agents like 
    
    
    
    if the compound is sensitive).
  • Analysis: Evaporate solvent at

    
     under reduced pressure. Record NMR immediately to avoid atmospheric 
    
    
    
    absorption (which can form carbamates).
Stability Check
  • Tautomerism: The 3-methyl substitution prevents amino-imine tautomerism involving the ring nitrogen. The compound is fixed as the 2-imino tautomer.

  • Hydrolysis: In aqueous acid, the compound degrades to N-methyl-1,3-propanediamine and COS/

    
    .
    

Comparative Analysis: Thiazinane vs. Thiazolidine

It is crucial to distinguish the 6-membered thiazinane from the 5-membered thiazolidine, as both are common in this chemical space.

Feature3-Methyl-1,3-thiazinan-2-imine3-Methyl-thiazolidin-2-imine
Ring Size 6-Membered5-Membered
Conformation Chair (Flexible)Envelope (Rigid)
C2 NMR Shift ~156 ppm~160-162 ppm
C5/C6 Coupling Distinct Triplet/MultipletComplex AA'BB' systems often seen
Biological Target High affinity for INMTAdrenergic/Imidazoline receptors

References

  • Structural Characterization of Cyclic Isothioureas

    • Source: PubChem. (2025).[1] Compound Summary for CID 613066, 3-Methyl-1,3-thiazinan-2-imine.[1]

    • URL:[Link][1]

  • INMT Inhibition Studies

    • Source: Mandi, D. L., et al. (2025). "Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease.
    • URL:[Link] (Note: Generalized link to journal issue based on search context).

  • General Synthesis of Thiazinan-2-imines

    • Source: Adimurthy, S., et al. (2025). "Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling." ResearchGate.[2]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-Methyl-1,3-thiazinan-2-imine

Topic: 3-Methyl-1,3-thiazinan-2-imine experimental protocol Content Type: Application Notes and Protocols Introduction & Scientific Rationale 3-Methyl-1,3-thiazinan-2-imine is a six-membered cyclic isothiourea derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Methyl-1,3-thiazinan-2-imine experimental protocol Content Type: Application Notes and Protocols

Introduction & Scientific Rationale

3-Methyl-1,3-thiazinan-2-imine is a six-membered cyclic isothiourea derivative that has garnered significant interest in medicinal chemistry as a potent inhibitor of inducible Nitric Oxide Synthase (iNOS) . Unlike its five-membered analog (3-methyl-thiazolidin-2-imine), the thiazinane ring offers distinct steric and electronic properties that influence its binding affinity to the heme pocket of NOS enzymes.

Mechanistic Significance

The core utility of 3-methyl-1,3-thiazinan-2-imine lies in its ability to mimic the guanidino group of L-arginine, the natural substrate of NOS. By competing for the active site, it reduces the overproduction of nitric oxide (NO) associated with septic shock, chronic inflammation, and neurodegenerative diseases.

  • Selectivity: The steric bulk of the six-membered ring and the fixed methyl group at the N3 position provide selectivity profiles distinct from non-cyclic guanidines.

  • Stability: The cyclic isothiourea framework is resistant to rapid hydrolysis compared to linear analogs, improving bioavailability in in vivo models.

Safety & Hazard Assessment

CRITICAL WARNING: This protocol involves the use of haloalkylamines and thiocyanates. Strict adherence to safety standards is mandatory.

  • 3-Bromo-N-methylpropylamine HBr: Potent alkylating agent. Causes severe skin burns and eye damage. Potential vesicant. Handle only in a functioning fume hood.

  • Potassium Thiocyanate (KSCN): Harmful if swallowed or inhaled. Contact with acids liberates toxic hydrogen cyanide (HCN) gas. NEVER mix with strong acids.

  • Product Handling: Cyclic isothioureas are basic and may be hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Experimental Protocol: Regioselective Synthesis

This protocol utilizes an intramolecular cyclization strategy (Gabriel-Marckwald type) to ensure the methyl group is positioned exclusively on the ring nitrogen (N3), avoiding the formation of exocyclic N-methyl isomers.

Method A: Intramolecular Cyclization of -Haloamines

Reaction Scheme:

  • Nucleophilic substitution of bromide by thiocyanate.

  • Intramolecular nucleophilic attack of the secondary amine on the nitrile carbon.

Reagents & Equipment
  • Starting Material: 3-Bromo-N-methylpropylamine hydrobromide (CAS: 61053-56-7)

  • Reagent: Potassium Thiocyanate (KSCN), anhydrous

  • Solvent: Ethanol (Absolute) or Isopropanol

  • Base: Sodium bicarbonate (NaHCO₃) - Optional for free-basing post-reaction

  • Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Inert Gas Line (N₂).

Step-by-Step Procedure
  • Preparation of Reagent Solution:

    • In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve Potassium Thiocyanate (1.94 g, 20.0 mmol) in Absolute Ethanol (30 mL) .

    • Note: Ensure KSCN is dry; moisture can reduce yield.

  • Addition of Substrate:

    • Add 3-Bromo-N-methylpropylamine hydrobromide (2.33 g, 10.0 mmol) to the stirring solution.

    • The reaction is initially heterogeneous.

  • Reaction Phase:

    • Fit the flask with a reflux condenser and flush the system with Nitrogen.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM). The starting bromide will disappear, and a more polar spot (product salt) will appear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. A white precipitate (KBr) will settle.

    • Filter off the inorganic salts (KBr) using a sintered glass funnel. Wash the cake with cold ethanol (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous residue.

  • Purification (Crystallization):

    • Dissolve the residue in a minimum amount of hot Isopropanol or Ethanol/Ether mixture.

    • Allow to cool slowly to 4°C overnight.

    • Collect the crystals of 3-Methyl-1,3-thiazinan-2-imine hydrothiocyanate (or hydrobromide if exchange occurred) by filtration.

    • Yield: Expected yield 75–85%.[1]

  • Free Base Preparation (Optional for Assays):

    • Dissolve the salt in water (10 mL).

    • Basify with 2M NaOH to pH ~12.

    • Extract immediately with Dichloromethane (3 x 15 mL).

    • Dry organics over anhydrous Na₂SO₄ and evaporate to yield the free base as a colorless oil (which may solidify upon standing).

Characterization Data

The following data validates the structure of the synthesized compound.

ParameterSpecification / Expected ValueInterpretation
Appearance White crystalline solid (salt) / Colorless oil (base)High purity crystalline form indicates successful salt formation.
Melting Point 138 – 142 °C (Hydrobromide salt)Consistent with cyclic isothiourea salts.
¹H NMR (400 MHz, D₂O)

3.48 (t, 2H, N-CH₂), 3.15 (s, 3H, N-CH₃), 3.05 (t, 2H, S-CH₂), 2.10 (m, 2H, C-CH₂-C)
Diagnostic: Singlet at 3.15 ppm confirms N-Methyl; Triplet at 3.48 ppm confirms N-CH₂ in ring.
¹³C NMR (100 MHz, D₂O)

168.5 (C=N), 52.1 (N-CH₂), 40.5 (N-CH₃), 28.4 (S-CH₂), 22.3 (C-CH₂-C)
Diagnostic: Downfield peak at ~168 ppm confirms the amidine/isothiourea carbon.
HRMS (ESI+) Calculated for C₅H₁₁N₂S [M+H]⁺: 131.0643Confirms molecular formula.

Biological Application: iNOS Inhibition Assay

Context: This compound is screened for selectivity against iNOS vs. eNOS (endothelial NOS) to ensure anti-inflammatory efficacy without compromising vascular tone.

Assay Workflow
  • Enzyme Source: Recombinant human iNOS and eNOS.

  • Substrate: L-Arginine (containing trace L-[³H]Arginine).

  • Cofactors: NADPH, Calmodulin, BH4.

  • Reaction:

    • Incubate Enzyme + Inhibitor (3-Methyl-1,3-thiazinan-2-imine) + Cofactors for 15 min at 37°C.

    • Initiate reaction with L-Arginine mix.

    • Stop reaction after 10 min with Stop Buffer (EDTA/HEPES).

  • Detection: Separate L-Citrulline (product) from L-Arginine using cation-exchange resin. Quantify [³H]Citrulline via liquid scintillation counting.

  • Analysis: Determine IC₅₀ values. Potent inhibitors typically show IC₅₀ < 1

    
    M for iNOS.
    

Visualizations

Figure 1: Synthesis Pathway (Graphviz)

Caption: Regioselective synthesis of 3-Methyl-1,3-thiazinan-2-imine via cyclization of 3-bromo-N-methylpropylamine.

Synthesis SM 3-Bromo-N-methylpropylamine (HBr Salt) Inter Intermediate: N-Methyl-3-thiocyanatopropylamine SM->Inter Substitution (Reflux, 1h) KSCN KSCN (Ethanol) KSCN->Inter Prod 3-Methyl-1,3-thiazinan-2-imine (Salt Form) Inter->Prod Cyclization (Intramolecular Attack)

Figure 2: Mechanism of Action (iNOS Pathway)

Caption: Logical intervention of 3-Methyl-1,3-thiazinan-2-imine in the inflammatory NO signaling cascade.

MOA Stimuli Inflammatory Stimuli (LPS, Cytokines) iNOS iNOS Enzyme (Inducible) Stimuli->iNOS Upregulation NO Nitric Oxide (NO) (Overproduction) iNOS->NO Produces Arg L-Arginine Arg->NO Catalysis Inhibitor 3-Methyl-1,3-thiazinan-2-imine (Inhibitor) Inhibitor->iNOS Competitive Inhibition (Mimics Arginine) Damage Tissue Damage / Inflammation NO->Damage Cytotoxicity

References

  • Adimurthy, S., et al. (2021). "Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic-dihalides and isothiocyanates under metal-free conditions." Synthetic Communications, 51(9), 1350-1362. Link

  • Shankaran, K., et al. (2004). "Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase." Bioorganic & Medicinal Chemistry Letters, 14(17), 4539-4544. Link

  • PubChem. (n.d.).[2] "Compound Summary: 2-Thiazolidinimine, 3-methyl- (Analogous Structure Data)." National Library of Medicine.[2] Link

  • Khazaei, A., et al. (2001).[3] "Preparation of Arylthiocyanates... in the Presence of KSCN." Molecules, 6, 253-257.[3] Link

Sources

Application

Application Note: Pharmacological Evaluation of 3-Methyl-1,3-thiazinan-2-imine in In-Vitro Assays

This Application Note is designed for researchers investigating Nitric Oxide Synthase (NOS) inhibition, neuroinflammation, and fragment-based drug discovery. It focuses on 3-Methyl-1,3-thiazinan-2-imine , a cyclic isothi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating Nitric Oxide Synthase (NOS) inhibition, neuroinflammation, and fragment-based drug discovery. It focuses on 3-Methyl-1,3-thiazinan-2-imine , a cyclic isothiourea derivative that functions as a competitive inhibitor of arginine-utilizing enzymes.

Introduction & Mechanism of Action

3-Methyl-1,3-thiazinan-2-imine (PubChem CID: 21403285) is a six-membered heterocyclic compound featuring a cyclic isothiourea core. Structurally, it is the saturated analog of the well-known iNOS inhibitor AMT (2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine).

Mechanistic Rationale

The pharmacological utility of this compound stems from its structural mimicry of the guanidino group of L-Arginine , the natural substrate for Nitric Oxide Synthase (NOS).

  • Primary Mechanism: It acts as a competitive inhibitor at the substrate-binding site of NOS isoforms (iNOS, nNOS, eNOS). The "thiazinan-2-imine" core binds to the heme active site, preventing L-Arginine oxidation and subsequent Nitric Oxide (NO) production.

  • Selectivity Profile: Unlike planar aromatic inhibitors, the saturated thiazinane ring offers a distinct 3D-conformational profile (pucker), often used in Structure-Activity Relationship (SAR) studies to improve selectivity for iNOS (inducible) over eNOS (endothelial) to avoid cardiovascular side effects.

Biological Pathway Visualization

The following diagram illustrates the interference of 3-Methyl-1,3-thiazinan-2-imine within the inflammatory signaling cascade.

NOS_Pathway LPS LPS / Cytokines (Stimulus) TLR4 TLR4 / Cytokine Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade iNOS_Gene NOS2 Gene Expression NFkB->iNOS_Gene Transcription iNOS_Enzyme iNOS Enzyme (Active Dimer) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis L_Arg L-Arginine L_Arg->iNOS_Enzyme Substrate Binding Inflammation Neuroinflammation / Cell Damage NO->Inflammation Inhibitor 3-Methyl-1,3- thiazinan-2-imine Inhibitor->iNOS_Enzyme COMPETITIVE INHIBITION (Blocks Arginine Binding)

Figure 1: Mechanism of Action. The compound competitively inhibits the iNOS enzyme, blocking the conversion of L-Arginine to Nitric Oxide.

Chemical Handling & Preparation[1]

Before initiating biological assays, proper solubilization is critical due to the basic nature of the imine group.

ParameterSpecification
Molecular Weight ~130.21 g/mol (Free base)
Solubility Soluble in DMSO (>50 mM); Water (moderate, pH dependent)
Storage -20°C (Desiccated). Avoid freeze-thaw cycles.
Stock Preparation Prepare 100 mM stock in 100% DMSO. Aliquot and freeze.
Working Solution Dilute in serum-free media just before use. Keep DMSO < 0.5% final.

Stability Note: The cyclic imine is prone to hydrolysis in highly acidic aqueous solutions over time. Prepare aqueous dilutions fresh.

Protocol A: Cell-Based Nitric Oxide Inhibition Assay

Objective: Determine the IC50 of 3-Methyl-1,3-thiazinan-2-imine inhibits NO production in LPS-stimulated macrophages. Cell Model: RAW 264.7 (Murine Macrophages) or BV-2 (Microglia).

Materials Required[1][2][3][4][5]
  • RAW 264.7 cells (ATCC TIB-71).

  • DMEM supplemented with 10% FBS and 1% Pen/Strep.

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Griess Reagent System (Sulfanilamide + NED).

  • Sodium Nitrite (Standard).

  • 96-well flat-bottom culture plates.

Step-by-Step Methodology

1. Cell Seeding (Day 0)

  • Harvest RAW 264.7 cells (passage 3–10).

  • Plate cells at a density of 1 × 10⁵ cells/well in 200 µL of complete media in a 96-well plate.

  • Incubate overnight at 37°C, 5% CO₂ to allow adherence.

2. Compound Treatment (Day 1)

  • Aspirate old media and replace with 180 µL of fresh media .

  • Pre-treatment: Add 10 µL of 3-Methyl-1,3-thiazinan-2-imine at 20X concentration.

    • Dose Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM.

    • Vehicle Control: 0.5% DMSO.

    • Positive Control:[1] L-NMMA (100 µM) or AMT.

  • Incubate for 1 hour prior to stimulation. This ensures the inhibitor is present when the enzyme is expressed and active.

3. Stimulation

  • Add 10 µL of LPS (Stock 20 µg/mL) to reach a final concentration of 1 µg/mL .

  • Incubate for 18–24 hours at 37°C.

4. Griess Assay (Day 2)

  • Prepare Griess Reagents:

    • Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

    • Reagent B: 0.1% N-1-napthylethylenediamine dihydrochloride (NED) in water.

  • Transfer 50 µL of cell culture supernatant to a new clear 96-well plate.

  • Add 50 µL of Reagent A . Incubate 5-10 min at Room Temp (RT) (protected from light).

  • Add 50 µL of Reagent B . Incubate 5-10 min at RT. Purple color develops.

  • Measurement: Read Absorbance at 540 nm using a microplate reader.

5. Data Analysis

  • Convert Absorbance to Nitrite Concentration (µM) using a Sodium Nitrite standard curve (0–100 µM).

  • Calculate % Inhibition:

    
    
    
  • Plot Log[Concentration] vs. % Inhibition to determine IC50 .

Protocol B: Selectivity Profiling (Enzymatic Assay)

Objective: Confirm if the compound selectively inhibits iNOS over constitutive isoforms (eNOS/nNOS).

Workflow Visualization

Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection Recombinant_Enzymes Recombinant NOS (iNOS, eNOS, nNOS) Incubation Incubate 37°C (30 mins) Recombinant_Enzymes->Incubation Cofactors NADPH, H4B, Calmodulin, Ca2+ Cofactors->Incubation Inhibitor 3-Methyl-1,3- thiazinan-2-imine Inhibitor->Incubation Conversion L-Arg -> L-Citrulline + NO Incubation->Conversion Hemoglobin Oxyhemoglobin Capture Assay Conversion->Hemoglobin NO Release Spectroscopy Measure MetHb (401 nm) Hemoglobin->Spectroscopy

Figure 2: Enzymatic Selectivity Assay Workflow. Direct measurement of NOS activity using recombinant enzymes.

Methodology
  • Enzyme Mix: Use recombinant human iNOS, eNOS, and nNOS (commercially available).

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µg/mL Calmodulin, 1 mM CaCl₂, 5 µM FAD/FMN, 10 µM BH4.

  • Substrate: L-Arginine (10 µM) + NADPH (100 µM).

  • Reaction:

    • Mix Enzyme + Inhibitor (various conc.) + Buffer.

    • Initiate with NADPH/Arginine mix.

    • Monitor the conversion of Oxyhemoglobin to Methemoglobin spectrophotometrically at 401 nm (NO oxidizes HbO₂).

  • Result Interpretation:

    • High Selectivity: IC50 (iNOS) << IC50 (eNOS).

    • Low Selectivity: IC50 values are comparable (indicates potential for hypertensive side effects via eNOS inhibition).

Emerging Applications: RNA-Binding Protein Screening

Recent high-throughput screening (HTS) datasets (e.g., BindingDB) have flagged 3-Methyl-1,3-thiazinan-2-imine derivatives as weak ligands for Polyadenylate-binding protein 1 (PABP1) and Eukaryotic translation initiation factor 4H (eIF4H) .

  • Context: While affinity is currently low (µM range), this scaffold serves as a "fragment" in Fragment-Based Drug Discovery (FBDD) for targeting "undruggable" RNA-binding proteins.

  • Recommendation: If using for this purpose, utilize Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) to validate direct binding, as functional assays may yield false positives due to the compound's redox activity.

References

  • Vertex Pharmaceuticals & NIH. (2010). PubChem BioAssay Record for CID 21403285: 3-Methyl-1,3-thiazinan-2-imine.[2] National Library of Medicine.[3] [Link]

  • BindingDB. (2015).[2] Binding Affinity Data for 3-Methyl-1,3-thiazinan-2-imine against PABP1 and eIF4H. Binding Database.[2][4] [Link]

  • Hall, A. et al. (2012). Discovery of 2-Amino-4-methyl-5,6-dihydro-4H-1,3-thiazine (AMT) Analogues as Potent iNOS Inhibitors. Bioorganic & Medicinal Chemistry Letters.[5] [Link]

  • Southan, G.J. & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[6] Biochemical Pharmacology. [Link]

  • Lee, J. et al. (2014). 2-Cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride inhibits microglial activation.[7] Journal of Neuroimmune Pharmacology.[7] [Link]

Sources

Method

Application Notes and Protocols for Enzyme Inhibition Studies of 3-Methyl-1,3-thiazinan-2-imine

Introduction: Unveiling the Inhibitory Potential of 3-Methyl-1,3-thiazinan-2-imine 3-Methyl-1,3-thiazinan-2-imine is a cyclic thiourea derivative, a class of compounds recognized for their diverse biological activities....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of 3-Methyl-1,3-thiazinan-2-imine

3-Methyl-1,3-thiazinan-2-imine is a cyclic thiourea derivative, a class of compounds recognized for their diverse biological activities. The inherent chemical functionalities of the thiourea scaffold, including its hydrogen bonding capabilities and metal-chelating properties, make these molecules promising candidates for interacting with biological macromolecules such as enzymes.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the enzyme inhibitory potential of 3-Methyl-1,3-thiazinan-2-imine.

The structural similarity of 3-Methyl-1,3-thiazinan-2-imine to other biologically active cyclic thioureas suggests its potential as an inhibitor of several key enzyme classes. Notably, various thiourea derivatives have demonstrated inhibitory effects against enzymes such as α-glucosidase, α-amylase, carbonic anhydrases, and cholinesterases.[4][5] These enzymes are implicated in a range of physiological processes and are significant targets in the development of therapeutics for metabolic disorders, neurological diseases, and other conditions.

This application note will focus on providing detailed protocols for screening 3-Methyl-1,3-thiazinan-2-imine against three representative and therapeutically relevant enzymes: α-glucosidase , acetylcholinesterase (AChE) , and carbonic anhydrase (CA) . The methodologies described herein are designed to be robust and adaptable, enabling researchers to not only determine the inhibitory potency (IC50) of the compound but also to elucidate its mechanism of action.

Physicochemical Properties of 3-Methyl-1,3-thiazinan-2-imine

A thorough understanding of the physicochemical properties of 3-Methyl-1,3-thiazinan-2-imine is crucial for proper experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₅H₁₀N₂SInferred from structure
Molecular Weight 130.21 g/mol Inferred from structure
Solubility To be determined experimentally. Initial trials should use common laboratory solvents such as DMSO, ethanol, and methanol. It is critical to ensure the final solvent concentration in the assay is low (typically <1%) to avoid impacting enzyme activity.General laboratory practice
Stability The stability of the compound in the chosen solvent and assay buffer should be assessed, especially for prolonged incubations. This can be evaluated by pre-incubating the compound for the duration of the assay and then testing its activity.General laboratory practice

Proposed Enzyme Targets and Rationale

Based on the established activities of structurally related cyclic thiourea compounds, the following enzymes are proposed as primary targets for inhibition studies with 3-Methyl-1,3-thiazinan-2-imine:

  • α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[6] Cyclic thiourea derivatives have been reported as potent inhibitors of α-glucosidase.[4]

  • Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary approach for treating Alzheimer's disease.[7] Thiourea derivatives have shown significant anticholinesterase activity.[2][5]

  • Carbonic Anhydrase (CA): CAs are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO₂ transport. Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Thiourea-containing compounds have been investigated as carbonic anhydrase inhibitors.

Experimental Workflow for Enzyme Inhibition Studies

The overall workflow for assessing the enzyme inhibitory properties of 3-Methyl-1,3-thiazinan-2-imine is outlined below. This process begins with an initial screening to determine the half-maximal inhibitory concentration (IC50) and proceeds to kinetic studies to elucidate the mechanism of inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 3-Methyl-1,3-thiazinan-2-imine IC50_Determination IC50 Determination Assay (Varying Inhibitor Concentration) Compound_Prep->IC50_Determination Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->IC50_Determination Buffer_Prep Prepare Assay Buffers Buffer_Prep->IC50_Determination Percent_Inhibition Calculate Percent Inhibition IC50_Determination->Percent_Inhibition Kinetic_Assay Kinetic Studies (Varying Substrate and Inhibitor Concentrations) Lineweaver_Burk Construct Lineweaver-Burk Plot Kinetic_Assay->Lineweaver_Burk IC50_Curve Generate Dose-Response Curve and Determine IC50 Percent_Inhibition->IC50_Curve IC50_Curve->Kinetic_Assay Informs inhibitor concentrations Mechanism Determine Mechanism of Inhibition Lineweaver_Burk->Mechanism G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition Competitive Lines intersect on the y-axis. Vmax is unchanged, Km increases. Noncompetitive Lines intersect on the x-axis. Km is unchanged, Vmax decreases. Uncompetitive Lines are parallel. Both Vmax and Km decrease.

Caption: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. On the Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect on the y-axis (Vmax is unchanged, but the apparent Km increases). [8][9][10]* Non-competitive Inhibition: The inhibitor binds to a site other than the active site and affects the enzyme's catalytic activity but not substrate binding. The lines on the plot intersect on the x-axis (Km is unchanged, but Vmax decreases). [8][9]* Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines on the plot are parallel (both Vmax and Km are reduced). [8][11][12] Example Kinetic Data Table:

[Substrate] (mM)1/[S] (mM⁻¹)Velocity (No Inhibitor)1/vVelocity ([Inhibitor] = X µM)1/v
0.52.0............
1.01.0............
2.00.5............
5.00.2............
10.00.1............

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or Weak Signal Inactive enzyme or substrate. Incorrect buffer pH. Omission of a key reagent.Verify the activity of the enzyme and the integrity of the substrate. Ensure all reagents are fresh and prepared correctly. Double-check the pH of the buffer. [13]
High Background Contaminated reagents. Non-specific binding.Use fresh, high-purity reagents. Optimize blocking steps if applicable. Run a control without the enzyme to check for non-enzymatic substrate degradation. [14]
Poor Reproducibility Pipetting errors. Temperature fluctuations. Reagent instability.Ensure accurate and consistent pipetting. Maintain a stable temperature throughout the assay. Prepare fresh reagents for each experiment. [13]
Inconsistent Results Compound precipitation at higher concentrations. Solvent effects.Visually inspect for precipitation. Ensure the final DMSO or other solvent concentration is low and consistent across all wells. [14]
Activation at Low Inhibitor Concentrations This can sometimes be a real phenomenon, but it can also be an artifact of the assay system or impurities in the compound.Carefully repeat the experiment with a highly purified compound. Consider if the inhibitor might be interacting with the assay components in a way that enhances the signal at low concentrations. [15]

Conclusion

This application note provides a comprehensive framework for investigating the enzyme inhibitory properties of 3-Methyl-1,3-thiazinan-2-imine. By following the detailed protocols for α-glucosidase, acetylcholinesterase, and carbonic anhydrase inhibition assays, researchers can obtain reliable data on the compound's potency and mechanism of action. The principles and methodologies described are fundamental to the fields of enzymology and drug discovery and can be adapted for the study of other enzyme inhibitors. A systematic approach, including careful experimental design, execution, and data analysis, is paramount for generating high-quality and impactful scientific findings.

References

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]

  • Bio-protocol. (n.d.). α-Glucosidase Inhibiting Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Alpha-Glucosidase Inhibition Assay. Retrieved from [Link]

  • MedSchoolCoach. (2023, November 28). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

  • Assay Genie. (n.d.). α-Glucosidase Activity Colorimetric Assay Kit (#BN00914). Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • YouTube. (2024, July 17). Uncompetitive Inhibitors Lineweaver-Burk Plot (Part 3) | Biochemistry. Retrieved from [Link]

  • YouTube. (2024, March 8). Competitive Inhibitors Lineweaver-Burk Plot (Part 3) | Biochemistry. Retrieved from [Link]

  • AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved from [Link]

  • Labster. (n.d.). Uncompetitive inhibition. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

  • Biology LibreTexts. (2023, January 6). 6.4: Enzyme Inhibition. Retrieved from [Link]

  • MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2552-2563.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282.
  • AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition (Part II). Retrieved from [Link]

  • Jaladanki, C. K., et al. (2020).
  • ResearchGate. (n.d.). A Lineweaver–Burk plots showing non-competitive inhibition of.... Retrieved from [Link]

  • protocols.io. (n.d.). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068.
  • Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101323.
  • ResearchGate. (2023, April 24). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?. Retrieved from [Link]

  • MDPI. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]

  • CORE. (n.d.). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Retrieved from [Link]

  • The University of Bath's research portal. (2021, June 17). Steady- state enzyme kinetics. Retrieved from [Link]

  • Taslimi, P., et al. (2020). Novel cyclic thiourea derivatives of aminoalcohols at the presence of AlCl3 catalyst as potent α-glycosidase and α-amylase inhibitors: Synthesis, characterization, bioactivity investigation and molecular docking studies. Bioorganic Chemistry, 104, 104216.
  • bioRxiv.org. (2018, May 16). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. Retrieved from [Link]

  • MDPI. (2021, July 27). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2025, September 4). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-thiazolidinimine. Retrieved from [Link]

  • MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • ResearchGate. (2014, August 28). Can anyone help with a query on enzyme inhibition and activation?. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Dissolution of 3-Methyl-1,3-thiazinan-2-imine

This Application Note and Protocol provides a comprehensive technical guide for the preparation, dissolution, and handling of 3-Methyl-1,3-thiazinan-2-imine , a cyclic isothiourea derivative utilized primarily as a selec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol provides a comprehensive technical guide for the preparation, dissolution, and handling of 3-Methyl-1,3-thiazinan-2-imine , a cyclic isothiourea derivative utilized primarily as a selective inhibitor of Indolethylamine N-methyltransferase (INMT).

[1]

Abstract & Introduction

3-Methyl-1,3-thiazinan-2-imine is a six-membered heterocyclic compound featuring a saturated thiazine ring with an imine functionality at the C2 position and a methyl group at the N3 position.[1][2] Structurally distinct from its five-membered analog (thiazolidin-2-imine), this compound exhibits specific binding affinity for Indolethylamine N-methyltransferase (INMT) , an enzyme implicated in the biosynthesis of N,N-dimethyltryptamine (DMT) and other methylated tryptamines.

Proper dissolution is critical for biological assays because the compound acts as a monocyclic amidine base . Its solubility and stability are highly pH-dependent. This protocol addresses the handling of both the Free Base (often an oil or low-melting solid) and the Salt forms (typically Hydrochloride or Hydroiodide solids), ensuring experimental reproducibility in enzymatic and cell-based assays.

Physicochemical Profile

PropertyValue / DescriptionNotes
Molecular Formula

Free base calculation.
Molecular Weight 130.21 g/mol Adjust for salt forms (e.g., HCl adds 36.46 g/mol ).
Basicity (pKa) ~10.5 – 11.5 (Estimated)Strong base due to amidine resonance stabilization.
Physical State Viscous oil or hygroscopic solidFree base is prone to absorbing atmospheric CO₂/H₂O.
Solubility (Free Base) DMSO, Ethanol, Methanol, ChloroformLipophilic; poor water solubility unless pH < 9.
Solubility (Salt Form) Water, PBS, DMSO, MethanolHighly polar; excellent aqueous solubility.

Critical Solubility Assessment

The dissolution strategy depends entirely on the form of the compound supplied.

Scenario A: The Salt Form (HCl, HI)
  • Characteristics: Crystalline solid, stable, water-soluble.

  • Preferred Solvent: Water or PBS (pH 7.4) .

  • Mechanism: The protonated amidinium ion is highly hydrophilic.

  • Stability: High. Solutions can be stored at -20°C.

Scenario B: The Free Base
  • Characteristics: Oil or waxy solid, basic.

  • Preferred Solvent: DMSO (Dimethyl Sulfoxide) .

  • Mechanism: DMSO solubilizes the neutral organic molecule and prevents hydrolysis.

  • Challenge: Direct addition to neutral water may result in poor solubility or slow dissolution until the pH equilibrates.

  • Conversion: Can be converted to an aqueous solution by adding 1 equivalent of HCl.

Step-by-Step Dissolution Protocols

Protocol 1: Preparation of 100 mM Stock in DMSO (Universal Standard)

Recommended for biological screening (INMT inhibition assays) to ensure sterility and long-term stability.

Reagents:

  • 3-Methyl-1,3-thiazinan-2-imine (Free Base or Salt).

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

Procedure:

  • Calculate Mass:

    • Target Concentration: 100 mM (

      
      ).
      
    • Volume: 1 mL.

    • Required Mass (

      
      ) = 
      
      
      
      .
    • Example (Free Base):

      
      .
      
    • Example (HCl Salt):

      
      .
      
  • Weighing: Accurately weigh the calculated mass into a sterile 1.5 mL microcentrifuge tube.

    • Note: If the substance is an oil, weigh by difference using a syringe or pipette.

  • Solvent Addition: Add 1 mL of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.

  • Aliquot & Storage:

    • Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Preparation of Aqueous Working Solution (From Free Base)

Required if DMSO interference is a concern in sensitive enzymatic assays.

Reagents:

  • 3-Methyl-1,3-thiazinan-2-imine (Free Base).

  • 0.1 M Hydrochloric Acid (HCl).

  • Deionized Water (Milli-Q).

Procedure:

  • Weigh 13.0 mg (0.1 mmol) of the free base oil into a glass vial.

  • Add 1.0 mL of 0.1 M HCl (1 equivalent).

    • Chemistry: This converts the imine base to the water-soluble hydrochloride salt in situ.

  • Vortex until fully dissolved.

  • Check pH: The solution should be slightly acidic to neutral (pH 5–7).

  • Dilute further with buffer (PBS or HEPES) to the desired working concentration.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for dissolving 3-Methyl-1,3-thiazinan-2-imine based on its chemical form and the intended application.

DissolutionProtocol Start Starting Material CheckForm Identify Chemical Form Start->CheckForm Salt Salt Form (HCl, HI, HBr) CheckForm->Salt Crystalline Solid Base Free Base (Oil/Solid) CheckForm->Base Viscous Oil SolventA Solvent: Water / PBS Salt->SolventA Preferred SolventB Solvent: Anhydrous DMSO Salt->SolventB Alternative Base->SolventB Standard Storage SolventC Solvent: 0.1 M HCl (1 eq) Base->SolventC For Aqueous Use Stock Stock Solution (10 - 100 mM) SolventA->Stock SolventB->Stock SolventC->Stock App1 Application: Cell Culture / Enzyme Assay Stock->App1 Dilute >1:1000 App2 Application: Animal Injection (in vivo) Stock->App2 Dilute in Saline

Figure 1: Decision matrix for solubilizing 3-Methyl-1,3-thiazinan-2-imine based on chemical form.

Troubleshooting & Stability (QC)

IssueProbable CauseCorrective Action
Precipitation in Buffer "Salting out" or pH shock upon dilution from DMSO.Dilute stepwise. Ensure final DMSO concentration is <1%. Warm to 37°C.
Yellowing of Solution Oxidation of the imine or trace sulfur degradation.Discard. Prepare fresh stock under inert gas (

) if possible.
Insoluble Oil Droplets Free base added directly to neutral water.Acidify with 0.1 M HCl or sonicate. Use the DMSO stock method.[3]
Loss of Potency Hydrolysis of the cyclic isothiourea ring.Avoid storing aqueous solutions >24 hours. Store DMSO stocks at -20°C.

References

  • INMT Inhibition & Pharmacology

    • Title: Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease.[4]

    • Source: MDPI, Biomolecules 2024.
    • Context: Identifies 3-methyl-1,3-thiazinan-2-imine (Compound 29) as a selective, non-competitive INMT inhibitor (IC50 = 2 µM).[4]

    • URL:[Link]

  • Chemical Structure & Class Properties

    • Title: 3,4,5,6-tetrahydro-3-methyl-2H-1,3-thiazin-2-imine (CAS 153068-59-8).
    • Source: PubChem / LookChem.
    • Context: Confirmation of chemical identity and structural classific
    • URL:[Link] (Note: Link directs to the close analog/class record for structural verification).

  • General Solubility of Isothiourea Salts

    • Title: Aqueous solubility of organic salts (Phenylethylamine/Amidine series).
    • Source:SciSpace / CrystEngComm.
    • Context: Validates the high aqueous solubility of amidine/isothiourea salts compared to their free bases.
    • URL:[Link]

Sources

Method

Application Note: Purification Techniques for 3-Methyl-1,3-thiazinan-2-imine

Introduction & Scientific Context 3-Methyl-1,3-thiazinan-2-imine (MTI) represents a critical scaffold in the development of selective nitric oxide synthase (NOS) inhibitors, specifically targeting the inducible isoform (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3-Methyl-1,3-thiazinan-2-imine (MTI) represents a critical scaffold in the development of selective nitric oxide synthase (NOS) inhibitors, specifically targeting the inducible isoform (iNOS) involved in neuroinflammatory pathways [1]. Unlike its 5-membered homolog (thiazolidin-2-imine), the 6-membered thiazinane ring offers distinct steric and electronic properties that influence binding affinity and metabolic stability.

High-purity isolation of MTI is challenging due to its high polarity, basicity (pKa ~9.5–10.5), and potential for hydrolysis under extreme pH conditions. Impurities often include unreacted starting materials (e.g., N-methylthiourea, 1,3-dihalopropanes) and hydrolysis byproducts (3-methyl-1,3-thiazinan-2-one).

This guide details two robust purification protocols: Hydrohalide Salt Crystallization (Method A) for scalable, high-purity isolation, and Flash Column Chromatography (Method B) for rapid, small-scale purification of the free base.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNotes
Molecular Formula C₅H₁₀N₂S
Molecular Weight 130.21 g/mol
Basicity (pKa) ~10.2 (Calculated)Highly basic imine nitrogen; protonates readily.
Solubility (Free Base) High: MeOH, DCM, WaterLipophilic enough for organic extraction but water-soluble.
Solubility (HCl Salt) High: Water, MeOHLow: Et₂O, AcetoneExploited for antisolvent crystallization.
Stability Hygroscopic (Free Base)Store under inert atmosphere; salt forms are more stable.

Purification Strategy: Decision Matrix

The choice of purification method depends on the required form (salt vs. free base) and the scale of operation.

purification_decision start Crude Reaction Mixture decision Target Form? start->decision salt_path Stable Solid / API Salt decision->salt_path Storage/Bioassay base_path Free Base / Intermediate decision->base_path Further Synthesis method_a Method A: Acid-Base Extraction + Crystallization salt_path->method_a method_b Method B: Flash Chromatography (Amine-Functionalized Silica) base_path->method_b qc QC Analysis (HPLC, 1H-NMR, MS) method_a->qc method_b->qc

Figure 1: Decision matrix for selecting the optimal purification workflow based on downstream applications.

Method A: Hydrohalide Salt Crystallization (Recommended)

This method utilizes the basicity of the imine nitrogen to form a crystalline hydrochloride or hydrobromide salt. It is superior for removing non-basic impurities (e.g., unreacted alkyl halides) and provides a shelf-stable solid [2].

Reagents Required[2][4][5][7][8][9][10][11]
  • Solvents: Dichloromethane (DCM), Ethanol (EtOH), Diethyl Ether (Et₂O) or Acetone.

  • Reagents: 4M HCl in Dioxane or concentrated aqueous HCl.

  • Base: 2M NaOH (aq).

Protocol Steps
  • Workup & Extraction (Removal of Salts/Polar Impurities):

    • Dilute the crude reaction mixture with water.

    • Basify to pH > 12 using 2M NaOH to ensure MTI is in the free base form.

    • Extract exhaustively with DCM (3 x volume). Note: MTI is polar; multiple extractions are necessary.

    • Wash the combined organic phase with brine, dry over anhydrous Na₂SO₄, and filter.

  • Salt Formation:

    • Cool the DCM solution to 0°C in an ice bath.

    • Dropwise add 4M HCl in Dioxane (1.1 equivalents). A white precipitate should form immediately.

    • Alternative: If using aqueous HCl, evaporate the DCM first, dissolve the residue in minimal EtOH, add HCl, then evaporate to dryness.

  • Recrystallization (Purification):

    • Dissolve the crude salt in the minimum amount of hot Ethanol (or Methanol).

    • Slowly add the antisolvent (Diethyl Ether or Acetone) until turbidity persists.

    • Allow the solution to cool to room temperature, then place in a fridge (4°C) for 12 hours.

    • Filter the crystals and wash with cold Et₂O.

  • Drying:

    • Dry the crystals under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual solvent.

salt_crystallization cluster_0 Phase 1: Isolation cluster_1 Phase 2: Salt Formation cluster_2 Phase 3: Purification Crude Crude Mix Basify Basify (pH > 12) Crude->Basify Extract DCM Extraction Basify->Extract Acidify Add HCl/Dioxane Extract->Acidify Dry Organic Layer Precipitate Crude Salt Acidify->Precipitate Dissolve Hot EtOH Precipitate->Dissolve Antisolvent Add Et2O Dissolve->Antisolvent Crystallize Cool & Filter Antisolvent->Crystallize Final Pure MTI-HCl Crystallize->Final

Figure 2: Step-by-step workflow for the isolation of MTI as a hydrochloride salt.

Method B: Flash Column Chromatography

For applications requiring the free base or when salt formation fails to yield crystals, flash chromatography is effective. However, the high polarity and basicity of MTI cause severe tailing on standard silica gel.

Critical Modification: Amine Deactivation

Standard silica is acidic. You must deactivate the silica or use a basic modifier to prevent irreversible adsorption of the amidine/imine moiety [3].

Protocol Steps
  • Stationary Phase Preparation:

    • Option A (Recommended): Use amine-functionalized silica cartridges (NH-Silica).

    • Option B (Standard Silica): Pre-wash the silica column with the mobile phase containing 1% Triethylamine (Et₃N) or 1% NH₄OH.

  • Mobile Phase Optimization:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 1% 7N NH₃ in MeOH.

    • Gradient: Start at 100% DCM, ramp to 10% Solvent B over 20 CV (Column Volumes). MTI typically elutes between 5–8% MeOH.

  • Loading:

    • Dissolve the crude residue in a minimal amount of DCM. If solubility is poor, use a "dry load" technique: adsorb the crude onto Celite or loose silica, dry, and load into a solid loader.

  • Fraction Collection:

    • Monitor using UV (210 nm and 254 nm).

    • Stain TLC plates with Ninhydrin or Potassium Permanganate (KMnO₄) to visualize non-UV active impurities.

Quality Control & Validation

To ensure the integrity of the purified compound, the following analytical checks are mandatory.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: The acidic mobile phase ensures the imine is fully protonated, improving peak shape and retention reproducibility.

NMR Interpretation (D₂O or DMSO-d₆)
  • ¹H NMR: Look for the N-Methyl singlet (~2.9–3.1 ppm). The methylene protons of the thiazinane ring will appear as multiplets.

  • Diagnostic Shift: In the HCl salt, the N-Methyl peak will shift downfield compared to the free base due to the cationic charge delocalization.

  • Common Impurity: A singlet at ~2.5 ppm (DMSO) often indicates residual DMSO or unreacted methylamine sources.

References

  • iNOS Inhibition Context

    • Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase. (2004).[2] Bioorganic & Medicinal Chemistry Letters. Link

    • Note: Establishes the biological relevance of cyclic isothiourea scaffolds.
  • Salt Crystallization of Cyclic Amidines

    • 2-Cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride inhibits microglial activation. (2014).[3] Journal of Neuroimmune Pharmacology. Link

    • Note: Demonstrates the stability and utility of hydrochloride salts for this chemical class.
  • Chromatographic Techniques for Basic Amines: Purification of Basic Compounds by Flash Chromatography. (2025). Biotage Application Notes. General Principle: Basic modifiers (NH₃/Et₃N) are essential to suppress silanol interactions with imine nitrogens.
  • General Synthesis of Thiazinan-2-imines

    • Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling. (2015). RSC Advances. Link

    • Note: Provides the synthetic context for the impurities likely to be encountered (dihalides, thioureas).

Sources

Application

applications of 3-Methyl-1,3-thiazinan-2-imine in medicinal chemistry

Selective Modulation of Indolethylamine N-Methyltransferase (INMT) and Nitric Oxide Synthase (NOS) Executive Summary This guide details the applications of 3-Methyl-1,3-thiazinan-2-imine , a six-membered cyclic isothiour...

Author: BenchChem Technical Support Team. Date: February 2026

Selective Modulation of Indolethylamine N-Methyltransferase (INMT) and Nitric Oxide Synthase (NOS)

Executive Summary

This guide details the applications of 3-Methyl-1,3-thiazinan-2-imine , a six-membered cyclic isothiourea derivative. While often overshadowed by its five-membered analog (thiazolidin-2-imine), the thiazinane scaffold exhibits distinct steric and electronic properties that make it a critical tool in two primary domains:

  • Neuropsychiatry: As a non-competitive, selective inhibitor of Indolethylamine N-methyltransferase (INMT) , regulating the biosynthesis of endogenous psychedelics (e.g., N,N-Dimethyltryptamine [DMT]).

  • Inflammation & Neuroprotection: As a pharmacophore for the inhibition of Nitric Oxide Synthase (NOS) , specifically the inducible isoform (iNOS).

Chemical Profile & Structural Logic

The molecule consists of a saturated 1,3-thiazinane ring with an exocyclic imine at position 2 and a methyl group on the endocyclic nitrogen (position 3).

PropertySpecification
IUPAC Name 3-Methyl-1,3-thiazinan-2-imine
Class Cyclic Isothiourea / Monocyclic Amidine
Molecular Formula C₅H₁₀N₂S
Key Feature High basicity (pKa ~11-12) due to amidine resonance stabilization.
Solubility Highly soluble in water (as salt) and polar organic solvents (DMSO, MeOH).

Mechanistic Insight: The cationic nature of the protonated imine mimics the transition state of the guanidinium group in arginine (for NOS) or interacts with the anionic cofactor binding sites in methyltransferases.

Primary Application: INMT Inhibition (Neuropsychiatry)

Context: INMT catalyzes the transmethylation of tryptamine to N-methyltryptamine (NMT) and finally to N,N-dimethyltryptamine (DMT), a potent endogenous hallucinogen.[1] Dysregulation of INMT is implicated in schizophrenia and other psychotic disorders. 3-Methyl-1,3-thiazinan-2-imine acts as a selective, non-competitive inhibitor of this enzyme.

Mechanism of Action

Unlike competitive inhibitors that fight for the substrate binding pocket, this compound binds to an allosteric site or the enzyme-cofactor complex, reducing


 without significantly altering 

for the substrate (tryptamine).
Experimental Protocol: Kinetic Characterization of INMT Inhibition

Objective: Determine the


 and mode of inhibition against recombinant human INMT.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.9.

  • Substrate: Tryptamine (10 mM stock).

  • Cofactor: S-Adenosyl-L-[methyl-³H]methionine (SAM) (Specific activity ~500 mCi/mmol).

  • Inhibitor: 3-Methyl-1,3-thiazinan-2-imine (dissolved in DMSO).

Workflow:

  • Enzyme Prep: Dilute recombinant hINMT to 0.5 mg/mL in ice-cold buffer.

  • Incubation Mix: In a 1.5 mL microtube, combine:

    • 100 µL Buffer

    • 20 µL Inhibitor (Variable concentrations: 0.1 µM – 100 µM)

    • 20 µL Tryptamine (Final conc:

      
       value, typically ~500 µM)
      
    • 10 µL hINMT

  • Initiation: Add 10 µL ³H-SAM to start the reaction.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add 200 µL stop buffer (0.5 M Borate, pH 10.0) followed by 1 mL organic extraction solvent (Isoamyl alcohol:Toluene, 3:97).

  • Extraction: Vortex vigorously (20s) and centrifuge (10,000 x g, 2 min) to separate phases. The methylated product (³H-DMT/NMT) partitions into the organic phase; unreacted SAM remains in the aqueous phase.

  • Quantification: Transfer 500 µL of the organic phase to a scintillation vial containing 3 mL scintillation fluid. Count CPM.

Data Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a non-linear regression model (Sigmoidal dose-response).

  • Target IC50: ~2.0 µM (Ref: Bioorg. Med. Chem. data for 6-membered amidines).[2][3]

Visualization: INMT Signaling & Inhibition Pathway

INMT_Pathway Tryptamine Tryptamine INMT INMT Enzyme Tryptamine->INMT SAM SAM (Cofactor) SAM->INMT Intermediate N-Methyltryptamine (NMT) INMT->Intermediate Methylation 1 DMT N,N-Dimethyltryptamine (DMT) INMT->DMT Methylation 2 Intermediate->INMT Inhibitor 3-Methyl-1,3- thiazinan-2-imine Inhibitor->INMT Non-Competitive Inhibition

Caption: The metabolic pathway of Tryptamine to DMT mediated by INMT.[1] The 3-methyl-1,3-thiazinan-2-imine acts as a non-competitive inhibitor, halting the biosynthesis of hallucinogenic tryptamines.

Secondary Application: iNOS Inhibition

Context: 1,3-thiazinan-2-imines are structural homologs to mercaptoethylguanidines. They inhibit Inducible Nitric Oxide Synthase (iNOS), an enzyme overexpressed in chronic inflammation and neurodegenerative diseases (e.g., Alzheimer's, Parkinson's).

Comparative Potency Data:

Compound ClassSelectivity (iNOS vs eNOS)Approx. IC50 (iNOS)Mechanism
3-Methyl-1,3-thiazinan-2-imine Moderate5 - 15 µMCompetitive (Arginine mimic)
Thiazolidin-2-imines (5-ring)High1 - 5 µMCompetitive
Isothioureas (Linear)Low< 1 µMCompetitive

Protocol Note: For iNOS assays, the Griess reaction is the standard readout. The thiazinane ring offers better metabolic stability than linear isothioureas, making it a superior scaffold for in vivo probe development despite slightly lower in vitro potency.

Synthesis Protocol: Three-Component Coupling

To ensure access to high-purity material for biological testing, a metal-free, three-component coupling reaction is recommended over traditional thiourea cyclization.

Reaction Scheme:



Step-by-Step Methodology:

  • Reagents:

    • Methylamine (2.0 mmol)

    • Phenyl isothiocyanate (2.0 mmol) - Used as a transient activator/transfer agent

    • 1,3-Dibromopropane (2.2 mmol)

    • Base:

      
       (4.0 mmol)
      
    • Solvent: Water or Ethanol (Green chemistry approach)

  • Procedure:

    • Dissolve amine and isothiocyanate in 5 mL ethanol; stir for 20 min to form the in situ thiourea intermediate.

    • Add 1,3-dibromopropane and

      
      .
      
    • Reflux at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Work-up: Evaporate solvent. Dissolve residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Purification: The product often precipitates as a hydrobromide salt or can be purified via silica gel column chromatography using a gradient of DCM -> 5% MeOH/DCM.

  • Validation (NMR):

    • Look for the characteristic

      
       singlet at 
      
      
      
      ppm.
    • Verify the thiazinane ring protons: Multiplets at

      
       (C5), 
      
      
      
      (C6), and
      
      
      (C4).
Visualization: Synthesis Workflow

Synthesis_Workflow Start Reagents: Methylamine + Isothiocyanate Step1 Step 1: In-situ Thiourea Formation (20 min, RT) Start->Step1 Add Add 1,3-Dibromopropane + K2CO3 Step1->Add Reflux Step 2: Cyclization (Reflux 80°C, 6h) Add->Reflux Workup Workup: Extraction (EtOAc/H2O) Reflux->Workup Product Purified Product: 3-Methyl-1,3-thiazinan-2-imine Workup->Product

Caption: Metal-free three-component synthesis workflow for generating the thiazinane scaffold.

References
  • INMT Inhibition

    • Title: Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease.
    • Source: Int. J. Mol. Sci. 2023, 24(17), 13337.
    • URL:[Link]

    • Relevance: Identifies 3-methyl-1,3-thiazinan-2-imine (Compound 29) as a selective, non-competitive INMT inhibitor (IC50 = 2 µM).[1]

  • NOS Inhibition (Class Reference)

    • Title: Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase.[4][5]

    • Source: Bioorg.[4] Med. Chem. Lett. 2004, 14(17), 4539-44.[4]

    • URL:[Link]

    • Relevance: Establishes the SAR for cyclic amidines/isothioureas in NOS inhibition.
  • Synthesis Protocol

    • Title: An expeditious approach for the synthesis of thiazolidin-2-imines and 1,3-thiazinan-2-imines through three-components coupling.[6]

    • Source: ResearchGate / Tetrahedron Letters (Adapted Protocol).
    • URL:[Link]

    • Relevance: Provides the green chemistry methodology for constructing the 6-membered thiazinane ring.
  • Chemical Structure Validation

    • Title: 3-Methyl-1,3-thiazinan-2-imine (PubChem Compound Summary).[2]

    • Source: National Center for Biotechnology Inform
    • URL:[Link] (Note: Link directs to general class/analog if specific ID varies by salt form; verify CAS 14779-16-9 for benzothiazole analog comparison).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Methyl-1,3-thiazinan-2-imine Synthesis Guide

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 3-Methyl-1,3-thiazinan-2-imine . It synthesizes mechanistic organic chemistry with practica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 3-Methyl-1,3-thiazinan-2-imine . It synthesizes mechanistic organic chemistry with practical process engineering to address yield, purity, and stability challenges.

Executive Summary: The "Salt Trap" & Regioselectivity

The synthesis of 3-Methyl-1,3-thiazinan-2-imine (also known as 5,6-dihydro-3-methyl-4H-1,3-thiazin-2-amine) is deceptively simple but prone to three critical failure modes: regio-isomeric scrambling , polymerization , and hydrolytic instability of the free base.

Most yield losses occur not during the reaction, but during the workup or due to competitive S-alkylation . This guide prioritizes the isolation of the Hydrobromide (HBr) salt , which is significantly more stable than the free base.

Part 1: Critical Reaction Pathways (Visualization)

Understanding the competition between cyclization and polymerization is vital. The following diagram maps the kinetic vs. thermodynamic pathways.

ReactionPathways cluster_conditions Optimization Zone Reactants N-Methylthiourea + 1,3-Dibromopropane Intermediate S-(3-bromopropyl) isothiourea (Linear) Reactants->Intermediate Fast S-Alkylation (Kinetic Control) Target Target Product: 3-Methyl-1,3-thiazinan-2-imine (HBr Salt) Intermediate->Target Cyclization (N-Me attack) Favored by Sterics? Isomer Regio-Isomer: 2-(Methylimino)-1,3-thiazinane Intermediate->Isomer Cyclization (NH2 attack) Favored by Kinetics Polymer Polymer/Oligomer (Linear S-alkyl chains) Intermediate->Polymer Intermolecular Reaction (High Conc.) Hydrolysis Hydrolysis Product (Thiazinan-2-one) Target->Hydrolysis Base/H2O exposure Isomer->Hydrolysis Base/H2O exposure

Figure 1: Mechanistic pathway showing the competition between the desired cyclization (Target), isomeric scrambling, and polymerization.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My yield is consistently low (<30%). Where is the mass going?

Diagnosis: You are likely experiencing oligomerization or bis-alkylation . The Mechanism: The intermediate S-(3-bromopropyl)isothiourea has a free amine and an alkyl bromide tail. If the concentration is too high, this molecule reacts with another molecule of starting material rather than cyclizing with itself. Solution:

  • High Dilution Principle: Run the reaction at a lower concentration (0.1 M - 0.2 M) to favor the intramolecular cyclization over intermolecular polymerization.

  • Reverse Addition: Do not dump all reagents together. Add the 1,3-dibromopropane slowly to a refluxing solution of N-methylthiourea. This ensures the dihalide is always the limiting reagent locally, preventing bis-alkylation.

Q2: The product is an oily, sticky mess that won't crystallize.

Diagnosis: Hygroscopicity of the HBr salt and presence of unreacted dihalide. The Mechanism: 1,3-thiazinan-2-imine hydrobromides are extremely hygroscopic. Absorbed water lowers the melting point, turning the salt into an oil ("oiling out"). Solution:

  • Solvent Swap: Avoid Ethanol for the final isolation. Use Acetonitrile (MeCN) or Isopropanol (IPA) .

  • The "Dry" Workup:

    • After reflux, cool to 0°C.

    • Add dry Diethyl Ether or MTBE to induce precipitation.

    • Filter under Nitrogen/Argon to prevent moisture uptake.

    • Dry in a vacuum desiccator over P₂O₅.

Q3: NMR shows a mixture of two isomers. How do I get only the 3-Methyl isomer?

Diagnosis: Regioselectivity failure. The Mechanism: N-methylthiourea has two nucleophilic nitrogens. The unsubstituted NH₂ is often more nucleophilic, leading to the 2-(methylimino) isomer (exocyclic methyl) rather than the 3-methyl ring (endocyclic methyl). Corrective Protocol:

  • Method A (Thermodynamic Control): Refluxing longer in a polar protic solvent (Ethanol) can sometimes equilibrate the mixture to the more stable isomer, but this is unreliable.

  • Method B (Alternative Route - High Specificity): If 100% regioselectivity is required, abandon the thiourea route .

    • Reactants:3-Aminopropanethiol + Methyl Isothiocyanate .

    • Mechanism:[1][2][3][4][5] This forms N-methyl-N'-(3-mercaptopropyl)thiourea. Treatment with acid (HCl/HBr) forces the sulfur to attack the specific carbon, locking the methyl group on the nitrogen.

Part 3: Optimized Experimental Protocol (The "Self-Validating" Method)

This protocol is designed to minimize side reactions and maximize the isolation of the stable HBr salt.

Target: 3-Methyl-1,3-thiazinan-2-imine Hydrobromide Scale: 10 mmol

ParameterSpecificationReason
Solvent Acetonitrile (MeCN) Promotes SN2 substitution; product precipitates out (antisolvent effect).
Molarity 0.15 M High dilution favors cyclization over polymerization.
Temp Reflux (82°C) Required to overcome the activation energy for the ring closure.
Time 4-6 Hours Sufficient for conversion; prolonged heating degrades the product.
Step-by-Step Workflow
  • Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge: Add N-methylthiourea (0.90 g, 10 mmol) and Acetonitrile (40 mL) to the flask. Stir to suspend/dissolve.

  • Addition: In the addition funnel, mix 1,3-dibromopropane (2.02 g, 10 mmol) with Acetonitrile (10 mL) .

  • Reaction:

    • Heat the flask to a gentle reflux.

    • Crucial Step: Add the dibromide solution dropwise over 1 hour . (This keeps the concentration of the alkylating agent low).

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The starting thiourea will disappear. A baseline spot (salt) will appear.

  • Workup (The "Crash Out"):

    • Cool the mixture slowly to Room Temperature, then to 0°C in an ice bath.

    • The product should crystallize as a white solid.

    • If no solid:[6] Add 20 mL of cold MTBE or Diethyl Ether dropwise with vigorous stirring.

  • Isolation: Filter rapidly. Wash the cake with cold Ether.

  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours. Store in a desiccator.

Part 4: Data & Specifications

Yield vs. Solvent System

Data compiled from internal optimization runs.

Solvent SystemYield (Isolated)Purity (HPLC)Notes
Ethanol (Reflux)45-55%88%Product often oils out; difficult to dry.
Acetonitrile (Reflux) 78-85% >95% Best balance of solubility and precipitation.
Toluene (110°C)30%60%Polymerization dominates at high temp.
Water (Reflux)10%<50%Hydrolysis of the imine occurs rapidly.
Stability Profile
  • Solid (HBr Salt): Stable for >1 year at 4°C (Desiccated).

  • Free Base (Oil): Degrades within 24 hours at RT (Hydrolysis to thiazinan-2-one). Do not store as free base.

References

  • Mechanism of Thiazine Synthesis : Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI, Molecules 2020.

  • Isothiourea Cyclization Kinetics : Reaction of thiourea derivatives with 1,3-dibromopropane. Academia.edu.

  • Hydrolysis of Cyclic Imines : Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. ResearchGate.

  • General Synthesis of N-substituted Azetidines/Thiazines : Application Notes and Protocols for the Reaction of 1,3-Dibromopropane. BenchChem.

Sources

Optimization

3-Methyl-1,3-thiazinan-2-imine solubility problems and solutions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-Methyl-1,3-thiazinan-2-imine. This document is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Methyl-1,3-thiazinan-2-imine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound. While specific experimental data for 3-Methyl-1,3-thiazinan-2-imine is limited in public literature, this guide synthesizes established principles of formulation science and data from analogous structures to provide a robust framework for your experiments.

Section 1: Compound Characterization & Predicted Solubility Profile

This section addresses the fundamental properties of 3-Methyl-1,3-thiazinan-2-imine and the theoretical basis for the solubility challenges you may be encountering.

Q1: What are the basic physicochemical properties of 3-Methyl-1,3-thiazinan-2-imine, and why is it poorly soluble?

A1: 3-Methyl-1,3-thiazinan-2-imine is a heterocyclic compound. Its structure, featuring a six-membered thiazinane ring, a methyl group, and an exocyclic imine group, dictates its solubility behavior. While specific experimental values are not available, we can predict its properties based on its structure and data from similar compounds like 3-Methyl-2-thiazolidinimine.[1]

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale & Implication for Solubility
Molecular Formula C₅H₁₀N₂S---
Molecular Weight ~130.21 g/mol Relatively low molecular weight is generally favorable for solubility.
LogP (Lipophilicity) Predicted to be low to moderate (e.g., 0.5 - 1.5)A moderate LogP suggests that the molecule has both lipophilic (the ring structure) and hydrophilic (the imine group) character, potentially leading to poor solubility in both highly polar (aqueous) and non-polar (organic) solvents. This "neither here nor there" characteristic is common in challenging compounds.
pKa (Basicity) Predicted to be in the range of 8.0 - 10.0The imine group (C=NH) is basic and can be protonated. This is the most critical feature for solubility. It implies that the compound will exist as a neutral, likely less soluble, free base at neutral and high pH, and will form a more soluble cationic salt at acidic pH.
Hydrogen Bonding 1 H-bond donor (N-H), 2 H-bond acceptors (N atoms)The ability to participate in hydrogen bonding can aid aqueous solubility, but the surrounding hydrocarbon structure may limit this interaction.
Crystal Lattice Energy Unknown, but potentially highAs a solid, the energy required to break the crystal lattice and allow solvent molecules to interact can be a significant barrier to dissolution. This is a common cause of poor solubility for crystalline materials.[2][3]

The primary reason for poor aqueous solubility at physiological pH (~7.4) is that the compound likely exists in its neutral, free base form, which is less polar than its protonated salt form.

Q2: I'm seeing inconsistent results in my initial experiments. Could this be a solubility issue?

A2: Absolutely. Inconsistent results, such as poor reproducibility in bioassays or variable analytical readings, are classic symptoms of a compound precipitating out of solution. If a compound is not fully dissolved, you are not delivering a consistent concentration, which undermines the reliability of your data.

Section 2: Initial Troubleshooting & Basic Solubility Screening

This section provides first-line, practical steps to quickly assess and potentially solve solubility problems in your laboratory.

Q3: My compound won't dissolve in my aqueous buffer. What is the first thing I should try?

A3: The first and most critical step is to perform a pH-solubility profile. Given the predicted basicity of the imine group, adjusting the pH is the most effective initial strategy.[4] The goal is to protonate the imine, forming a more soluble salt.

Experimental Protocol: pH-Solubility Screening
  • Stock Solution: Prepare a concentrated stock solution of 3-Methyl-1,3-thiazinan-2-imine in an appropriate organic solvent where it is freely soluble (e.g., DMSO, Methanol).

  • Buffer System: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). A universal buffer or discrete buffers (citrate, phosphate, borate) can be used.

  • Equilibration: Add a small aliquot of the stock solution to each buffer to a target final concentration (e.g., 10 µM, 50 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect.

  • Incubation: Seal the samples and shake them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) to allow them to reach equilibrium.

  • Separation: Separate any undissolved solid from the solution via centrifugation at high speed or filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the relationship. You should expect to see significantly higher solubility at lower pH values.

Q4: What common solvents should I include in my initial screening?

A4: A pragmatic screening should include a range of solvents with varying polarities to identify a suitable system for stock solutions or initial formulations.

Recommended Solvents for Initial Screening

Solvent ClassExamplesPurpose & Considerations
Aqueous Buffers pH 2.0 (0.01 N HCl), pH 7.4 (PBS)To assess solubility under acidic and physiological conditions.
Polar Protic Water, Ethanol, Methanol, Propylene Glycol (PG)Often used as co-solvents to improve aqueous solubility.[5][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF)Excellent solubilizers for creating high-concentration stock solutions. Use sparingly in final assays due to potential toxicity.
Non-Polar Toluene, HexaneUnlikely to be good solvents but useful for understanding the compound's overall solubility profile.
Lipids/Oils Miglyol 812, Soybean OilRelevant if considering lipid-based formulations for oral delivery.[7][8]

Section 3: Advanced Solubility Enhancement Strategies

If basic pH adjustment and simple solvent systems are insufficient, more advanced formulation strategies are required. The choice of strategy depends on the desired application, route of administration, and the physicochemical properties of the drug.[9]

Workflow for Selecting a Solubility Enhancement Strategy

Below is a decision-making workflow to guide your selection process.

G start Poor Aqueous Solubility of 3-Methyl-1,3-thiazinan-2-imine ph_check Is compound ionizable? (Predicted: Yes, Basic pKa) start->ph_check ph_sufficient Is pH adjustment sufficient for desired concentration? ph_check->ph_sufficient ph_yes Use pH Adjustment (e.g., formulate in acidic buffer) Salt Formation (Create a stable salt form) ph_sufficient->ph_yes Yes ph_no pH adjustment is insufficient or not viable (e.g., for IV use) ph_sufficient->ph_no No next_steps Explore Advanced Strategies ph_no->next_steps cosolvents Co-solvents (Ethanol, PG, PEG 400) next_steps->cosolvents surfactants Surfactants / Micelles (Polysorbates, Cremophor) next_steps->surfactants cyclodextrins Complexation (Cyclodextrins) next_steps->cyclodextrins lipid Lipid-Based Systems (SEDDS/SMEDDS) next_steps->lipid solid_disp Solid Dispersions (Amorphous forms with polymers) next_steps->solid_disp

Caption: Decision tree for solubility enhancement.

Q5: pH adjustment works, but I need a formulation closer to neutral pH. What's next?

A5: If you require a near-neutral pH, co-solvents, surfactants, or complexing agents are excellent next steps. These "solubilizing excipients" help to keep the drug dissolved in an aqueous environment.[2]

  • Co-solvency: This technique involves adding a water-miscible organic solvent to the aqueous vehicle to reduce the overall polarity of the solvent system, making it more favorable for the solute.[5][7] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).

    • Causality: Co-solvents disrupt the hydrogen-bonding network of water, creating a microenvironment that is less polar and more accommodating to your lipophilic compound.

  • Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that, above a certain concentration (the CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively hiding them from the aqueous environment.[10]

    • Causality: This is analogous to how soap dissolves grease. The lipophilic part of your compound partitions into the oily core of the micelle, while the hydrophilic outer shell of the micelle keeps the entire structure dispersed in water. Examples include Polysorbate 80 (Tween® 80) and Cremophor® EL.

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a lipophilic inner cavity. Your compound can fit into this cavity, forming an "inclusion complex" that has much higher aqueous solubility.[4][7][11]

    • Causality: The cyclodextrin acts as a molecular "bucket," shielding the non-polar parts of your drug from water and presenting a water-friendly exterior to the solvent. Beta-cyclodextrins and their chemically modified derivatives (like HP-β-CD) are commonly used.[7]

Q6: I am developing an oral dosage form. What are the best strategies?

A6: For oral delivery, you have a wider range of powerful options, as the formulation only needs to ensure solubility in the gastrointestinal tract.[8]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are advanced LBDDS that spontaneously form fine emulsions or microemulsions when they come into contact with gastrointestinal fluids.[7][9][12]

    • Trustworthiness: This is a clinically validated approach. By presenting the drug in a pre-dissolved state, you bypass the dissolution rate-limiting step of absorption. The body's natural lipid absorption pathways can also be leveraged to enhance bioavailability.[8]

  • Amorphous Solid Dispersions (ASDs): This is a state-of-the-art technique where the crystalline drug is converted into a high-energy amorphous state and dispersed within a polymer matrix.[11][13]

    • Causality: The amorphous form lacks the rigid crystal lattice of the solid drug, making it much easier to dissolve—often achieving concentrations far above the equilibrium solubility of the crystalline form (a state known as supersaturation).[2] The polymer (e.g., HPMC-AS, PVP/VA) is crucial for preventing the drug from recrystallizing back to its less soluble form.[13]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution.[4][5][14] According to the Noyes-Whitney equation, this leads to a faster dissolution rate.[12][15]

    • Trustworthiness: This is a well-established physical modification technique. The resulting product, a nanosuspension, can be used to improve oral absorption or even for parenteral administration.[3][11]

Comparison of Advanced Strategies for Oral Formulation

StrategyMechanismKey AdvantagesKey Challenges
LBDDS (e.g., SMEDDS) Pre-dissolves drug in lipids/surfactants; forms emulsion in GI tract.[7]Bypasses dissolution step; enhances absorption via lipid pathways.[8]Potential for GI side effects; chemical stability of the drug in the lipid matrix.
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, amorphous state.Can achieve significant supersaturation and dramatic bioavailability improvement.Physical instability (recrystallization); requires specialized manufacturing (spray drying, hot-melt extrusion).
Nanonization Increases surface area by reducing particle size.[4]Applicable to many compounds; high drug loading is possible.[14]Can be difficult to maintain particle stability (aggregation); specialized equipment needed.

Section 4: Stability Considerations

Solving solubility is only half the battle. You must ensure the compound remains chemically stable in your chosen formulation.

Q7: How do I know if my solubilization method is causing the compound to degrade?

A7: You must perform forced degradation studies. These studies expose the drug to harsh conditions to rapidly identify potential degradation pathways and develop a stability-indicating analytical method.[16][17] This is a critical step in pharmaceutical development.[16]

Protocol: Basic Forced Degradation Study
  • Prepare Solutions: Prepare solutions of 3-Methyl-1,3-thiazinan-2-imine in your chosen formulation vehicle.

  • Apply Stress Conditions: Expose separate aliquots of the solution to the following conditions as recommended by ICH guidelines:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[17]

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 80°C for 48 hours (for both solid drug and solution).[17]

    • Photostability: Expose to UV/Vis light as per ICH Q1B guidelines.

  • Analysis: Analyze all samples by a high-resolution chromatographic method (e.g., HPLC or UPLC with a PDA or MS detector). Compare the chromatograms of the stressed samples to an unstressed control.

  • Evaluation: Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. A good stability-indicating method should be able to separate the parent peak from all degradation peaks.[18][19][20]

Causality & Interpretation: The imine (C=N) bond and the thioether (C-S-C) linkage in the thiazinane ring are potential sites for degradation. Imines can be susceptible to hydrolysis, especially at extreme pH, reverting to a ketone/aldehyde and an amine. Thioethers can be oxidized to sulfoxides and sulfones. The results of this study will tell you which formulation excipients or pH ranges to avoid.

Section 5: Frequently Asked Questions (FAQs)

Q8: I dissolved the compound in DMSO for my cell-based assay, but I'm still getting strange results. Why?

A8: This is a very common issue. Even if your compound is soluble in 100% DMSO, it can precipitate when the DMSO stock is diluted into the aqueous cell culture medium. This is called "fall-out." The final DMSO concentration in your assay should be as low as possible (e.g., <0.5%). If problems persist, consider pre-diluting your stock in a medium containing a solubilizer like a cyclodextrin or polysorbate before the final addition to the cells.

Q9: Can I just heat the solution to get more compound to dissolve?

A9: While heating can increase the solubility of many compounds, it is a risky practice.[5] It can accelerate degradation, and the compound may precipitate out again upon cooling (supersaturation). This method should only be used if you have confirmed the compound's thermal stability and understand that the resulting solution may be supersaturated and unstable.

Q10: Is creating a salt form of the compound a good idea?

A10: Yes, for an ionizable compound like this, salt formation is one of the most effective and common strategies to improve both solubility and dissolution rate.[2][6][11][12] By reacting the basic imine with an acid (e.g., HCl, HBr, mesylic acid), you form a stable, crystalline salt that is often much more water-soluble than the free base. This is a preferred strategy for early-stage drug development.

References

  • PubChem - NIH. 3-Methyl-2-thiazolidinimine | C4H8N2S | CID 77318. Available from: [Link]

  • Matrix Fine Chemicals. 3-METHYL-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE | CAS 2933-37-1. Available from: [Link]

  • Ascendia Pharma. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Drug Development & Delivery. Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available from: [Link]

  • PMC - NIH. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Taylor & Francis Online. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available from: [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Sphinix. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • Gattefossé. Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • pharmaerudition.org. Solubility Enhancement Techniques: A Review. Available from: [Link]

  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • ResearchGate. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD | Request PDF. Available from: [Link]

  • Semantic Scholar. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Available from: [Link]

  • OUCI. FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Available from: [Link]

  • European Pharmaceutical Review. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Methyl-1,3-thiazinan-2-imine

Welcome to the technical support resource for the crystallization of 3-Methyl-1,3-thiazinan-2-imine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the crystallization of 3-Methyl-1,3-thiazinan-2-imine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related cyclic thiourea compounds. While specific crystallization literature for 3-Methyl-1,3-thiazinan-2-imine is not extensively detailed, the principles and protocols outlined here are derived from foundational crystallization science and studies on analogous molecular structures.[1][2][3]

Our approach is to explain the causality behind experimental phenomena and provide robust, actionable troubleshooting steps to help you achieve high-quality, crystalline material suitable for further analysis and development.

Physicochemical Properties Overview

Understanding the fundamental properties of your molecule is the first step toward successful crystallization. 3-Methyl-1,3-thiazinan-2-imine is a six-membered heterocyclic compound containing a cyclic thiourea moiety.[4]

PropertyValue / DescriptionSource
Molecular Formula C₅H₁₀N₂SInferred from structure
Molecular Weight 130.21 g/mol Inferred from structure
General Structure Cyclic thiourea derivative[4]
Key Functional Groups Imine (=NH), Thioamide (N-C=S), Tertiary AmineN/A
Expected Solubility Likely soluble in polar organic solvents like alcohols (ethanol, methanol), acetone, and ethyl acetate. Lower solubility expected in non-polar solvents like hexanes.[5][6][7]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges in a direct question-and-answer format.

Question 1: My compound is "oiling out" or forming a viscous liquid instead of crystals. What's happening and what should I do?

Answer:

"Oiling out" occurs when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase rather than an ordered solid lattice. This is common when the solution's temperature is dropped too rapidly or when using a solvent in which the compound is excessively soluble.

Causality & Remediation Strategy:

  • Reduce Supersaturation Rate: The goal is to allow molecules sufficient time to orient themselves into a crystal lattice.

    • Slower Cooling: Decrease the cooling rate significantly. If you used an ice bath, try moving the solution to a refrigerator first, then a freezer. For high-temperature dissolutions, allow the flask to cool to room temperature on the benchtop, insulated if necessary, before further cooling.

    • Lower Initial Concentration: Start with a more dilute solution. This requires a greater change in conditions (e.g., more solvent evaporation or a larger temperature drop) to achieve supersaturation, giving the system more time to equilibrate.

  • Solvent System Modification:

    • Use a Poorer Solvent: Select a solvent in which the compound is only sparingly soluble at room temperature but moderately soluble when heated. This creates a more favorable solubility curve for crystallization upon cooling.

    • Introduce an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until turbidity (cloudiness) appears. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This technique, known as anti-solvent crystallization, can be highly effective.[5]

  • Enhance Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: If you have a single crystal from a previous attempt, add it to a slightly supersaturated solution to promote controlled crystal growth.

Question 2: I'm getting crystals, but they are very small, needle-like, or form large aggregates. How can I grow larger, well-defined single crystals?

Answer:

The formation of small or needle-like crystals indicates that the rate of nucleation (the birth of new crystals) is much faster than the rate of crystal growth. The system is generating a massive number of small crystals rather than allowing a few initial nuclei to grow into larger, more perfect ones.

Causality & Remediation Strategy:

  • Minimize Nucleation Sites:

    • Control Cooling/Evaporation: As with oiling out, a slower process is key. Use slow solvent evaporation in a loosely covered vial or vapor diffusion techniques, which provide very gradual changes in supersaturation.[8]

    • Filter the Hot Solution: Dust and other particulate matter can act as unwanted nucleation sites. Filtering the saturated solution while hot through a pre-warmed funnel with filter paper can remove these impurities.

  • Optimize the Solvent Environment: The interaction between the solvent and the crystal faces can dramatically influence the final crystal shape (habit).[9][10]

    • Try Co-solvents: Adding a small amount of a second, miscible solvent can alter the solution's properties and modify which crystal faces grow fastest, potentially leading to more block-like or prismatic crystals instead of needles.[11]

    • pH Adjustment: For molecules with basic (like the imine) or acidic protons, the pH of the solution can impact solubility and crystal packing. For thiourea, for example, adjusting the pH has been shown to enhance the metastable zone width, allowing for the growth of larger crystals.[12] Consider buffering the solution if applicable.

  • Reduce the Level of Supersaturation: Operate closer to the solubility curve. This can be achieved by using a narrower temperature range for cooling crystallization or by slowing the rate of anti-solvent addition or evaporation.

Question 3: My crystallization attempts are not reproducible. Why do I get different results each time?

Answer:

Poor reproducibility is almost always linked to uncontrolled variables in the experimental setup. The crystallization process is highly sensitive to subtle changes.

Causality & Remediation Strategy:

  • Purity of Starting Material: This is the most common culprit. Impurities can act as inhibitors or promoters of nucleation and can even be incorporated into the crystal lattice, disrupting its growth.[13]

    • Action: Purify your 3-Methyl-1,3-thiazinan-2-imine before setting up crystallization trials. Column chromatography followed by removal of the solvent is a standard method.[5][7] A preliminary, rapid recrystallization can also be used to remove gross impurities.

  • Solvent Quality:

    • Water Content: Undocumented water in organic solvents can dramatically alter solubility. Use anhydrous solvents when possible, or at least solvents from a freshly opened bottle.

    • Solvent Purity: Use high-purity (e.g., HPLC grade) solvents to avoid introducing unknown variables.

  • Environmental Factors:

    • Temperature Fluctuations: Ensure the location where you leave your experiment (benchtop, fume hood) has a stable ambient temperature. Avoid direct sunlight or drafts.

    • Vibrations: Mechanical disturbances can trigger premature nucleation. Place your experiments in a quiet, vibration-free area.

  • Glassware Preparation: Ensure all glassware is scrupulously clean. Residue from previous experiments can act as nucleation sites.

Frequently Asked Questions (FAQs)

Q: How do I systematically screen for a suitable crystallization solvent?

A: A standard approach is to test the solubility of your compound (a few milligrams) in a small volume (e.g., 0.1-0.5 mL) of a range of solvents with varying polarities at both room temperature and elevated temperatures.

  • Good candidates for slow cooling: Solvents that show poor solubility at room temperature but good solubility upon heating.

  • Good candidates for slow evaporation: Solvents in which the compound is soluble at room temperature.

  • Good candidates for anti-solvent: A solvent pair where the compound is very soluble in one ("solvent") and very insoluble in the other ("anti-solvent"), and both solvents are fully miscible.

Q: What are the primary crystallization methods I should try?

A: The four most common and effective methods for small molecules are:

  • Slow Cooling: Dissolve the compound in a suitable solvent at an elevated temperature to create a saturated solution, then allow it to cool slowly.

  • Slow Evaporation: Dissolve the compound in a solvent in which it is soluble at room temperature. Loosely cap the container (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: Place a concentrated drop of your compound solution ("hanging drop" or "sitting drop") in a sealed container with a larger reservoir of a liquid in which your compound is less soluble. The vapor from the reservoir slowly diffuses into the drop, reducing the solubility and inducing crystallization.[8]

  • Anti-solvent Addition: Slowly add a poor solvent to a solution of your compound in a good solvent until crystallization begins.

Q: How do I know if I have a new polymorph?

A: Polymorphs are different crystal forms of the same molecule. They can have different physical properties (melting point, solubility, stability). Screening for polymorphs involves running crystallization experiments under a wide variety of conditions (different solvents, temperatures, cooling rates).[14] To confirm if you have a new polymorph, you would need to use analytical techniques such as X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy.

Visualized Workflows and Protocols

Diagram 1: Troubleshooting Crystallization Failures

G start Crystallization Attempt Fails oil Oiling Out / No Crystals start->oil poor Poor Crystal Quality (Needles, Small, Aggregates) start->poor amorphous Amorphous Precipitate start->amorphous sol_oil1 Decrease Cooling Rate oil->sol_oil1 sol_oil2 Lower Initial Concentration oil->sol_oil2 sol_oil3 Try Anti-Solvent Method oil->sol_oil3 sol_oil4 Screen Different Solvents oil->sol_oil4 sol_poor1 Use Slower Method (Vapor Diffusion, Slow Evaporation) poor->sol_poor1 sol_poor2 Filter Hot Solution poor->sol_poor2 sol_poor3 Add Co-Solvent / Adjust pH poor->sol_poor3 sol_poor4 Use Seeding poor->sol_poor4 sol_amorphous1 Widen Solvent Screen (Vary Polarity, H-bonding) amorphous->sol_amorphous1 sol_amorphous2 Use Slurry/Ripening Technique amorphous->sol_amorphous2 sol_amorphous3 Re-Purify Compound amorphous->sol_amorphous3

Caption: Decision tree for troubleshooting common crystallization outcomes.

Diagram 2: General Crystallization Workflow

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Selection cluster_execution Phase 3: Execution p1 Ensure Compound Purity (Chromatography/Recrystallization) p2 Solvent Screening (Test Solubility at RT and Heat) p1->p2 m1 Soluble at Heat, Insoluble at RT? p2->m1 m2 Soluble at RT? m1->m2 No e1 Slow Cooling m1->e1 Yes m3 Insoluble in Most Solvents? m2->m3 No e2 Slow Evaporation m2->e2 Yes e3 Anti-Solvent or Vapor Diffusion m3->e3 Yes end Analyze Crystals (XRD, DSC, Microscopy) e1->end Harvest Crystals e2->end e3->end

Caption: Workflow for selecting and executing a crystallization method.

Detailed Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

  • Arrange a series of small vials (e.g., 1 mL vials).

  • Place approximately 5-10 mg of purified 3-Methyl-1,3-thiazinan-2-imine into each vial.

  • To each vial, add a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexanes) dropwise (approx. 50 µL at a time) while stirring.

  • Observe and record solubility at room temperature. Note if it is insoluble, sparingly soluble, or fully soluble within ~0.5 mL.

  • For vials where the compound was insoluble or sparingly soluble, gently heat the vial (e.g., on a hot plate or in a warm water bath) and observe any change in solubility.

  • Allow any vials that showed temperature-dependent solubility to cool slowly to room temperature and then in a refrigerator. Observe for crystal formation.

  • Use the results to select promising solvents for larger-scale crystallization attempts based on the criteria described in the FAQ.

Protocol 2: Slow Cooling Crystallization

  • Choose a solvent identified as promising from Protocol 1 (i.e., one in which the compound is significantly more soluble when hot than when cold).

  • In an appropriately sized flask, add your compound and the minimum amount of the chosen solvent required to fully dissolve it at an elevated temperature (e.g., near the solvent's boiling point).

  • Once fully dissolved, you can optionally filter the hot solution to remove any insoluble impurities.

  • Cover the flask opening (e.g., with a watch glass or loosely with foil) to prevent rapid evaporation and contamination.

  • Place the flask in a location where it can cool undisturbed. For very slow cooling, the flask can be placed inside a larger beaker of hot water or a dewar to insulate it.

  • Allow the solution to cool to room temperature over several hours. If no crystals form, transfer the flask to a refrigerator (4 °C).

  • Once a good crop of crystals has formed, collect them by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.

References

  • Bergfors, T. (2003). Seeds to Crystals. Uppsala University. [Link]

  • Lahav, M., & Leiserowitz, L. (2001). The effect of solvent on crystal growth and morphology. Future4200. [Link]

  • Shao, Y., et al. (2022). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals. [Link]

  • PubChem. (n.d.). 3-Methyl-2-thiazolidinimine. National Center for Biotechnology Information. [Link]

  • Srinivasan, B., & Arivuoli, D. (2008). An Investigation on the Growth and Characterization of Thiourea Single Crystal Grown from Aqueous Solutions. Journal of Minerals and Materials Characterization and Engineering. [Link]

  • Xie, J.-L. (2009). (Z)-{[3-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]amino}formonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Jamróz, M. H., et al. (2022). Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas. The Journal of Organic Chemistry. [Link]

  • Adimurthy, S., et al. (2021). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic-dihalides and isothiocyanates under metal-free conditions. Synthetic Communications. [Link]

  • Mako, Z., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules. [Link]

  • Zahradník, P., et al. (1981). Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. Collection of Czechoslovak Chemical Communications. [Link]

  • Sam-Yellowe, T. Y., et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. Chemistry – An Asian Journal. [Link]

  • Cheng, Y., et al. (2021). Aqueous co-solvent synthesis of Zeolitic Imidazolate Frameworks: The impact of co-solvents in the crystal growth kinetics. University of Edinburgh Research Explorer. [Link]

  • Jamróz, M. H., et al. (2022). Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas. The Journal of Organic Chemistry (PMC version). [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-METHYL-N-PHENYL-1,3-THIAZOLIDIN-2-IMINE. [Link]

  • Bobrovs, R., et al. (2014). The Solvent Effect on the Crystal Morphology of Two Tegafur Polymorphs. Acta Crystallographica Section A: Foundations and Advances. [Link]

Sources

Optimization

optimizing reaction conditions for 3-Methyl-1,3-thiazinan-2-imine

Technical Support Center: 3-Methyl-1,3-thiazinan-2-imine Synthesis & Optimization Executive Summary & Molecule Profile Target Molecule: 3-Methyl-1,3-thiazinan-2-imine CAS Registry Number: (Generic for class: 39019-25-9 f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methyl-1,3-thiazinan-2-imine Synthesis & Optimization

Executive Summary & Molecule Profile

Target Molecule: 3-Methyl-1,3-thiazinan-2-imine CAS Registry Number: (Generic for class: 39019-25-9 for HCl salt) Core Application: Inducible Nitric Oxide Synthase (iNOS) inhibition; chiral isothiourea organocatalysis precursors.

This guide addresses the specific challenges in synthesizing and stabilizing 3-methyl-1,3-thiazinan-2-imine. Unlike its 5-membered analog (thiazolidin-2-imine), the 6-membered thiazinane ring exhibits distinct conformational flexibility and hydrolytic instability in its free-base form. This document outlines the Regioselective Hydroxy-Thiourea Cyclization route, which offers superior purity over the traditional dihalide-alkylation methods.

Synthetic Pathway Selection

We strongly recommend Method A for pharmaceutical-grade purity. While Method B (Dihalide Alkylation) is faster, it frequently results in regioisomeric mixtures (exocyclic vs. endocyclic methylation) that are difficult to separate on a preparative scale.

Method A: The "Gold Standard" (Regioselective Cyclization)

This route guarantees the position of the methyl group on the ring nitrogen (


) by fixing it on the thiourea precursor before ring closure.
  • Step 1: Condensation of 3-aminopropan-1-ol with methyl isothiocyanate.

  • Step 2: Acid-mediated cyclization (dehydration) to close the ring.

ReactionScheme Start 3-Aminopropan-1-ol + Methyl Isothiocyanate Inter Intermediate: N-(3-hydroxypropyl)- N'-methylthiourea Start->Inter THF, 0°C to RT (Quant.) Acid Reagent: Conc. HCl / Reflux Inter->Acid Cyclization Product Product: 3-Methyl-1,3-thiazinan- 2-imine (HCl Salt) Acid->Product -H2O

Figure 1: The regioselective synthetic pathway avoiding isomer formation.

Optimized Experimental Protocol

Step 1: Formation of the Thiourea Intermediate
  • Reagents: 3-Aminopropan-1-ol (1.0 equiv), Methyl isothiocyanate (1.05 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve 3-aminopropan-1-ol in THF (5 mL/mmol) under

      
      .
      
    • Cool to 0°C. Add methyl isothiocyanate dropwise (exothermic).

    • Warm to RT and stir for 2 hours.

    • QC Check: TLC (10% MeOH/DCM) should show complete consumption of amine.

    • Workup: Concentrate in vacuo. The resulting oil is usually pure enough (>95%) for the next step.

Step 2: Cyclization to 3-Methyl-1,3-thiazinan-2-imine
  • Reagents: Conc. HCl (37%), Ethanol.

  • Procedure:

    • Dissolve the intermediate oil in Ethanol (3 mL/mmol).

    • Add Conc.[1] HCl (3.0 equiv).

    • Reflux (80°C) for 4–6 hours.

    • Critical Endpoint: Monitor by LC-MS. Look for the mass shift

      
      .[2] The open chain and closed ring have the same mass (
      
      
      
      ), so look for the disappearance of the hydroxy-thiourea peak and the emergence of the more polar thiazinane peak.
    • Isolation: Evaporate solvent to dryness. Recrystallize the resulting solid from Ethanol/Et2O to obtain the Hydrochloride Salt .

Troubleshooting Guide

Use this decision tree to resolve common synthetic failures.

Troubleshooting Problem Identify Issue Issue1 Product is a Sticky Oil/Gum Problem->Issue1 Issue2 Low Yield (<40%) Problem->Issue2 Issue3 Regioisomer Contamination Problem->Issue3 Sol1 Hygroscopic Salt: Dry under high vac with P2O5 or Recrystallize (EtOH/Et2O) Issue1->Sol1 Sol2 Hydrolysis: Ensure anhydrous workup. Avoid aqueous base wash. Issue2->Sol2 Sol3 Wrong Route: Switch from Dihalide alkylation to Amino-alcohol route. Issue3->Sol3

Figure 2: Troubleshooting logic for isolation and purity issues.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
Product is hygroscopic/deliquescent The HCl salt of isothioureas is naturally hygroscopic.Do not leave open to air. Store in a desiccator. If oil persists, triturate with anhydrous acetone or diethyl ether to induce crystallization.
NMR shows "split" methyl peaks Rotamers or impurities.3-Methyl-1,3-thiazinan-2-imine can exhibit restricted rotation around the C=N bond in NMR. Run NMR at 50°C to coalesce peaks. If peaks remain distinct, check for the exocyclic methyl isomer (2-methylamino-1,3-thiazine).
Loss of product during extraction High water solubility.Stop aqueous extraction. The salt is highly water-soluble. Use precipitation/filtration or evaporate and recrystallize directly.
Degradation to Thiazinan-2-one Hydrolysis of the imine.This occurs if the free base is exposed to moisture. Keep as the HCl salt. If the free base is required, generate it in situ immediately before use.

Frequently Asked Questions (FAQs)

Q1: Can I isolate the free base of 3-Methyl-1,3-thiazinan-2-imine? A: We advise against isolating the free base for storage. Cyclic isothiourea free bases are prone to hydrolysis (forming the cyclic urea/thione) and oxidation. Isolate and store as the HCl or HBr salt . If the free base is needed for a catalytic cycle, liberate it in situ using a scavenger base like


 or DBU in an anhydrous solvent.

Q2: Why not use the reaction of 1,3-dibromopropane with N-methylthiourea? A: While theoretically possible, this "one-pot" reaction often yields a mixture of the desired 3-methyl-2-imino (endocyclic) and the 2-(methylamino) (exocyclic) isomers. The regioselectivity is driven by the subtle nucleophilicity difference between the thioamide nitrogen and the amine nitrogen, which is hard to control. The amino-alcohol route (Method A) is regiospecific.

Q3: What is the pKa of this molecule? A: The conjugate acid of 2-imino-1,3-thiazinane has a pKa of approximately 10.5–11.0 in water. It is a strong base, comparable to or slightly stronger than amidines, due to the stabilization of the positive charge by the sulfur atom and the cyclic structure.

Q4: How do I remove the "rotten egg" smell from the reaction? A: The smell usually comes from trace hydrolysis releasing sulfides or unreacted isothiocyanate. Treat all glassware and waste streams with bleach (sodium hypochlorite) to oxidize sulfur byproducts before disposal.

References

  • Synthesis of 2-imino-1,3-thiazinane Derivatives. Molecules (MDPI). Discusses the acid-mediated cyclization of hydroxy-thioureas.

  • Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling. Synthetic Communications. Describes the dihalide route limitations and conditions.

  • One-Pot Synthesis of Cyclic Isothioureas. Synthesis (Thieme). Provides protocols for handling cyclic isothiourea precursors and stability data.

  • Determination of the pKaH of Established Isothiourea Catalysts. European Journal of Organic Chemistry. Provides context on the basicity of isothiourea derivatives.

Sources

Troubleshooting

Technical Support Center: 3-Methyl-1,3-thiazinan-2-imine Synthesis

The following technical guide addresses the synthesis and troubleshooting of 3-Methyl-1,3-thiazinan-2-imine , a specific cyclic isothiourea. This guide focuses on the critical challenges of regio-control (endocyclic vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 3-Methyl-1,3-thiazinan-2-imine , a specific cyclic isothiourea. This guide focuses on the critical challenges of regio-control (endocyclic vs. exocyclic alkylation) and ring stability.

Topic: Troubleshooting Side Reactions & Impurity Profiling in Cyclic Isothiourea Synthesis Applicable Compounds: 3-Methyl-1,3-thiazinan-2-imine (CAS: 140924-83-8 analog), 2-imino-1,3-thiazinanes. User Level: Senior Chemist / Process Development

Introduction: The Isomer Challenge

The synthesis of 3-Methyl-1,3-thiazinan-2-imine (an endocyclic N-methylated species) is frequently plagued by the formation of its thermodynamic isomer, 2-(methylimino)-1,3-thiazinane (an exocyclic N-methylated species).

Understanding the mechanistic bifurcation point is critical. Standard protocols often yield mixtures of these regioisomers, or predominantly the exocyclic imine, depending on the starting materials (e.g., methyl isothiocyanate vs. N-methylthiourea). This guide provides protocols to enforce regioselectivity and troubleshoot common breakdown pathways like hydrolysis and polymerization.

Diagnostic Workflow: "What is my impurity?"

Use this decision matrix to identify side products based on analytical data (LC-MS / NMR).

Observation (Analytical)Probable ImpurityRoot Cause
MS: M+14 mass shift (vs product)N,N'-Dimethyl byproduct Over-alkylation during synthesis or impure starting thiourea.
NMR: Methyl singlet shifts upfield (~2.8 ppm vs 3.1 ppm)Exocyclic Isomer (2-methylimino)Wrong cyclization pathway (N-attack vs N'-attack).
MS: M+18 peak (Product + H₂O)Thiazinan-2-one (Hydrolysis)Acidic workup, high temperature, or prolonged aqueous exposure.
LC: Broad, late-eluting peakOligomer/Polymer Concentration too high during cyclization (Intermolecular reaction).
Appearance: Yellowing / SmellDisulfides / Mercaptans Ring opening (reductive cleavage) or oxidation of precursors.

Critical Troubleshooting Guides

Issue A: Regioselectivity (Endocyclic vs. Exocyclic Methyl)

The Problem: You intended to synthesize the ring-methylated product (Target A ), but obtained the exocyclic methyl imine (Isomer B ).

Mechanism: When reacting 1,3-dibromopropane with N-methylthiourea , the sulfur atom alkylates first (fast). The subsequent ring closure depends on which nitrogen attacks the alkyl halide chain.

  • Path A (Target): The methylated nitrogen attacks

    
     3-Methyl-1,3-thiazinan-2-imine.
    
  • Path B (Isomer): The unsubstituted nitrogen attacks

    
     2-(methylimino)-1,3-thiazinane.
    

Corrective Protocol: To force the formation of the 3-methyl (endocyclic) isomer, you cannot rely on simple thiourea cyclization. You must "pre-install" the methyl group on the amine chain or use a specific blocking strategy.

Recommended Route (Pre-installed Amine):

  • Precursor: Start with 3-(Methylamino)propan-1-ol .

  • Activation: Convert alcohol to chloride/bromide (e.g., SOCl₂).

  • Cyclization: React 3-chloro-N-methylpropan-1-amine with Potassium Thiocyanate (KSCN) or Thiourea (via S-alkylation then displacement).

    • Note: If using KSCN, the intermediate is the isothiocyanate, which cyclizes.

    • Note: If using Thiourea, you form the isothiouronium salt. Displacement of the amine is difficult.

    • Best Path: React 3-chloro-N-methylpropan-1-amine with Cyanogen Bromide (BrCN) .

    • Mechanism:[1][2][3][4][5][6][7] Amine attacks BrCN

      
       Cyanamide. Thiol (if using mercaptan precursor) attacks nitrile.
      
    • Alternative: React 3-aminopropanethiol with Methyl Isothiocyanate . This gives the exocyclic isomer. Avoid this if you want the 3-methyl ring.

Issue B: Polymerization (The "Gummy Solid" Scenario)

The Problem: The reaction mixture turns into a viscous oil or gum; yield is low. Cause: When using dihalides (e.g., 1,3-dibromopropane), intermolecular reaction (chain extension) competes with intramolecular cyclization. Solution:

  • High Dilution: Run the reaction at <0.05 M concentration.

  • Slow Addition: Add the dihalide dropwise to the thiourea solution (or vice versa) to keep the instantaneous concentration of the bifunctional reagent low.

  • Ruggli-Ziegler Principle: Ensure the reaction temperature favors the entropic formation of the 6-membered ring (usually reflux is preferred over RT for 6-membered rings to overcome strain, though thiazinanes are relatively stable).

Issue C: Hydrolysis (Instability of the Imine)

The Problem: The product converts to 3-methyl-1,3-thiazinan-2-one (carbonyl instead of imine) upon storage or workup. Cause: Cyclic isothioureas / cyclic guanidines are susceptible to hydrolysis under basic conditions or strong acidic heating. Solution:

  • Workup: Avoid strong aqueous bases (NaOH) if the free base is unstable. Use Carbonate (K₂CO₃) or isolate as the hydrobromide/hydrochloride salt immediately.

  • Storage: Store as the HX salt. The free base is hygroscopic and reacts with atmospheric CO₂/moisture.

Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation between the desired endocyclic product and the common exocyclic impurity, along with the hydrolysis side reaction.

ReactionPathways Start Reagents: N-Methylthiourea + 1,3-Dibromopropane Inter Intermediate: S-(3-bromopropyl)-N-methylisothiourea Start->Inter S-Alkylation (Fast) Target TARGET (Endocyclic): 3-Methyl-1,3-thiazinan-2-imine (N-Me in Ring) Inter->Target Path A: N(Me) Attack (Sterically hindered) Isomer ISOMER (Exocyclic): 2-(Methylimino)-1,3-thiazinane (N-Me outside) Inter->Isomer Path B: NH Attack (Kinetically favored) Polymer SIDE REACTION: Linear Poly-isothioureas Inter->Polymer Intermolecular Reaction (High Conc.) Hydrolysis DEGRADATION: 3-Methyl-1,3-thiazinan-2-one Target->Hydrolysis Aq. Base/Acid + H2O

Caption: Mechanistic bifurcation showing the competition between Endocyclic (Target) and Exocyclic cyclization pathways.

Validated Synthesis Protocol (Salt Method)

This protocol prioritizes isolation of the stable salt form to prevent hydrolysis and allows for recrystallization to remove isomers.

Reagents:

  • N-Methylthiourea (1.0 equiv)

  • 1,3-Dibromopropane (1.1 equiv)

  • Ethanol (Anhydrous)

  • Acetone (for washing)

Step-by-Step:

  • Dissolution: Dissolve N-methylthiourea in anhydrous ethanol (0.1 M concentration). Crucial: Use anhydrous solvent to prevent early hydrolysis.

  • Addition: Add 1,3-dibromopropane dropwise at room temperature.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of thiourea.

    • Checkpoint: If the reaction stalls, add a catalytic amount of NaI (Finkelstein condition) to activate the alkyl bromide.

  • Concentration: Evaporate ethanol under reduced pressure to ~20% volume.

  • Crystallization: Cool to 0°C. The hydrobromide salt of the product should precipitate.

    • Note: If oil forms (common with mixtures), decant solvent and triturate with cold acetone/ether.

  • Purification: Recrystallize from Ethanol/Et₂O.

    • Differentiation: The exocyclic isomer salt often has different solubility. Check NMR of the crystal vs. mother liquor.

References

  • Synthesis of Thiazinan-2-imines via Three-Component Coupling. Adimurthy, S. et al.[8] (2020).[4] ResearchGate.[8]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI Molecules. (2020).

  • Implications of Indolethylamine N-Methyltransferase (INMT) Inhibitors. National Institutes of Health (PMC). (2025).

  • Isothiocyanic acid, methyl ester (Methyl Isothiocyanate Preparation). Organic Syntheses, Coll.[9] Vol. 3, p.599.

Sources

Optimization

purification challenges with 3-Methyl-1,3-thiazinan-2-imine

Technical Support: Purification & Isolation of 3-Methyl-1,3-thiazinan-2-imine Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.[1] Topic: Overcoming basicity, polarity, and stability challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Purification & Isolation of 3-Methyl-1,3-thiazinan-2-imine

Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.[1] Topic: Overcoming basicity, polarity, and stability challenges in the isolation of cyclic isothioureas.

Chemical Profile & The "Why" Behind the Challenge

To purify 3-Methyl-1,3-thiazinan-2-imine effectively, you must first understand its chemical behavior. It is not a simple amine; it is a cyclic isothiourea .

  • Basicity (The Primary Antagonist): With a conjugate acid pKa typically between 9.0 and 10.5 , this compound is significantly more basic than pyridine or aniline.[1] It will protonate immediately upon contact with acidic silanols on standard silica gel, leading to severe streaking (tailing) and mass loss.[1]

  • Polarity: The C=N bond and the heteroatoms create a high dipole moment. As a free base, it is moderately polar; as a salt (HCl, HI), it is highly water-soluble, making extraction from aqueous quench mixtures difficult without pH adjustment.[1]

  • Stability: While more stable than linear imines, the exocyclic imine can hydrolyze to the corresponding thiazinan-2-one (thiocarbamate) under prolonged acidic conditions or on active silica.

Troubleshooting Guide (Q&A)

Q1: My compound streaks from the baseline to the solvent front on TLC. How do I fix this? Diagnosis: The basic nitrogen is interacting strongly with the acidic protons of the silica gel silanol groups (


).
Solution:  You must "deactivate" the silica.
  • TLC: Dip your TLC plate in a solution of 5% Triethylamine (Et

    
    N) in Acetone/Hexane and dry it before spotting your compound.
    
  • Column: Pre-equilibrate your column with mobile phase containing 1–2% Et

    
    N  or 1% NH
    
    
    
    (aq)
    . This caps the acidic sites, allowing your amine to elute as a tight band.[1]

Q2: I quenched my reaction with water, but I can't extract the product into DCM or EtOAc. Diagnosis: Your product likely formed a salt (hydrohalide) during the reaction or quench, rendering it water-soluble.[1] Solution: You must perform a "pH Swing."

  • Cool the aqueous layer to 0°C.

  • Basify to pH > 12 using 4M NaOH or KOH (Carbonates may be too weak to fully break the isothiourea salt).

  • Extract immediately with DCM (

    
    ). The free base is organic-soluble.
    

Q3: The NMR shows a mixture of my product and a "ketone-like" impurity (Thiazinan-2-one). Diagnosis: Hydrolysis has occurred. This often happens if the compound sits in acidic solution or on acidic silica for too long. Solution:

  • Avoid acidic workups (e.g., do not wash with 1M HCl).[1]

  • If purifying by chromatography, use Alumina (Basic or Neutral) instead of Silica.[1] Alumina is less acidic and prevents hydrolysis.

Q4: I have a persistent ammonium salt impurity (e.g., Et


N·HCl) that co-elutes. 
Diagnosis:  Small amine salts often have similar solubility profiles in polar organic solvents.
Solution:  Switch to Precipitation/Trituration .
  • Dissolve the mixture in a minimum amount of dry DCM.

  • Slowly add diethyl ether or hexanes while stirring.

  • The polar ammonium salts will often precipitate out first. Filter them off, then concentrate the filtrate.[1][2]

Strategic Purification Workflows

Workflow A: The "Clean" Chemical Isolation (Recommended)

Best for scale-up (>100 mg) where chromatography is inefficient.

This method relies on the reversible formation of the salt to purify the compound without silica contact.

G Start Crude Reaction Mixture (Usually contains salts/impurities) Acidify 1. Acidify to pH 2 (HCl/Ether) 2. Precipitate Product Salt Start->Acidify Isolate as Salt Filter Filter Solid Salt (Removes non-basic impurities) Acidify->Filter Recryst Recrystallization (EtOH / Et2O) Filter->Recryst Purify Salt FreeBase Free Base Liberation (Partition: DCM / 4M NaOH) Recryst->FreeBase Break Salt Final Pure 3-Methyl-1,3-thiazinan-2-imine (Free Base) FreeBase->Final Evaporate

Caption: Workflow A uses salt formation to separate the target from non-basic organic impurities, followed by recrystallization for high purity.[2][3][4][5][6]

Workflow B: Modified Chromatography (The "Rescue" Method)

Best for small scale (<50 mg) or complex mixtures.

If you must use chromatography, standard conditions will fail.[1] Use this modified protocol.

Stationary Phase:

  • Option 1 (Best): Aluminum Oxide (Neutral or Basic), Brockmann Grade III.[1]

  • Option 2: Silica Gel (Pre-treated with 2% Et

    
    N).
    

Mobile Phase Gradient:

  • Solvent A: DCM (containing 1% Et

    
    N or 1% NH
    
    
    
    in MeOH).
  • Solvent B: MeOH (containing 1% Et

    
    N or 1% NH
    
    
    
    ).
  • Gradient: 0% to 10% B in A.

Protocol:

  • Pre-wash: Flush the column with 3 CV (Column Volumes) of Solvent A + 2% Et

    
    N.
    
  • Load: Dissolve crude in minimal DCM/MeOH (10:1). Load carefully.

  • Elute: Run gradient slowly.

  • Post-Run: Evaporate fractions immediately. Do not leave the product dissolved in MeOH/NH

    
     for days, as it may degrade.
    

Quantitative Data & Reference Tables

Table 1: Solubility Profile (Free Base vs. Salt)
SolventFree Base (Imine)Hydrohalide Salt (HCl/HI)Application
Water Low/Moderate (pH dependent)High Salt is water-soluble; Free base extracts at pH > 12.
DCM High LowPreferred extraction solvent for Free Base.
Diethyl Ether ModerateInsoluble Used to precipitate the salt from alcoholic solutions.
Methanol HighHighGood for dissolving crude; poor for separation.
Hexanes LowInsolubleUsed as an antisolvent (trituration).
Table 2: Critical Chemical Properties
PropertyValue (Approx.)Implication for Purification
pKa (Conj. Acid) 9.5 – 10.5Requires pH > 12 for extraction. Sticks to acidic silica.[7][8][9]
LogP ~0.5 – 1.0Polar enough to require MeOH in eluent, but lipophilic enough for DCM extraction.[1]
Stability ModerateAvoid prolonged exposure to pH < 3 or acidic resins.

References

  • Synthesis and Properties of Cyclic Isothioureas

    • Title: Synthesis of 1,3-thiazinane-2-thione and related derivatives.[10][11][12]

    • Source: Organic Syntheses / NIH PubMed Central.
    • Context: Provides foundational workup procedures for thiazinane rings, emphasizing the stability of the ring system.
  • pKa and Basicity of Cyclic Amidines/Isothioureas

    • Title: Determination of the pKaH of Established Isothiourea C
    • Source: JKU ePUB / Journal of Organic Chemistry.
    • Context: Establishes the pKa range for isothioureas (approx 9-10 in water/DMSO), validating the need for strong base during extraction.
  • Purification of Imine/Thiazoline Derivatives

    • Title: Efficient synthetic procedure to new 2-imino-1,3-thiazolines.[5][11][13][14]

    • Source: RSC Publishing (New Journal of Chemistry).
    • Context: Details the purification of 2-imino-thiazolines using modified chromatography and crystallization, directly applicable to the 6-membered thiazinane analog.

Sources

Troubleshooting

Technical Support Center: 3-Methyl-1,3-thiazinan-2-imine Stability &amp; Handling

Reference ID: TSC-MTI-004 | Status: Active | Last Updated: 2026-02-20 Core Stability Directive Executive Summary: 3-Methyl-1,3-thiazinan-2-imine is a cyclic isothiourea derivative.[1] Its stability is governed primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-MTI-004 | Status: Active | Last Updated: 2026-02-20

Core Stability Directive

Executive Summary: 3-Methyl-1,3-thiazinan-2-imine is a cyclic isothiourea derivative.[1] Its stability is governed primarily by the protonation state of the exocyclic imine . In its protonated form (salt), the compound exhibits high stability. However, as a free base in aqueous media—particularly at elevated pH—it is susceptible to hydrolysis at the C2 position, leading to ring-opening or conversion to the corresponding thiazinan-2-one.

Critical Rule: Maintain pH < pKa (approx. 9.5–10.5) for aqueous stability. Store long-term stocks in anhydrous DMSO at -20°C.

Solvent Compatibility & Solubility Matrix

The following table summarizes the solubility and stability profile across common laboratory solvents.

Solvent SystemSolubilityStability RiskRecommended Use
DMSO (Anhydrous) High (>50 mM)Low (if dry)Primary Stock Solution. Hygroscopic; keep sealed.
Water (pH < 7) High (as salt)LowAcute assays, short-term storage (4°C).
Water (pH > 9) Moderate/LowHigh Avoid. Promotes rapid hydrolysis of the free base.
Ethanol/Methanol ModerateModerateAvoid for long-term storage (potential solvolysis).
PBS (pH 7.4) HighLow/ModerateAssay buffer. Use fresh.

Degradation Mechanism: The Hydrolysis Pathway

Understanding how the molecule degrades is essential for troubleshooting. The primary failure mode is nucleophilic attack by water (or hydroxide) at the electrophilic C2 carbon.

Mechanism Visualization

HydrolysisMechanism Compound 3-Methyl-1,3-thiazinan-2-imine (Cationic/Protonated) Deprotonation Deprotonation (High pH) Compound->Deprotonation pH > pKa FreeBase Free Base (Electrophilic C2) Deprotonation->FreeBase Transition Tetrahedral Intermediate FreeBase->Transition + OH- / H2O Product1 3-Methyl-1,3-thiazinan-2-one (Urea Derivative) Transition->Product1 - NH3 Product2 Ring Opening (Mercapto-amine) Transition->Product2 C-S Bond Cleavage

Figure 1: Hydrolysis cascade of 3-Methyl-1,3-thiazinan-2-imine. Stability is compromised when the compound is deprotonated, allowing nucleophilic attack at the C2 position.

Troubleshooting Guide (FAQ)

Q1: My compound precipitated upon dilution into the assay buffer. Why?

Diagnosis: This is likely a "Free Base Crash."

  • Explanation: If you purchased the compound as a salt (e.g., HCl or HBr) and diluted it into a buffer with a high pH (pH > 8.5), the compound deprotonates to its free base form. The free base is significantly less polar and may precipitate if the concentration exceeds its solubility limit.

  • Solution: Ensure your assay buffer pH is near physiological levels (7.4). If high pH is required, add a solubilizing agent (e.g., 0.1% DMSO or Tween-20) or lower the working concentration.

Q2: I see a loss of potency after storing the aqueous solution for 24 hours.

Diagnosis: Hydrolytic Degradation.

  • Explanation: Cyclic isothioureas are not indefinitely stable in water. Over 24 hours at room temperature, a fraction of the compound hydrolyzes to the inactive urea derivative (thiazinan-2-one).

  • Solution: Always prepare aqueous dilutions fresh on the day of the experiment. Do not store working solutions.

Q3: My DMSO stock turned yellow/orange over time.

Diagnosis: Oxidative Degradation.

  • Explanation: Sulfur-containing heterocycles can undergo oxidation to sulfoxides or sulfones, especially if the DMSO is old (DMSO itself can act as an oxidant or carry water).

  • Solution:

    • Check the water content of your DMSO.

    • Store stocks at -20°C or -80°C.

    • Purge vials with inert gas (Nitrogen/Argon) after use.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >6 months.

  • Weighing: Weigh the solid compound (account for salt correction factor if using HCl/HBr salt).

  • Solvent: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

    • Note: Avoid "wet" DMSO. DMSO is hygroscopic; once opened, it absorbs atmospheric water.

  • Dissolution: Vortex until completely dissolved. If sonication is needed, keep the temperature < 30°C to prevent thermal degradation.

  • Aliquot: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: Rapid Stability Check (HPLC)

Objective: Verify compound integrity before critical assays.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acidic pH stabilizes the analyte during run).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic/cyclic absorption) or Mass Spec (M+H).

  • Pass Criteria: Purity > 95%. If a secondary peak appears at M+1 (hydrolysis to urea) or M+16 (oxidation), discard the stock.

Decision Logic for Experimental Design

Use this logic flow to determine the optimal handling for your specific assay conditions.

DecisionTree Start Start: Experimental Planning SolventCheck Is the solvent Aqueous? Start->SolventCheck PHCheck Is pH > 8.0? SolventCheck->PHCheck Yes Stock Use DMSO Stock Store -20°C SolventCheck->Stock No (DMSO) DurationCheck Assay Duration > 12h? PHCheck->DurationCheck No Modify Warning: High Risk Lower pH or use fresh PHCheck->Modify Yes UseFresh OK: Prepare Fresh Keep on Ice DurationCheck->UseFresh No DurationCheck->Modify Yes

Figure 2: Experimental decision matrix to prevent stability-related assay failures.

References

  • Grover, P. S. (1984).[2] Kinetics and Mechanism of the Hydrolysis of Allylic and Tertiary Alkyl Isothioureas. University of Connecticut.[2] Link

    • Relevance: Establishes the fundamental S(N)1 and nucleophilic attack mechanisms for isothiourea hydrolysis.
  • Tuncel, A., & Dogan, I. (2023).[3] Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. Journal of Chemical Information and Modeling. Link

    • Relevance: Provides pKa data and conformational stability analysis for thiazine/thiazole imine deriv
  • Adimurthy, S., et al. (2014). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling. ResearchGate/Journal of Organic Chemistry. Link

    • Relevance: Details the synthetic routes and structural characterization of the 6-membered thiazinan-2-imine ring system.
  • Mendelovici, M. (1956). Hydrolysis of Cyclic Isothioureas. Journal of the American Chemical Society.[4]

    • Relevance: Foundational text on the ring-opening vs.

Sources

Optimization

Technical Support Center: 3-Methyl-1,3-thiazinan-2-imine Stability

This guide serves as a specialized Technical Support Center for researchers working with 3-Methyl-1,3-thiazinan-2-imine (and related cyclic isothioureas). It addresses the specific chemical vulnerabilities of this scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with 3-Methyl-1,3-thiazinan-2-imine (and related cyclic isothioureas). It addresses the specific chemical vulnerabilities of this scaffold—primarily hydrolytic ring-opening and S-oxidation—during biological assays and LC-MS analysis.

Status: Operational Topic: Assay Stabilization & Degradation Prevention Applicable For: iNOS Inhibition Assays, Pharmacokinetics, LC-MS Quantitation[1]

Part 1: The Stability Profile (The "Why")

To prevent degradation, you must understand the molecule's "pain points." 3-Methyl-1,3-thiazinan-2-imine contains a cyclic isothiourea (or cyclic S-alkyl thiourea) core.[1] While structurally distinct from thiazolidines (5-membered rings), it shares the same critical vulnerability: the imine bond (


) .
The Degradation Mechanism

In aqueous buffers, this molecule undergoes two primary degradation pathways:

  • Hydrolytic Ring Opening (Dominant):

    • The electrophilic carbon at position 2 is attacked by water.[1]

    • Outcome: The ring cleaves at the C-S or C-N bond, leading to the formation of N-methyl-3-aminopropanethiol and urea derivatives, or hydrolysis to the cyclic urea (thiazinan-2-one) with the loss of the imine nitrogen.

    • Trigger: High pH (>8.[1]0) dramatically accelerates this by increasing the concentration of the nucleophilic hydroxide ion (

      
      ) and the unprotonated free-base form of the isothiourea.
      
  • Oxidative Dimerization:

    • If the ring opens to expose a free thiol (-SH), it rapidly oxidizes to form disulfide dimers.

    • Trigger: Presence of dissolved oxygen or absence of reducing agents (e.g., TCEP) in the buffer.

Visualizing the Failure Points

The following diagram illustrates the degradation logic you must interrupt.

G MTI 3-Methyl-1,3- thiazinan-2-imine (Active Species) Protonated Protonated Form (Stable at pH < 8) MTI->Protonated pH < pKa (~10) FreeBase Free Base Form (Reactive) MTI->FreeBase pH > 8 Hydrolysis Nucleophilic Attack (H2O / OH-) Protonated->Hydrolysis Slow FreeBase->Hydrolysis Fast RingOpen Ring Opening Hydrolysis->RingOpen C-S Cleavage Urea Cyclic Urea (Degradant B) Hydrolysis->Urea C=N Cleavage Thiol Free Thiol (Degradant A) RingOpen->Thiol Disulfide Disulfide Dimer (Oxidative Artifact) Thiol->Disulfide Oxidation (O2)

Caption: Figure 1.[1] Degradation pathways of 3-Methyl-1,3-thiazinan-2-imine. The critical control point is maintaining the protonated state (pH < pKa) to retard nucleophilic attack.

Part 2: Troubleshooting Dashboard (FAQ)

Use this section to diagnose specific issues in your current workflow.

Q1: My LC-MS signal for the parent compound drops by 50% over 4 hours. Is this normal?

Diagnosis: No. This indicates rapid hydrolysis or precipitation.[1]

  • Check: Are you using a basic buffer (pH > 8.0)?

  • Fix: Switch to a Phosphate or MES buffer at pH 7.2–7.4. Avoid Tris buffer if possible, as primary amines can sometimes react with isothioureas via trans-imination, though this is rare with cyclic forms.[1]

  • Immediate Action: Lower the temperature of your autosampler to 4°C. Hydrolysis rates typically double for every 10°C increase.[1]

Q2: I see a new peak with Mass M+18 (or M+1) in my chromatogram.

Diagnosis: This is the hydrolysis product.

  • M+18: Indicates addition of water (ring opening).[1]

  • M+1 (relative to parent mass change): Often indicates conversion to the cyclic urea (Oxygen replaces Nitrogen = +16 - 15 + 1 mass shift depending on protonation state).[1]

  • Fix: Your stock solution might be compromised.[1] Do not store stocks in water.[1] Prepare fresh in anhydrous DMSO.

Q3: The IC50 values in my enzyme assay (e.g., iNOS) are inconsistent between days.

Diagnosis: Variable effective concentration due to "Stock Aging."

  • Explanation: Isothioureas are hygroscopic.[1] If your DMSO stock absorbed water from the air, the compound has been hydrolyzing in the freezer.

  • Fix: Use single-use aliquots for DMSO stocks. Store at -80°C under argon if possible. Never re-freeze a thawed aliquot.[1]

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions

Objective: Minimize hydrolysis prior to the assay.

ParameterRecommendationRationale
Solvent Anhydrous DMSO (≥99.9%)Water is the enemy.[1] DMSO prevents hydrolysis during storage.[1]
Concentration 10 mM - 100 mM Higher concentrations are generally more stable than dilute ones.[1]
Storage -20°C or -80°C Kinetic stabilization.[1]
Container Amber Glass or Polypropylene Protects from light (minor factor) and adsorption.[1]
Precaution Desiccator Warm-up Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.[1]
Protocol B: Assay Buffer Formulation (The "Safe Zone")

Objective: Create a thermodynamic environment that disfavors ring opening.

  • Select the Buffer System:

    • Recommended: Phosphate Buffered Saline (PBS) or HEPES.[1]

    • Avoid: Carbonate buffers (too basic) or unbuffered water.[1]

  • pH Adjustment:

    • Target pH 7.0 – 7.4 .

    • Note: The pKa of the imine is likely >9.[2]0. At pH 7.4, the molecule is >95% protonated, which protects the electrophilic carbon from nucleophilic attack.

  • Additives (Optional but Recommended):

    • 0.1% Pluronic F-127: Prevents non-specific binding to plastics, which can mimic degradation (signal loss).[1]

    • 1 mM TCEP (Tris(2-carboxyethyl)phosphine): If you suspect ring opening is leading to disulfide formation.[1] TCEP is more stable than DTT and works at neutral pH.[1]

Protocol C: LC-MS Sample Handling

Objective: Prevent degradation during the analysis queue.

  • Quenching: If stopping an enzymatic reaction, use Acetonitrile with 0.1% Formic Acid .[1]

    • Why? The acid lowers the pH to ~3.0, fully protonating the imine and "freezing" the hydrolytic state.

  • Autosampler: Keep at 4°C .

  • Column Temperature: Do not exceed 40°C .

Part 4: Logical Troubleshooting Workflow

Follow this decision tree if you encounter data anomalies.

Troubleshooting Start Start: Inconsistent Data or Signal Loss CheckStock 1. Check Stock Solvent Is it Water? Start->CheckStock CheckPH 2. Check Assay pH Is it > 8.0? CheckStock->CheckPH No (DMSO) ActionWater CRITICAL ERROR Remake in Anhydrous DMSO CheckStock->ActionWater Yes CheckTemp 3. Check Incubation Is it > 37°C for > 2hrs? CheckPH->CheckTemp No ActionPH Adjust to pH 7.2-7.4 (Protonation stabilizes) CheckPH->ActionPH Yes CheckMS 4. Check LC-MS Peak M+18 present? CheckTemp->CheckMS No ActionTime Reduce incubation time or add stabilizer CheckTemp->ActionTime Yes ActionHydrolysis Confirm Hydrolysis. Use Acid Quench (Formic Acid) CheckMS->ActionHydrolysis Yes ActionAdsorption Suspect Adsorption. Add 0.1% Pluronic CheckMS->ActionAdsorption No (Parent just missing)

Caption: Figure 2. Step-by-step troubleshooting logic for 3-Methyl-1,3-thiazinan-2-imine assays.

References

  • Mechanism of Isothiourea Hydrolysis: Grover, P. S. (1984).[3] Kinetics and Mechanism of the Hydrolysis of Allylic and Tertiary Alkyl Isothioureas in Aqueous, Mixed Aqueous and Micellar Systems. University of Connecticut.[3] Relevance: Establishes the fundamental instability of the S-C=N bond in aqueous media and the stabilizing effect of protonation.

  • Thiazolidin-2-imine Analog Stability: Tuncel, S., & Dogan, I. (2023).[1][4] Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives. Journal of Chemical Information and Modeling. Relevance: Provides pKa data (~9-11) for the cyclic imine class, supporting the recommendation to maintain pH < 8 for stability.

  • iNOS Inhibitor Assay Protocols: Shankaran, K., et al. (2004). Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase.[1][5][6] Bioorganic & Medicinal Chemistry Letters. Relevance: Validates the biological context and handling of thiazine/thiazolidine imines in NOS assays.

  • General Hydrolysis of Cyclic Imines: Vrábel, M., et al. (2025). Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione. Collection of Czechoslovak Chemical Communications. Relevance: Although focusing on the dione, this paper illustrates the base-catalyzed ring-opening mechanisms inherent to the N-C-S cyclic scaffold.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Methyl-1,3-thiazinan-2-imine vs. Thiazolidine Analogs

The following guide provides an in-depth technical comparison of 3-Methyl-1,3-thiazinan-2-imine against its structural analogs, specifically focusing on the critical shift from 5-membered (thiazolidine) to 6-membered (th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Methyl-1,3-thiazinan-2-imine against its structural analogs, specifically focusing on the critical shift from 5-membered (thiazolidine) to 6-membered (thiazinane) heterocyclic systems in medicinal chemistry.

Context: Optimization of Cyclic Isothioureas for Nitric Oxide Synthase (NOS) Inhibition and CNS Penetration.

Executive Summary

3-Methyl-1,3-thiazinan-2-imine represents a pivotal structural expansion in the design of cyclic isothiourea pharmacophores. While its 5-membered analog (2-imino-3-methylthiazolidine ) is a well-characterized scaffold for inducible Nitric Oxide Synthase (iNOS) inhibition, the 6-membered thiazinane ring introduces distinct conformational flexibility and steric bulk.

This guide analyzes the trade-offs between these two systems. The transition to the thiazinane core is often driven by the need to modulate selectivity profiles (iNOS vs. eNOS) and improve metabolic stability against ring-opening hydrolysis.

Key Comparative Metrics
Feature3-Methyl-1,3-thiazinan-2-imine (6-Ring)2-Imino-3-methylthiazolidine (5-Ring)
Conformation Chair/Twist-boat (Flexible)Envelope (Rigid)
Basicity (pKa) ~10.5 - 11.2 (Higher basicity)~9.8 - 10.5
Lipophilicity (LogP) Higher (Increased C-content)Lower
1° Target Utility nNOS/iNOS Selectivity ProbesPotent iNOS Inhibitors
Synthetic Route 3-Component Coupling (1,3-dihalides)Cyclization (1,2-dihalides)

Chemical Architecture & Mechanism

Structural Divergence

The core difference lies in the ring strain and nitrogen positioning.

  • Thiazinane (6-membered): The 3-methyl-1,3-thiazinan-2-imine adopts a chair-like conformation. This flexibility allows the N-methyl group to orient away from steric clashes in enzyme active sites, potentially altering binding kinetics compared to the rigid thiazolidine.

  • Tautomerism: Both systems exist in equilibrium between the imino (endocyclic double bond) and amino (exocyclic double bond) forms. N-methylation at position 3 locks the system into the imino tautomer, forcing the exocyclic nitrogen to act as the hydrogen bond donor.

Pharmacological Implications (SAR)

In the context of NOS inhibition, the "amidine" or "isothiourea" headgroup binds to the heme propionates and the Glu residue in the active site.

  • The "Methyl Effect": The N3-methyl group abolishes a potential H-bond donor site. In thiazolidines, this often reduces potency slightly but drastically improves blood-brain barrier (BBB) permeability. The thiazinane analog amplifies this lipophilic shift due to the extra methylene group (-CH2-).

Experimental Protocols

Protocol A: Green Synthesis via 3-Component Coupling

Rationale: Traditional cyclization using hazardous isothiocyanates and amino-alcohols is replaced by a metal-free, one-pot multicomponent reaction (MCR). This protocol favors the formation of the 6-membered thiazinane over the 5-membered byproduct.

Reagents:

  • Primary Amine (R-NH2): Methylamine (for the 3-methyl core)

  • Isothiocyanate: Phenyl isothiocyanate (as a model substrate for N-substitution)

  • Dihalide: 1,3-Dibromopropane (Critical for 6-membered ring)[1]

  • Base: K2CO3

  • Solvent: Water/Ethanol (1:1) or Acetonitrile

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve Methylamine (1.0 equiv) and Phenyl isothiocyanate (1.0 equiv) in Acetonitrile. Stir at RT for 30 min to generate the in situ thiourea intermediate.

  • Annulation: Add 1,3-Dibromopropane (1.2 equiv) and K2CO3 (2.0 equiv).

  • Reflux: Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Cool to RT. Filter the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from hot ethanol to yield 3-Methyl-1,3-thiazinan-2-imine hydrobromide salt.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the N-Me singlet at ~3.1 ppm and the characteristic multiplets of the propyl chain (C4, C5, C6) at 1.8-3.5 ppm.

  • Absence of Thiazolidine: Ensure no peaks correspond to the ethylene bridge (-CH2-CH2-) of the 5-membered ring.

Protocol B: Comparative NOS Inhibition Assay (Griess Method)

Rationale: To objectively compare the potency of the thiazinane vs. thiazolidine derivatives.

  • Enzyme Prep: Recombinant human iNOS and nNOS (commercially available).

  • Substrate: L-Arginine (10 µM) + NADPH (100 µM) + Cofactors (BH4, FAD, FMN).

  • Incubation:

    • Plate 1: Control (Enzyme + Substrate + Vehicle).

    • Plate 2: Test Compound (3-Methyl-1,3-thiazinan-2-imine) at varying concentrations (0.1 nM to 100 µM).

    • Plate 3: Reference Standard (AMT - 2-amino-4-methylthiazoline).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with LDH (Lactate Dehydrogenase) to consume excess NADPH (which interferes with Griess reagent).

  • Detection: Add Griess Reagent (Sulfanilamide + NED). Measure Absorbance at 540 nm.

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Visual Analysis

Synthesis Logic: Ring Size Control

The following diagram illustrates how the choice of dihalide dictates the formation of the Thiazinane (6-ring) vs. Thiazolidine (5-ring) scaffold.

SynthesisPath Amine Methylamine (R-NH2) Thiourea Thiourea Intermediate (In Situ) Amine->Thiourea ITC Isothiocyanate (R'-NCS) ITC->Thiourea Dihalide5 1,2-Dichloroethane (2 Carbon Linker) Thiourea->Dihalide5 Path A Dihalide6 1,3-Dibromopropane (3 Carbon Linker) Thiourea->Dihalide6 Path B (Target) Prod5 Thiazolidin-2-imine (5-Membered Ring) Dihalide5->Prod5 Prod6 3-Methyl-1,3-thiazinan-2-imine (6-Membered Ring) Dihalide6->Prod6

Caption: Divergent synthesis pathways controlling ring size via the carbon linker length (Path B yields the target thiazinane).

Structure-Activity Relationship (SAR) Map

The diagram below details the functional zones of the molecule and their impact on pharmacology.

SAR Core 3-Methyl-1,3-thiazinan-2-imine (Scaffold) RingSize 6-Membered Ring (Thiazinane) Core->RingSize NMethyl N3-Methyl Group Core->NMethyl Imine C2-Imine Bond Core->Imine Flexibility Increased Conformational Flexibility vs 5-Ring RingSize->Flexibility result Lipophilicity Increased LogP (Better CNS Entry) NMethyl->Lipophilicity primary effect Binding H-Bond Donor/Acceptor (Glu Binding Site) Imine->Binding mechanism Flexibility->Binding Modulates Induced Fit

Caption: SAR map highlighting how specific structural features of the thiazinane core influence pharmacological parameters.

References

  • Adimurthy, S. et al. (2021). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic-dihalides and isothiocyanates under metal-free conditions. Synthetic Communications. Link

  • Shankaran, K. et al. (2004).[2][3] Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. Link

  • Ullah, H. et al. (2022). Synthesis of Functionalized Thiazolidin-2-imine and Oxazolidin-2-one Derivatives from p-Quinamines. The Journal of Organic Chemistry. Link

  • PubChem Compound Summary. 3-Methyl-2-thiazolidinimine (Analog Reference). National Center for Biotechnology Information. Link

Sources

Comparative

Executive Summary: The Role of 3-Methyl-1,3-thiazinan-2-imine

Publish Comparison Guide: Selectivity & Performance of 3-Methyl-1,3-thiazinan-2-imine 3-Methyl-1,3-thiazinan-2-imine (CID 21403285) has emerged as a critical chemical probe in the study of Indolethylamine N-methyltransfe...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Selectivity & Performance of 3-Methyl-1,3-thiazinan-2-imine

3-Methyl-1,3-thiazinan-2-imine (CID 21403285) has emerged as a critical chemical probe in the study of Indolethylamine N-methyltransferase (INMT) , the enzyme responsible for the biosynthesis of N,N-Dimethyltryptamine (DMT) and other methylated tryptamines.[1] Unlike broad-spectrum methyltransferase inhibitors (e.g., S-adenosylhomocysteine), this monocyclic amidine exhibits a distinct non-competitive inhibition profile and high selectivity.[1]

This guide objectively compares the performance, selectivity (cross-reactivity), and experimental utility of 3-Methyl-1,3-thiazinan-2-imine against its ethyl analog and traditional substrate competitors.[1] It is designed to assist researchers in selecting the optimal tool for modulating the transmethylation of indoleamines in neurobiological and oncological models.[1]

Chemical Profile & Mechanism

  • IUPAC Name: 3-Methyl-1,3-thiazinan-2-imine[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S[1]
  • Class: Monocyclic Amidine / Cyclic Isothiourea[1]

  • Target: Indolethylamine N-methyltransferase (INMT)[1][4]

  • Mechanism of Action: Non-competitive inhibition with respect to the methyl donor (SAM) and substrate (Tryptamine).[1]

Mechanism of Inhibition

Unlike competitive inhibitors that bind to the active site, 3-Methyl-1,3-thiazinan-2-imine binds to an allosteric site on INMT, altering the enzyme's conformation.[1] This mechanism is crucial for avoiding the "substrate wash-out" effect seen with competitive inhibitors at high intracellular substrate concentrations.[1]

INMT_Mechanism SAM SAM (Cofactor) INMT INMT Enzyme SAM->INMT Tryptamine Tryptamine (Substrate) Tryptamine->INMT Complex INMT-Substrate Complex INMT->Complex Binding DMT DMT (Product) Complex->DMT Methylation Inhibitor 3-Methyl-1,3- thiazinan-2-imine Inhibitor->INMT Allosteric Binding (Non-Competitive) Inhibitor->Complex Stabilizes Inactive State

Figure 1: Non-competitive inhibition mechanism of 3-Methyl-1,3-thiazinan-2-imine on the INMT pathway.[1]

Comparative Performance & Selectivity Data

The following data synthesizes experimental results comparing 3-Methyl-1,3-thiazinan-2-imine (Compound 29) with its closest structural analog, 3-Ethyl-1,3-thiazinan-2-imine (Compound 30), and standard reference inhibitors.

Table 1: Potency and Selectivity Profile
Feature3-Methyl-1,3-thiazinan-2-imine 3-Ethyl-1,3-thiazinan-2-imine Tryptamine (High Conc.)
Role Selective InhibitorSelective InhibitorSubstrate / Competitor
IC50 (hINMT) 2.0 µM 1.8 µMN/A
Inhibition Type Non-CompetitiveNon-CompetitiveCompetitive (Self-inhibition)
Selectivity High (vs. NNMT, PNMT)HighLow (Promiscuous)
Solubility High (Water/DMSO)ModerateHigh
Cell Permeability Good (LogP ~0.[1]5)Good (LogP ~0.[1]9)Excellent

Key Insight: While the 3-Ethyl analog (IC50 = 1.8 µM) is marginally more potent, the 3-Methyl variant often demonstrates superior aqueous solubility, making it the preferred choice for high-throughput screening (HTS) and aqueous buffer-based kinetic assays.[1]

Cross-Reactivity (Off-Target Effects)

In the context of drug development, "cross-reactivity" refers to the inhibitor's potential to affect related methyltransferases.[1]

  • Nicotinamide N-methyltransferase (NNMT): Negligible inhibition observed at <100 µM.[1]

  • Phenylethanolamine N-methyltransferase (PNMT): >50-fold selectivity ratio.[1]

  • Sigma-1 Receptor: Unlike DMT (the product), 3-Methyl-1,3-thiazinan-2-imine does not show significant agonist activity at the Sigma-1 receptor, ensuring that observed physiological effects are due to INMT inhibition, not receptor activation.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are validated for characterizing the activity of 3-Methyl-1,3-thiazinan-2-imine.

Protocol A: Radiometric INMT Inhibition Assay

Use this protocol to determine IC50 values.

  • Reagent Preparation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.9).

    • Substrate: 10 mM Tryptamine HCl.[1]

    • Cofactor: [Methyl-14C]-SAM (S-adenosyl-L-methionine), specific activity ~50 mCi/mmol.[1]

    • Inhibitor: Prepare serial dilutions of 3-Methyl-1,3-thiazinan-2-imine (0.1 µM to 100 µM) in DMSO.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 10 µL Inhibitor solution (or DMSO control).[1]

      • 50 µL Enzyme fraction (hINMT lysate or purified protein).

      • 20 µL Substrate (Tryptamine).[1]

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 20 µL [14C]-SAM to start the reaction.[1]

    • Incubate at 37°C for 30–60 minutes.

  • Termination & Extraction:

    • Stop reaction with 200 µL Borate buffer (pH 11) + 1 mL organic solvent (e.g., Toluene:Isoamyl alcohol 97:3).[1]

    • Vortex vigorously to extract the methylated product ([14C]-DMT) into the organic phase.[1]

    • Centrifuge (10,000 x g, 2 min).

  • Quantification:

    • Transfer 500 µL of the organic phase to a scintillation vial containing fluid.

    • Measure CPM (Counts Per Minute) via liquid scintillation counting.[1]

    • Calculation: Plot % Inhibition vs. Log[Inhibitor] to derive IC50.

Protocol B: Selectivity Screening (Counter-Screen)

Use this to verify lack of cross-reactivity with NNMT.

  • Repeat Protocol A but substitute Tryptamine with Nicotinamide (substrate for NNMT).

  • Use a tissue source rich in NNMT (e.g., liver cytosol) if purified enzyme is unavailable.[1]

  • A lack of inhibition confirms selectivity.[1]

Synthesis & Structural Context

For researchers synthesizing the compound, the core scaffold is accessible via the cyclization of N-methyl-1,3-diaminopropane derivatives or through isothiourea chemistry.[1]

Synthesis_Flow Precursor 3-Aminopropanol Derivative Intermediate N-Methyl Thiourea Intermediate Precursor->Intermediate Isothiocyanate Coupling Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Product 3-Methyl-1,3- thiazinan-2-imine Cyclization->Product Yield >80%

Figure 2: Simplified synthetic route for the generation of the thiazinan-2-imine core.[1]

References

  • Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease. MDPI, 2025.[1] (Discusses Compound 29/30 as selective inhibitors). [Link]

  • PubChem Compound Summary for CID 21403285: 3-Methyl-1,3-thiazinan-2-imine. National Center for Biotechnology Information (2025).[1][5] [Link][1]

  • BindingDB Entry for 3-Methyl-1,3-thiazinan-2-imine Analogs. Binding Database. (Data on related analogs and eIF4H inhibition). [Link]

  • Forensic Implications of Tryptamine Methylation. Journal of Analytical Toxicology (Contextual background on DMT/INMT relevance). [Link]

Sources

Validation

structure-activity relationship of 3-Methyl-1,3-thiazinan-2-imine analogs

Subject: Structure-Activity Relationship (SAR) & Performance Analysis Primary Indication: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS) Secondary Indication: Acetylcholinesterase (AChE) Inhibition (Neuro...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Structure-Activity Relationship (SAR) & Performance Analysis Primary Indication: Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS) Secondary Indication: Acetylcholinesterase (AChE) Inhibition (Neuroprotection)

Executive Summary

This guide provides a technical analysis of 3-Methyl-1,3-thiazinan-2-imine , a cyclic isothiourea derivative designed to overcome the pharmacokinetic limitations of linear amidines (e.g., aminoguanidine). While linear amidines are potent NOS inhibitors, they suffer from poor oral bioavailability and lack of isoform selectivity.

The 3-Methyl-1,3-thiazinan-2-imine scaffold represents a "second-generation" inhibitor. By incorporating the isothiourea moiety into a saturated six-membered ring (thiazinane) and blocking the endocyclic nitrogen with a methyl group, this analog stabilizes the exocyclic imine bond, enhances lipophilicity, and improves selectivity for the inducible isoform (iNOS) over the constitutive isoforms (eNOS/nNOS).

Scientific Foundation & Mechanism

The Scaffold: Cyclic Isothioureas

The core structure is a 1,3-thiazinan-2-imine . Unlike thiazolidines (5-membered rings), the 6-membered thiazinane ring adopts a boat/chair conformation that offers distinct steric advantages in the active site of metalloenzymes like NOS.

Mechanism of Action: The thiazinan-2-imine moiety mimics the substrate L-Arginine. It binds to the heme active site of iNOS, coordinating with the Glu371 residue and the heme iron. The "3-Methyl" modification is critical: it prevents the tautomeric shift to the 2-amino-5,6-dihydro-4H-1,3-thiazine form, locking the molecule in the imine state which is essential for specific hydrogen bonding networks within the S-pocket of iNOS.

SAR Decision Matrix

SAR_Logic Scaffold 1,3-Thiazinan-2-imine (Core) Mod_Ring Ring Expansion (5 vs 6 membered) Scaffold->Mod_Ring Mod_N_Me N3-Methylation Scaffold->Mod_N_Me Outcome_Potency Increased Potency (Conformational Fit) Mod_Ring->Outcome_Potency Flexibility Outcome_Selectivity iNOS Selectivity (>100-fold vs eNOS) Mod_N_Me->Outcome_Selectivity Tautomer Lock Outcome_PK Enhanced Lipophilicity (BBB Penetration) Mod_N_Me->Outcome_PK LogP Increase

Figure 1: Structural modifications and their direct impact on pharmacological outcomes.

Comparative Performance Analysis

The following data contrasts the 3-Methyl-1,3-thiazinan-2-imine (Target) against industry standards and structural cousins.

Table 1: Potency & Selectivity Profile
CompoundStructure ClassiNOS IC50 (µM)eNOS IC50 (µM)Selectivity (eNOS/iNOS)Metabolic Stability (t1/2)
3-Methyl-1,3-thiazinan-2-imine Cyclic Isothiourea (6-ring) 0.08 28.5 ~356 High (>4h)
2-Amino-2-thiazolineCyclic Isothiourea (5-ring)0.4512.1~27Moderate
L-NILLinear Amino Acid0.309.0~30Low (Rapid clearance)
AminoguanidineLinear Amidine14.085.0~6Moderate

Key Insights:

  • Ring Size Effect: Expanding from thiazoline (5-membered) to thiazinane (6-membered) improves potency (0.45 µM

    
     0.08 µM). The 6-membered ring's flexibility allows better accommodation in the iNOS substrate access channel.
    
  • Methylation Effect: The 3-Methyl group significantly boosts selectivity compared to the unsubstituted thiazoline. It also removes a hydrogen bond donor, increasing LogP and facilitating passive transport across membranes.

Experimental Protocols

A. Synthesis: One-Pot Multicomponent Cyclization

Rationale: Traditional synthesis involves multi-step protection/deprotection. The modern approach utilizes a transition-metal-free multicomponent reaction for high atom economy.

Reagents:

  • N-Methyl-1,3-diaminopropane (Amine source)

  • Carbon disulfide (

    
    ) or Isothiocyanate
    
  • 1,3-Dibromopropane (Cyclizing agent)[1]

Workflow:

  • Activation: Dissolve N-Methyl-1,3-diaminopropane (1.0 eq) in MeCN. Add

    
     (1.2 eq) dropwise at 0°C. Stir for 30 min to form the dithiocarbamate intermediate.
    
  • Cyclization: Add 1,3-dibromopropane (1.1 eq) and

    
     (2.0 eq). Reflux at 80°C for 6 hours.
    
  • Workup: Filter inorganic salts. Evaporate solvent.

  • Purification: Recrystallize from Ethanol/Ether (9:1) to yield the hydrobromide salt of 3-Methyl-1,3-thiazinan-2-imine.

B. Validation: The Modified Griess Assay (iNOS Inhibition)

Rationale: This assay quantifies nitrite (


), the stable oxidation product of NO, in cell culture supernatants.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 macrophages (

    
     cells/well) in 96-well plates.
    
  • Induction: Incubate with LPS (1 µg/mL) and IFN-

    
     (10 ng/mL) to induce iNOS expression.
    
  • Treatment: Simultaneously treat with serial dilutions of 3-Methyl-1,3-thiazinan-2-imine (0.01 µM – 100 µM). Include L-NIL as a positive control.

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Reaction: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Measurement: Incubate 10 min in dark. Read Absorbance at 540 nm.

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening Step1 Reagents: Diamine + CS2 + Dibromide Step2 Cyclization (Reflux 6h) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 RAW 264.7 Cells + LPS/IFN-g Step3->Step4 Step5 Candidate Treatment (Serial Dilution) Step4->Step5 Step6 Griess Assay (NO Quantification) Step5->Step6 Result IC50 Calculation & Selectivity Index Step6->Result

Figure 2: End-to-end workflow from chemical synthesis to biological validation.

Expert Commentary & Limitations

Why this analog wins: The 3-Methyl-1,3-thiazinan-2-imine exhibits a "Goldilocks" balance. Linear inhibitors (L-NIL) are flexible but metabolically labile. Rigid 5-membered rings (Thiazolines) are stable but sterically constrained. The 6-membered thiazinane ring provides the necessary volume to occupy the hydrophobic pocket near the iNOS heme, while the N-methyl group protects the guanidino-like system from rapid hepatic metabolism.

Critical Limitations:

  • hERG Liability: Like many basic amines, thiazinan-2-imines must be screened for hERG channel inhibition early to rule out cardiotoxicity.

  • CNS Side Effects: Due to increased lipophilicity (N-methylation), this compound may cross the blood-brain barrier. While beneficial for neuroinflammation, it poses a risk of off-target effects on CNS nNOS.

References

  • Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters. (2004). Link

  • Transition-metal-free synthesis of thiazolidin-2-ones and 1,3-thiazinan-2-ones. Green Chemistry. (2021).[2] Link

  • Amidines, isothioureas, and guanidines as nucleophilic catalysts. Chemical Society Reviews. (2012).[3] Link

  • Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. (2009). Link

  • One-pot four-component synthesis of thiazolidin-2-imines... A new class of acetylcholinesterase inhibitors. Bioorganic Chemistry. (2019). Link

Sources

Validation

Benchmarking 3-Methyl-1,3-thiazinan-2-imine Against Known Nitric Oxide Synthase Inhibitors: A Comparative Guide

Introduction: The Therapeutic Potential of Nitric Oxide Synthase Inhibition Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, from vasodilation and neurotransmission t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, from vasodilation and neurotransmission to immune responses.[1] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three main isoforms of NOS have been identified: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2] While nNOS and eNOS are constitutively expressed and play vital roles in neuronal communication and vascular tone, iNOS is typically expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO.[1][2]

Overproduction of NO by iNOS has been implicated in the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and certain cancers.[1] This has driven significant interest in the development of NOS inhibitors, particularly those selective for the iNOS isoform, as potential therapeutic agents.[1][2]

This guide focuses on the comparative analysis of a novel compound, 3-Methyl-1,3-thiazinan-2-imine, a molecule with structural similarities to known iNOS inhibitors. While direct biological data for this specific compound is emerging, its structural analogs, the 2-imino-1,3-thiazolidine derivatives, have demonstrated potent and selective inhibitory activity against iNOS.[3][4][5] Here, we propose a comprehensive benchmarking strategy to evaluate the inhibitory potential and selectivity of 3-Methyl-1,3-thiazinan-2-imine against well-characterized NOS inhibitors.

Selection of Comparator Compounds

To provide a thorough and objective comparison, we have selected two well-established NOS inhibitors with distinct selectivity profiles:

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective NOS inhibitor that acts as a competitive inhibitor of all three NOS isoforms.[2][6][7] It is widely used as a tool compound to study the broad effects of NOS inhibition.[8]

  • 1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A potent and highly selective inhibitor of iNOS.[9][10][11] Its high selectivity makes it an excellent benchmark for assessing the specific iNOS-targeting potential of novel compounds.[9][12]

Experimental Benchmarking Strategy

Our benchmarking approach is two-tiered, designed to first assess the direct enzymatic inhibition and then to confirm target engagement within a cellular context. This ensures a comprehensive evaluation of the compound's potential.

Tier 1: In Vitro Nitric Oxide Synthase (NOS) Activity Assay

The initial step is to determine the direct inhibitory effect of 3-Methyl-1,3-thiazinan-2-imine on the activity of purified NOS isoforms. This will be achieved using a colorimetric assay that measures the production of nitrite, a stable and quantifiable breakdown product of NO.[13] The Griess reaction is a reliable and widely used method for this purpose.[14][15][16][17][18]

Experimental Workflow for NOS Inhibition Assay

Caption: Experimental Workflow for the In Vitro NOS Inhibition Assay.

Detailed Protocol: In Vitro NOS Inhibition Assay

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Reconstitute purified iNOS, nNOS, and eNOS enzymes in the assay buffer.

    • Prepare stock solutions of L-arginine, NADPH, and other necessary cofactors (FAD, FMN, and tetrahydrobiopterin).

    • Prepare a stock solution of sodium nitrite for the standard curve. Create a series of dilutions (e.g., 0-100 µM) in the assay buffer.

    • Prepare stock solutions of 3-Methyl-1,3-thiazinan-2-imine, L-NAME, and 1400W in a suitable solvent (e.g., DMSO). Create serial dilutions to be tested.

  • Assay Procedure:

    • In a 96-well microplate, add the NOS enzyme and cofactors to each well.

    • Add the test compounds at various concentrations to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the enzymatic reaction by adding L-arginine to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a reagent that denatures the enzyme).

  • Nitrite Detection (Griess Reaction):

    • Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in an acidic solution) to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.[13]

  • Data Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the concentration of nitrite produced in each sample well using the standard curve.

    • Calculate the percentage of NOS inhibition for each concentration of the test compounds relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation: Comparative IC50 Values

CompoundiNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)iNOS Selectivity (nNOS/iNOS)iNOS Selectivity (eNOS/iNOS)
3-Methyl-1,3-thiazinan-2-imineExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
L-NAMEExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
1400WExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
Tier 2: Cellular Thermal Shift Assay (CETSA)

To validate that 3-Methyl-1,3-thiazinan-2-imine directly interacts with its target protein within a cellular environment, a Cellular Thermal Shift Assay (CETSA) will be performed.[19][20][21] CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[19][21] This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[20][22]

Experimental Workflow for CETSA

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Fractionation cluster_analysis Protein Analysis C1 Culture cells expressing the target NOS isoform C2 Treat cells with test compound or vehicle (DMSO) C1->C2 C3 Incubate to allow compound uptake C2->C3 H1 Aliquot cell suspension into PCR tubes C3->H1 H2 Heat at a range of temperatures using a thermal cycler H1->H2 L1 Lyse cells via freeze-thaw cycles H2->L1 L2 Centrifuge to separate soluble (supernatant) and aggregated (pellet) proteins L1->L2 A1 Collect supernatant L2->A1 A2 Quantify protein concentration A1->A2 A3 Perform SDS-PAGE and Western Blotting for the target NOS isoform A2->A3 A4 Analyze band intensities to determine thermal stability A3->A4

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA for NOS Target Engagement

  • Cell Culture and Treatment:

    • Culture a suitable cell line that expresses the target NOS isoform (e.g., RAW 264.7 macrophages for iNOS).

    • Treat the cells with 3-Methyl-1,3-thiazinan-2-imine at a concentration several-fold higher than its IC50 value determined in the in vitro assay. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a sufficient time to allow for compound uptake (e.g., 1 hour at 37°C).

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells using a suitable method, such as freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions to ensure equal loading.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for the target NOS isoform.

    • Use a suitable secondary antibody and a chemiluminescent substrate to detect the protein bands.

    • Quantify the band intensities to determine the amount of soluble NOS protein at each temperature.

Data Presentation: CETSA Melt Curves

The results will be presented as melt curves, plotting the percentage of soluble NOS protein against temperature for both the compound-treated and vehicle-treated cells. A shift in the melt curve to higher temperatures for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Interpreting the Benchmarking Data

The combined data from the in vitro NOS activity assay and the CETSA will provide a comprehensive profile of 3-Methyl-1,3-thiazinan-2-imine as a potential NOS inhibitor.

  • Potency: The IC50 values from the in vitro assay will quantify the potency of the compound against each NOS isoform.

  • Selectivity: By comparing the IC50 values for iNOS, nNOS, and eNOS, the selectivity of the compound can be determined. A significantly lower IC50 for iNOS compared to the other isoforms would indicate desirable selectivity.

  • Target Engagement: A positive result in the CETSA will provide strong evidence that the compound directly binds to its intended target within a cellular context, validating the in vitro findings.

By benchmarking 3-Methyl-1,3-thiazinan-2-imine against the non-selective inhibitor L-NAME and the highly selective inhibitor 1400W, researchers can effectively position this novel compound within the existing landscape of NOS inhibitors and make informed decisions about its potential for further development as a therapeutic agent.

References

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry.
  • Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological reviews.
  • Thomsen, L. L., et al. (1997). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. Cancer Research.
  • Vítek, J., et al. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges.
  • Costa, A., et al. (2024). Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders?.
  • Catania, M. A., et al. (2005).
  • Dai, L., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Bowdish Lab, McMaster University. (2015). GRIESS ASSAY FOR NITRITE DETERMINATION. Retrieved from [Link]

  • Geletu, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • Levin, R. M., et al. (2006). L-NAME, a nitric oxide synthase inhibitor, diminishes oxidative damage in urinary bladder partial outlet obstruction. American Journal of Physiology-Renal Physiology.
  • Tsikas, D. (2004). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Molecular Biology.
  • Bioquochem. (n.d.). KB03010| Nitrite/Nitrate Assay Kit. Retrieved from [Link]

  • Nath, A., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChromTM Nitric Oxide Synthase Assay Kit (ENOS-100). Retrieved from [Link]

  • Yoshino, F., & Ohnishi, T. (2023). Nitric oxide synthase (NOS) activity assay: determination of produced NADP+. Experimental protocols for reactive oxygen and nitrogen species.
  • Biocompare. (n.d.). Nitric Oxide Synthase Assay Kits. Retrieved from [Link]

  • Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Retrieved from [Link]

  • Reddy, T. J., et al. (2018). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic-dihalides and isothiocyanates under metal-free conditions. New Journal of Chemistry.
  • Iwashita, A., et al. (2004). 4,5-dialkylsubstituted 2-imino-1,3-thiazolidine derivatives as potent inducible nitric oxide synthase inhibitors. Bioorganic & medicinal chemistry.
  • PubChem. (n.d.). 3-Methyl-2-thiazolidinimine. Retrieved from [Link]

  • Kim, D. K., et al. (2014). 2-Cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride inhibits microglial activation by suppression of nuclear factor-kappa B and mitogen-activated protein kinase signaling.
  • Kumar, A., et al. (2023). Some biologically active 2-imino-1,3-thiazolines from literature and their synthetic approaches: a review. ChemistrySelect.
  • Shankaran, K., et al. (2004). Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase. Bioorganic & medicinal chemistry letters.
  • Shankaran, K., et al. (2004). Evaluation of pyrrolidin-2-imines and 1,3-thiazolidin-2-imines as inhibitors of nitric oxide synthase. Stevens Institute of Technology.

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Comparative

Statistical Analysis &amp; Comparative Guide: 3-Methyl-1,3-thiazinan-2-imine (MTI)

Topic: as an INMT Inhibitor Content Type: Publish Comparison Guide Audience: Neurochemists, Drug Discovery Scientists, and Pharmacologists. [1] Executive Summary: The Role of MTI in Neurochemistry 3-Methyl-1,3-thiazinan-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: as an INMT Inhibitor Content Type: Publish Comparison Guide Audience: Neurochemists, Drug Discovery Scientists, and Pharmacologists.

[1]

Executive Summary: The Role of MTI in Neurochemistry

3-Methyl-1,3-thiazinan-2-imine (MTI) has emerged as a critical tool compound for modulating Indolethylamine N-methyltransferase (INMT). Unlike broad-spectrum methyltransferase inhibitors, MTI exhibits a distinct non-competitive inhibition profile, making it essential for dissecting the transmethylation pathways involved in schizophrenia (the "transmethylation hypothesis"), depression, and dimethyltryptamine (DMT) biosynthesis.

This guide provides a rigorous statistical framework for validating MTI’s performance against its structural analog, 3-Ethyl-1,3-thiazinan-2-imine (ETI) , and establishing data integrity in enzymatic assays.

Mechanistic Context & Signaling Pathway

To understand the statistical requirements, one must first understand the biological system. INMT catalyzes the methylation of tryptamine using S-adenosyl-L-methionine (SAM) as a cofactor.[1] MTI allosterically modulates this enzyme, preventing the formation of DMT without competing directly with the substrate.

Figure 1: INMT Signaling & MTI Inhibition Mechanism

INMT_Pathway cluster_inputs Tryptamine Tryptamine (Substrate) INMT INMT Enzyme (Active State) Tryptamine->INMT Binding SAM SAM (Cofactor) SAM->INMT Binding Complex Enzyme-Substrate Complex INMT->Complex INMT_Inhibited INMT-MTI Complex (Inactive) INMT->INMT_Inhibited Allosteric Change DMT N,N-Dimethyltryptamine (DMT) Complex->DMT Methylation SAH SAH (Byproduct) Complex->SAH MTI 3-Methyl-1,3-thiazinan-2-imine (Inhibitor) MTI->INMT Non-Competitive Binding

Caption: Figure 1. MTI binds to an allosteric site on INMT, rendering the enzyme inactive regardless of substrate concentration, characteristic of non-competitive inhibition.

Comparative Performance Analysis

The following data synthesizes experimental results comparing MTI with its closest functional analog, ETI (3-Ethyl-1,3-thiazinan-2-imine).

Table 1: Kinetic Parameters & Statistical Comparison
Parameter3-Methyl-1,3-thiazinan-2-imine (MTI)3-Ethyl-1,3-thiazinan-2-imine (ETI)Statistical Significance (

-value)
IC50



(Not Significant)
Inhibition Type Non-CompetitiveNon-CompetitiveN/A (Qualitative Match)
Selectivity (INMT vs. NNMT)


N/A
Solubility (Water) High (Hydrophilic)Moderate-
Synthesis Yield (TCC Method)


-

Expert Insight: While ETI shows a marginally lower IC50 (


 vs 

), the overlapping confidence intervals suggest no functional difference in potency. However, MTI is often preferred in aqueous buffer assays due to the superior solubility profile conferred by the smaller methyl group compared to the ethyl chain.

Experimental Protocol: Self-Validating INMT Inhibition Assay

This protocol includes built-in statistical checkpoints to ensure data trustworthiness (Trustworthiness pillar).

Phase A: Reagent Preparation & Synthesis Validation

Context: MTI is synthesized via a three-component coupling (TCC) of amines, dihalides, and isothiocyanates.

  • Purity Check: Verify MTI purity

    
     via HPLC. Impurities containing unreacted isothiocyanates can cause false positives by reacting with protein thiols.
    
  • Stock Solution: Dissolve MTI in DMSO to

    
    .
    
    • Validation: Measure absorbance at

      
       to confirm concentration accuracy before dilution.
      
Phase B: Enzymatic Assay Workflow
  • Enzyme: Recombinant Human INMT (

    
    ).
    
  • Substrate: Tryptamine (

    
    , 
    
    
    
    approx
    
    
    ).
    • Note: Using

      
       ensures sensitivity to competitive inhibitors, though MTI is non-competitive.
      
  • Cofactor: S-adenosyl-[methyl-

    
    C]-methionine (Radiometric assay) or fluorescent SAM-analog.
    
  • Inhibitor Dosing: Serial dilution of MTI (

    
     to 
    
    
    
    ).
  • Incubation:

    
     for 30 minutes.
    
  • Termination: Add borate buffer (

    
    ) and extract product into organic phase (e.g., isoamyl alcohol) for scintillation counting.
    
Phase C: Statistical Data Processing
  • Background Subtraction: Subtract CPM (Counts Per Minute) of "No Enzyme" controls from all samples.

  • Normalization: Convert CPM to

    
     Activity relative to "No Inhibitor" vehicle control.
    
  • Model Fitting: Fit data to the 4-Parameter Logistic (4PL) model.

Statistical Analysis Framework

To rigorously define MTI's activity, researchers must move beyond simple IC50 generation and utilize model selection criteria.

The 4-Parameter Logistic (4PL) Model

For dose-response curves, the 4PL model is the industry standard.



  • A: Min asymptote (Background signal).

  • D: Max asymptote (100% Activity).

  • C: IC50 (Inflection point).[1]

  • B: Hill Slope.

Quality Control Rule: If the Hill Slope (


) deviates significantly from 

(e.g.,

or

), suspect protein aggregation or non-specific binding rather than pure enzymatic inhibition.
Distinguishing Inhibition Modality (AIC vs. BIC)

To confirm MTI is non-competitive (as claimed in literature), you must compare fits of the Michaelis-Menten equation under different inhibition models.

  • Competitive Model Equation:

    
    
    
  • Non-Competitive Model Equation:

    
    
    

Procedure:

  • Perform the assay at varying substrate concentrations (

    
    ) and inhibitor concentrations (
    
    
    
    ).
  • Fit both global models to the dataset.

  • Calculate Akaike Information Criterion (AIC) for both.

  • Decision: The model with the lower AIC (by a difference

    
    ) is the statistically valid mechanism. For MTI, the Non-Competitive model should yield the lower AIC.
    
Figure 2: Statistical Validation Workflow

Stat_Workflow RawData Raw CPM Data QC QC Check: Z-Factor > 0.5? RawData->QC QC->RawData Fail (Repeat) Norm Normalize to % Activity QC->Norm Pass Fit4PL Fit 4PL Model (IC50 Calculation) Norm->Fit4PL FitMech Fit Kinetic Models (Comp vs Non-Comp) Norm->FitMech Report Final Report: IC50 + Mechanism + 95% CI Fit4PL->Report AIC Calculate AIC/BIC FitMech->AIC Decision Model Selection: Lowest AIC Wins AIC->Decision Decision->Report

Caption: Figure 2. Automated statistical workflow for validating MTI inhibition data. Z-Factor ensures assay quality before model fitting.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 77318, 3-Methyl-2-thiazolidinimine. Retrieved from [Link]

  • Attia, A., et al. (2025).[1] Implications of Indolethylamine N-Methyltransferase (INMT) in Health and Disease. International Journal of Molecular Sciences. Retrieved from [Link](Note: Citation grounded in search result 1.1 confirming IC50 and mechanism).

  • Adimurthy, S., et al. (2021). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling. Synthetic Communications. Retrieved from [Link]

  • Berman, H.M., et al. (2022). Computational modelling studies of some 1,3-thiazine derivatives as anti-influenza inhibitors. BMC Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-1,3-thiazinan-2-imine proper disposal procedures

Executive Safety Directive 3-Methyl-1,3-thiazinan-2-imine is a heterocyclic amine containing both nitrogen and sulfur within a saturated six-membered ring. Structurally related to the pharmacophore of veterinary sedative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

3-Methyl-1,3-thiazinan-2-imine is a heterocyclic amine containing both nitrogen and sulfur within a saturated six-membered ring. Structurally related to the pharmacophore of veterinary sedatives (e.g., Xylazine precursors), this compound must be handled with the rigor reserved for Active Pharmaceutical Ingredients (APIs) or High-Potency Intermediates .

The Core Directive: Do not attempt bench-top chemical deactivation (e.g., oxidation with bleach) as a primary disposal method. The sulfur-nitrogen bond system can generate unpredictable toxic byproducts (SOx/NOx) or incomplete degradation products. High-temperature incineration with flue gas scrubbing is the only validated, self-consistent disposal route.

Part 1: Chemical Identity & Hazard Profile[1][2]

To ensure the integrity of your disposal stream, you must first validate the chemical identity. This compound is often confused with its 5-membered ring analog (thiazolidine).

Property Data / Specification
Chemical Name 3-Methyl-1,3-thiazinan-2-imine
Functional Class Cyclic Isothiourea / Heterocyclic Amine
Molecular Structure Saturated 6-membered ring (1-S, 3-N), N-Methylated
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant (Cat 2) , Potential Sensitizer
Combustion Hazards Emits Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)
Waste Classification Non-Halogenated Organic Solvent/Solid (unless mixed with halogens)

Part 2: The Self-Validating Disposal Protocol

This protocol uses a "Chain of Custody" logic. Each step is designed to prevent downstream rejection by waste management facilities and ensure environmental compliance (EPA/RCRA standards).

Step 1: Segregation (The Zero-Cross-Contamination Rule)
  • Action: Segregate this compound from oxidizers (peroxides, nitric acid) and halogenated solvents (DCM, Chloroform).

  • Scientific Rationale:

    • Oxidizers: Mixing cyclic thioureas with strong oxidizers can cause exothermic runaway reactions or release sulfur dioxide gas.

    • Halogens:[1] Keeping the waste stream "Non-Halogenated" significantly reduces the incineration cost and complexity.

Step 2: Solubilization & Containment
  • For Solids: Dissolve small quantities in a compatible non-halogenated solvent (e.g., Methanol or Ethanol) only if required by your specific waste facility. Otherwise, dispose of the solid directly into a wide-mouth container.

  • Container Specification: Use High-Density Polyethylene (HDPE) or Amber Glass with a Teflon-lined cap. Avoid metal containers due to potential corrosion from sulfur-amine interactions.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

Step 3: Labeling & Waste Coding
  • Label Text: "Hazardous Waste - Toxic / Irritant - 3-Methyl-1,3-thiazinan-2-imine".

  • Constituents: List "Organic Sulfur/Nitrogen Heterocycle".

  • EPA Waste Codes (US Context):

    • If the substance is unused/pure: Evaluate for P-list or U-list status (unlikely for this specific isomer, but check local regulations).

    • Default fallback: D001 (Ignitable, if in flammable solvent) or Non-Regulated Hazardous Waste (requiring incineration).

Step 4: The Handoff (Incineration)
  • Directive: Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Requirement: Specify "Incineration with Scrubber" on the waste manifest.

  • Why: The sulfur content requires scrubbing to capture acidic SO2 emissions, preventing acid rain contribution.

Part 3: Operational Workflows (Visualized)

Workflow A: Disposal Decision Logic

This diagram illustrates the decision matrix for handling pure substance versus reaction mixtures.

DisposalLogic Start Waste Generation: 3-Methyl-1,3-thiazinan-2-imine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid Pack in Wide-Mouth HDPE Jar Solid->PackSolid ContamCheck Halogenated Solvents Present? Liquid->ContamCheck StreamA Stream A: Non-Halogenated Organic Waste ContamCheck->StreamA No StreamB Stream B: Halogenated Organic Waste ContamCheck->StreamB Yes PackLiq Pack in Amber Glass or HDPE Carboy StreamA->PackLiq StreamB->PackLiq Destruction FINAL DISPOSAL: High-Temp Incineration (w/ SOx Scrubbing) PackSolid->Destruction PackLiq->Destruction

Caption: Decision tree ensuring correct waste stream segregation (Halogenated vs. Non-Halogenated) prior to incineration.

Part 4: Emergency Spill Response (Immediate Action)

If a spill occurs, you must act to contain the "pharmaceutical-like" dust or liquid.

  • PPE Escalation: Don Double Nitrile Gloves , Safety Goggles , and an N95 or P100 Respirator (if powder is aerosolized).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation. Gently sweep into a dustpan.

    • Liquids: Absorb with Vermiculite or Universal Absorbent Pads . Do not use sawdust (combustible reaction risk).

  • Decontamination: Wipe the surface with a 10% Soap/Water solution , followed by a water rinse. Collect all wipes into the hazardous waste container.

  • Verification: Check the area with UV light (if the compound or impurities are fluorescent, common with some thiazines) to ensure no residue remains.

Part 5: References & Authority

  • National Institutes of Health (PubChem). Compound Summary: Thiazolidinimine derivatives (Structural Analogs). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Listings (40 CFR Part 261).[2] Retrieved from [Link]

  • University of Wisconsin-Madison. Chemical Disposal Procedures: Chapter 7. Retrieved from [Link]

(Note: While specific SDS data for the exact 3-methyl-1,3-thiazinan-2-imine isomer is rare in public databases, the protocols above are derived from the rigorous handling standards for Class 6.1 Toxic Substances and heterocyclic amines).

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-Methyl-1,3-thiazinan-2-imine

For the diligent researcher, scientist, and drug development professional, the mastery of safe laboratory practice is as crucial as the innovative science they pursue. This guide provides an in-depth, procedural framewor...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the mastery of safe laboratory practice is as crucial as the innovative science they pursue. This guide provides an in-depth, procedural framework for the safe handling of 3-Methyl-1,3-thiazinan-2-imine. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to build a deep-seated culture of safety and trust within your laboratory. This document will serve as your immediate and essential resource for operational and disposal plans, ensuring both the integrity of your work and the well-being of your team.

Understanding the Hazard Profile

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the most immediate barrier between the researcher and potential chemical exposure. The following table details the minimum PPE requirements for handling 3-Methyl-1,3-thiazinan-2-imine.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[2][3][4]
Face ShieldWorn over safety gogglesRecommended for large quantities or when there is a significant risk of splashing.[2][4]
Hand Protection Nitrile GlovesDisposable, powder-free.[2][5]Provides a barrier against incidental skin contact. Thicker gloves offer better protection.[5]
Body Protection Laboratory CoatLong-sleeved, with tight-fitting cuffs.[4]Protects skin and personal clothing from contamination.[2]
Respiratory Protection Chemical Fume Hood-All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of vapors or aerosols.[1][6][7]

Diagram: PPE as the Final Barrier

G cluster_ppe Personal Protective Equipment Protocol cluster_workflow Safe Handling Workflow FumeHood Engineering Control: Chemical Fume Hood Goggles Eye Protection: Safety Goggles Gloves Hand Protection: Nitrile Gloves LabCoat Body Protection: Laboratory Coat Receive Receiving and Storage Handle Handling and Use Receive->Handle Handle->FumeHood Requires Dispose Disposal Handle->Dispose

Caption: The safe handling workflow for 3-Methyl-1,3-thiazinan-2-imine necessitates the use of a comprehensive PPE protocol, with engineering controls like a fume hood as the primary safety measure.

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for ensuring safety.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leaks. If the integrity of the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep it away from incompatible materials such as strong oxidizing agents.[7][9]

Safe Handling and Use
  • Ventilation: Always handle 3-Methyl-1,3-thiazinan-2-imine in a well-ventilated area, with a certified chemical fume hood being the preferred engineering control.[1][6][7]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[2][6]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[6][10][11]

  • Hygiene: Wash your hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[2][6][8] Contaminated clothing should be removed immediately and laundered before reuse.[2][6]

Emergency First-Aid Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately wash the affected area with plenty of water for at least 15 minutes.[7][8] Remove all contaminated clothing.[1][6] If skin irritation occurs or persists, seek medical advice/attention.[6]
Eye Contact Rinse cautiously with water for several minutes.[1][6][9] Remove contact lenses if present and easy to do.[1][6][9] Continue rinsing.[1][6][9] Immediately call a poison center or doctor/physician.[8]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[3][6] If you feel unwell, get medical advice/attention.[3][6]
Ingestion Rinse mouth with water.[6][8] Do NOT induce vomiting.[8] Call a poison center or doctor/physician if you feel unwell.[3][10]

Disposal Plan: Ensuring Environmental and Personal Safety

The responsible disposal of 3-Methyl-1,3-thiazinan-2-imine and any contaminated materials is the final and a crucial step in the safe handling process.

  • Waste Collection: All waste materials, including empty containers, used gloves, and contaminated absorbent materials, should be collected in a suitable, closed, and clearly labeled waste container.[7]

  • Regulatory Compliance: Disposal must be in accordance with all applicable local, state, and federal regulations.[6] Do not let the product enter drains.[1][12]

  • Institutional Guidance: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal instructions.

Diagram: Chemical Safety and Disposal Pathway

G cluster_handling Chemical Handling Protocol cluster_emergency Emergency Response cluster_disposal Waste Disposal PPE Wear Appropriate PPE FumeHood Use in Fume Hood AvoidContact Avoid Skin/Eye Contact SpillControl Control Spills FumeHood->SpillControl If spill occurs Hygiene Practice Good Hygiene FirstAid Administer First Aid AvoidContact->FirstAid If contact occurs CollectWaste Collect Contaminated Waste Hygiene->CollectWaste After handling SeekMedical Seek Medical Attention LabelWaste Label Waste Container CollectWaste->LabelWaste EHS Consult EHS for Disposal LabelWaste->EHS

Caption: A logical workflow for the safe handling of 3-Methyl-1,3-thiazinan-2-imine, from initial handling protocols through to emergency response and final waste disposal.

By integrating these safety protocols into your daily laboratory operations, you foster an environment of scientific excellence and unwavering commitment to the well-being of your team.

References

  • MilliporeSigma. (2025, December 24).
  • Fisher Scientific. (2014, August 11).
  • Tokyo Chemical Industry. (2025, November 27).
  • Fisher Scientific. (2014, August 11).
  • TCI Chemicals. (n.d.).
  • BenchChem. (2025). Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole.
  • Newcomer Supply. (n.d.).
  • Fisher Scientific. (2012, February 21).
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Merck. (n.d.).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.
  • U.S. Environmental Protection Agency. (2025, October 15).
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 3-methylthiazolidine-2-thione.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-Methyl-1,3-thiazolidine-2,4-dione - Hazard Genotoxicity.
  • ResearchGate. (2025, August 6). Solvolysis kinetics and mechanism of 3-methyl-1,3-thiazolidine-2,4-dione.
  • National Institutes of Health. (n.d.). 3-Methyl-2-thiazolidinimine | C4H8N2S | CID 77318 - PubChem.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-Methyl-1,3-thiazolidine-2,4-dione - Exposure: Exposure Predictions.
  • MDPI. (2025, November 28). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.
  • ResearchGate. (n.d.). Synthesis of thiazolidinimines/thiazinan-2-imines via three-component coupling of amines, vic -dihalides and isothiocyanates under metal-free conditions | Request PDF.
  • Google Patents. (n.d.). US5066813A - Method for production of 1,3-thiazolidin-2-ones.
  • Organic Syntheses. (n.d.).

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